VU0134992
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BrN2O2/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDLWFVHQYRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of VU0134992 on Kir4.1 Channels
For Immediate Release
A Deep Dive into the Pharmacological Blockade of a Key Renal and Neurological Target
This technical guide provides a comprehensive analysis of the mechanism of action of VU0134992, a first-in-class, selective inhibitor of the inward-rectifier potassium (Kir) channel Kir4.1. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel pharmacology and the development of novel therapeutics targeting renal and neurological disorders.
The Kir4.1 channel, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis and membrane potential in various tissues, including the kidneys, brain, and inner ear.[1][2] Dysregulation of Kir4.1 function is associated with EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[2][3] this compound has emerged as a potent and selective small-molecule tool to probe the physiological and pathological roles of Kir4.1.[1][2]
Core Mechanism of Action: A Direct Pore Blockade
This compound functions as a direct pore blocker of the Kir4.1 channel.[1][2][4] Its inhibitory action is voltage-dependent, suggesting an interaction with specific residues within the ion conduction pathway.[2] Through a combination of molecular modeling, site-directed mutagenesis, and patch-clamp electrophysiology, the binding site for this compound has been pinpointed to the pore-lining residues glutamate (B1630785) 158 (E158) and isoleucine 159 (I159).[1][3][4][5][6] By physically obstructing the channel pore, this compound prevents the influx of potassium ions, thereby altering cellular membrane potential and downstream signaling pathways.[2]
Quantitative Analysis of Kir4.1 Inhibition
The inhibitory potency and selectivity of this compound have been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity on different Kir channel subtypes.
Table 1: Inhibitory Potency of this compound on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)
| Channel | IC50 (µM) | Test Conditions |
| Homomeric Kir4.1 | 0.97 | -120 mV |
| Kir4.1/5.1 Concatemeric | 9.0 | -120 mV |
Data compiled from multiple sources.[2][3][5][6]
Table 2: Selectivity Profile of this compound (Thallium Flux Assays)
| Channel | Selectivity Fold over Kir4.1 |
| Kir1.1 | >30 |
| Kir2.1 | >30 |
| Kir2.2 | >30 |
| Kir2.3 | Weakly active |
| Kir6.2/SUR1 | Weakly active |
| Kir7.1 | Weakly active |
| Kir3.1/3.2 | Equally active |
| Kir3.1/3.4 | Equally active |
| Kir4.2 | Equally active |
Data compiled from multiple sources.[3][5][6]
Signaling Pathways and Physiological Consequences
In the distal convoluted tubule (DCT) of the kidney, the inhibition of the basolateral Kir4.1 channel by this compound instigates a signaling cascade that ultimately leads to diuresis and natriuresis.[1] The blockade of Kir4.1 is hypothesized to cause a depolarization of the tubular cell membrane, which in turn elevates the intracellular chloride concentration. This increase in chloride inhibits the With-No-Lysine (WNK) kinase, leading to decreased phosphorylation and inactivation of the SPAK/OSR1 kinases.[1] Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated, reducing its activity and leading to decreased sodium reabsorption and an increase in the excretion of sodium and water.[1]
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on two key experimental methodologies: whole-cell patch-clamp electrophysiology and thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents flowing through Kir4.1 channels in response to this compound.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human Kir4.1.[1]
Reagents:
-
External Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
This compound stock solution in DMSO.
Procedure:
-
HEK-293 cells expressing Kir4.1 are cultured on glass coverslips.
-
A coverslip is placed in a recording chamber on an inverted microscope and perfused with the external solution.
-
Patch pipettes (3-5 MΩ resistance) are fabricated from borosilicate glass and filled with the internal solution.
-
A high-resistance (>1 GΩ) seal is formed between the patch pipette and a target cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a holding potential of -80 mV.
-
Voltage steps are applied (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[1]
-
Baseline currents are recorded before the application of the compound.
-
The chamber is perfused with the external solution containing various concentrations of this compound.
-
Currents are recorded at each concentration to determine the IC50 value.[1]
Thallium Flux Assay
This high-throughput screening method is used to identify and characterize modulators of potassium channels by measuring the influx of thallium (Tl+), a surrogate for K+.
Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[1]
Reagents:
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2).[1]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[1]
-
Stimulus buffer containing thallium sulfate.[1]
Procedure:
-
Kir4.1-expressing HEK-293 cells are plated in 384-well plates.
-
Cells are loaded with a thallium-sensitive fluorescent dye.
-
A baseline fluorescence is measured.
-
This compound is added to the wells at various concentrations.
-
A stimulus buffer containing thallium is added to initiate influx.
-
The change in fluorescence is measured over time, which corresponds to Tl+ influx. The rate of fluorescence increase is proportional to channel activity.
Conclusion
This compound represents a significant milestone in the development of selective pharmacological probes for the Kir4.1 channel.[1] Its well-defined mechanism of action as a pore blocker, coupled with its selectivity and in vivo efficacy, establishes it as an invaluable tool for dissecting the complex roles of Kir4.1 in health and disease.[1] The detailed methodologies provided herein offer a robust framework for further investigation into the therapeutic potential of targeting Kir4.1 in renal, neurological, and auditory systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to VU0134992: A Selective Kir4.1 Potassium Channel Blocker
This technical guide provides a comprehensive overview of VU0134992, a first-in-class, orally active, and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is chemically identified as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide[1] |
| Molecular Formula | C₂₀H₃₁BrN₂O₂[1] |
| Molecular Weight | 411.38 g/mol [1] |
| CAS Number | 755002-90-5[1] |
| SMILES | CC(C)c1cc(Br)c(OCC(=O)NC2CC(C)(C)NC(C)(C)C2)cc1[1] |
| Appearance | White to off-white solid[2][3] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM)[3] |
Mechanism of Action
This compound functions as a pore blocker of the Kir4.1 potassium channel.[1] Through molecular modeling and site-directed mutagenesis studies, it has been determined that this compound interacts with critical residues within the channel's pore, specifically glutamate (B1630785) 158 and isoleucine 159.[1][4] This interaction physically obstructs the flow of potassium ions through the channel.
Quantitative Pharmacological Data
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The data highlights its preference for homomeric Kir4.1 channels.
Table 1: In Vitro Inhibitory Potency of this compound [1][2][3][4][5]
| Target | Assay Method | IC₅₀ (µM) | Notes |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | Measured at -120 mV |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0 | Approximately 9-fold selectivity for Kir4.1 |
| Homomeric Kir4.1 | Thallium Flux Assay | 5.2 | |
| Kir3.1/Kir3.2 | Thallium Flux Assay | 2.5 | |
| Kir3.1/Kir3.4 | Thallium Flux Assay | 3.1 | |
| Kir4.2 | Thallium Flux Assay | 8.1 | |
| Kir2.3 | Thallium Flux Assay | 13.2 | [6] |
| Kir6.2/SUR1 | Thallium Flux Assay | 11.4 | [6] |
| Kir7.1 | Thallium Flux Assay | 34.2 | [6] |
Table 2: Selectivity Profile of this compound [3][4][5]
| Kir Channel | Selectivity |
| Kir1.1, Kir2.1, Kir2.2 | >30-fold selective for Kir4.1 |
| Kir2.3, Kir6.2/SUR1, Kir7.1 | Weakly active |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species |
| Free Unbound Fraction (fᵤ) in Plasma | 0.213 | Rat[3][4] |
Signaling Pathway in Renal Function
In the distal convoluted tubule (DCT) of the kidney, the Kir4.1 channel is crucial for maintaining the basolateral membrane potential. This potential is essential for the proper function of the Na-Cl cotransporter (NCC). Inhibition of Kir4.1 by this compound leads to membrane depolarization, which in turn inhibits NCC activity. This cascade, believed to be mediated by the WNK/SPAK kinase pathway, results in increased sodium and water excretion (natriuresis and diuresis).[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
5.1. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on Kir4.1 and Kir4.1/5.1 channel currents.[7]
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing the Kir channel of interest are cultured on glass coverslips.
-
Solutions:
-
Recording: Whole-cell recordings are obtained using a patch-clamp amplifier. Currents are evoked by applying voltage steps.
-
Data Analysis: The effect of various concentrations of this compound on the current is measured to determine the IC₅₀ value.
-
5.2. Thallium Flux Assay
-
Objective: To conduct high-throughput screening for modulators of Kir channels and to determine the selectivity profile of this compound.[7]
-
Principle: This fluorescence-based assay utilizes the permeability of Kir channels to thallium (Tl⁺) ions, which act as a surrogate for K⁺. The influx of Tl⁺ is detected by a Tl⁺-sensitive fluorescent dye, such as FluoZin-2.[1]
-
Methodology:
-
Cell Plating: HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well plates.[7]
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.[1][7]
-
Washing: Cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3) to remove any excess dye.[1]
-
Compound Addition: this compound is added to the wells at various concentrations and incubated.[1][7]
-
Baseline Reading: A baseline fluorescence measurement is taken using a plate reader.[1][7]
-
Stimulation: A stimulus buffer containing Tl₂SO₄ is added to initiate Tl⁺ influx.[1]
-
Kinetic Reading: Kinetic fluorescence readings are immediately taken to measure the rate of Tl⁺ influx, which is indicative of channel activity.[1]
In Vivo Effects
Consistent with its mechanism of action on renal Kir4.1 channels, oral administration of this compound to rats resulted in a dose-dependent increase in urine output (diuresis), urinary Na⁺ excretion (natriuresis), and urinary K⁺ excretion (kaliuresis).[3][4][5] These findings underscore the potential of this compound as a tool compound for investigating the therapeutic potential of Kir4.1 inhibition for conditions such as hypertension.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
The Discovery and Synthesis of VU0134992: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of VU0134992, a first-in-class, orally active, and selective inhibitor of the Kir4.1 potassium channel.[1] this compound has emerged as a critical pharmacological tool for probing the physiological and pathological roles of Kir4.1 and as a potential therapeutic agent for conditions such as hypertension.[1]
Introduction
The inward-rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a crucial regulator of potassium homeostasis and cellular excitability in various tissues, including the kidneys, brain, and inner ear. Dysfunctional Kir4.1 channels are associated with EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting. The development of selective pharmacological modulators for Kir4.1 has been a significant challenge, hindering the exploration of its full therapeutic potential.[1] this compound was identified through a high-throughput screening of a large chemical library as a potent and selective small-molecule inhibitor of Kir4.1.[2][3]
Discovery
This compound, chemically known as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, was discovered through a high-throughput screen of 76,575 compounds from the Vanderbilt Institute of Chemical Biology library.[2][3] The screening utilized a fluorescence-based thallium flux assay to identify modulators of homomeric Kir4.1 channels.[4]
Chemical Synthesis
The synthesis of this compound has been reported, and a generalized synthetic scheme is understood to be available in the supplementary materials of the primary discovery publication. While the specific, step-by-step synthetic protocol from the initial screening is proprietary, the general chemical structure is well-defined.[2]
Chemical Properties of this compound [5][6][7]
| Property | Value |
| IUPAC Name | 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
| Molecular Formula | C₂₀H₃₁BrN₂O₂ |
| Molecular Weight | 411.38 g/mol |
| CAS Number | 755002-90-5 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
| Storage | Store at -20°C |
Mechanism of Action
This compound functions as a pore blocker of the Kir4.1 potassium channel.[7] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[3][7] By interacting with these residues, this compound obstructs the ion conduction pathway, thereby preventing the flow of potassium ions.[7]
Signaling Pathway in the Kidney
In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key component of the machinery that regulates sodium and potassium balance.[1] The diuretic and natriuretic effects of this compound are mediated through its influence on the WNK-SPAK-NCC signaling cascade.[1] Inhibition of the basolateral Kir4.1 channel by this compound is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration. This, in turn, inhibits the WNK (With-No-Lysine) kinase, resulting in reduced phosphorylation and inactivation of the SPAK/OSR1 kinases.[1] Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated, and its activity is reduced, leading to decreased sodium reabsorption and increased excretion of sodium and water.[1]
Proposed signaling pathway for this compound-mediated diuresis.
Quantitative Data
The inhibitory potency and selectivity of this compound have been extensively characterized using various in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound [5][6][7][8]
| Target | Assay Method | IC₅₀ (µM) | Notes |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | Measured at -120 mV |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0 | Approximately 9-fold selectivity for Kir4.1 |
Table 2: Selectivity Profile of this compound in Thallium Flux Assays [5][6][8]
| Kir Channel Subtype | Activity |
| Kir1.1, Kir2.1, Kir2.2 | >30-fold selectivity (no significant activity) |
| Kir2.3, Kir6.2/SUR1, Kir7.1 | Weakly active |
| Kir3.1/3.2, Kir3.1/3.4, Kir4.2 | Equally active |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.[1]
-
Objective: To determine the IC₅₀ of this compound for Kir4.1 channels.[9]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human Kir4.1.[1]
-
Solutions: [7]
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
-
-
Culture HEK293 cells expressing Kir4.1 on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir4.1 currents.
-
Record baseline currents.
-
Perfuse the chamber with various concentrations of this compound and record the currents.
-
Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
VU0134992: A Selective Kir4.1 Potassium Channel Blocker for Research and Drug Development
An In-depth Technical Guide
VU0134992 is a first-in-class, orally active, and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1.[1][2] As a pore blocker, this compound offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1, a channel implicated in a variety of cellular functions across different tissues, including the brain, kidney, and inner ear.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, relevant experimental protocols, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action and Selectivity
This compound functions by directly blocking the pore of the Kir4.1 channel, thereby inhibiting the flow of potassium ions.[1][4][5] This inhibitory action is voltage-dependent.[4] Molecular modeling and site-directed mutagenesis studies have identified that this compound interacts with specific amino acid residues, namely glutamate (B1630785) 158 and isoleucine 159, which are located within the channel's pore-lining region.[3][5][6]
The compound exhibits a notable selectivity for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels and other members of the Kir channel family.[1][2][7][8] This selectivity is crucial for dissecting the specific functions of Kir4.1 in complex biological systems.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency and selectivity of this compound have been extensively characterized using electrophysiological and ion flux assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound on Kir Channels
| Target Channel | Assay Type | IC50 (µM) | Notes | Reference |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | Measured at -120 mV | [2][3][9][10][11] |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0 | Approximately 9-fold selectivity for Kir4.1 | [2][3][9][10][11] |
| Kir1.1 | Thallium Flux Assay | >30 | >30-fold selective for Kir4.1 | [2][3][7][8][10] |
| Kir2.1 | Thallium Flux Assay | >30 | >30-fold selective for Kir4.1 | [2][3][7][8][10] |
| Kir2.2 | Thallium Flux Assay | >30 | >30-fold selective for Kir4.1 | [2][3][8][10] |
| Kir2.3 | Thallium Flux Assay | Weakly active | Partial inhibition at 30 µM | [3] |
| Kir3.1/3.2 | Thallium Flux Assay | 2.5 | - | [2][3] |
| Kir3.1/3.4 | Thallium Flux Assay | 3.1 | - | [2][3] |
| Kir4.2 | Thallium Flux Assay | 8.1 | - | [2][3] |
| Kir6.2/SUR1 | Thallium Flux Assay | Weakly active | Partial inhibition at 30 µM | [3][8] |
| Kir7.1 | Thallium Flux Assay | Weakly active | Partial inhibition at 30 µM | [3][8] |
Signaling Pathways Modulated by this compound
In the kidney, Kir4.1 channels play a critical role in the distal convoluted tubule (DCT) by maintaining the basolateral membrane potential, which is essential for sodium and chloride reabsorption.[1][12] Inhibition of Kir4.1 by this compound leads to membrane depolarization, which subsequently inhibits the Na-Cl cotransporter (NCC). This action is believed to be mediated through the WNK-SPAK kinase signaling cascade, resulting in diuretic and natriuretic effects.[1][5]
In the central nervous system, astrocytic Kir4.1 channels are fundamental for potassium homeostasis, clearing excess extracellular potassium released during neuronal activity.[13][14][15][16] Blockade of these channels by this compound is predicted to impair this buffering capacity, leading to an accumulation of extracellular potassium and potentially increasing neuronal excitability.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | Potassium Channel | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The expression, regulation, and function of Kir4.1 (Kcnj10) in the mammalian kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of glial-specific Kir4.1 in normal and pathological states of the CNS | Semantic Scholar [semanticscholar.org]
- 14. Functional implications for Kir4.1 channels in glial biology: from K+ buffering to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 16. mdpi.com [mdpi.com]
in vivo effects of VU0134992 on renal function
An In-Depth Technical Guide on the In Vivo Effects of VU0134992 on Renal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a first-in-class, orally active small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1, which is encoded by the KCNJ10 gene.[1][2] This channel is crucial for potassium homeostasis and electrolyte transport in several tissues, including the kidney, central nervous system, and inner ear.[2][3][4] In the kidney, Kir4.1 channels, often in a heteromeric complex with Kir5.1 subunits, are located on the basolateral membrane of the distal convoluted tubule (DCT) and cortical collecting duct (CCD).[1][3][5] By inhibiting these channels, this compound disrupts the normal process of ion reabsorption, leading to significant effects on renal function.[1] This technical guide provides a comprehensive overview of the , detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action in the Kidney
This compound functions as a pore blocker of the Kir4.1 channel, physically obstructing the ion conduction pathway.[2][4] Its inhibitory action is voltage-dependent.[2] In the distal nephron, the basolateral Kir4.1/Kir5.1 channels are essential for recycling potassium that is extruded by the Na+/K+-ATPase. This potassium recycling helps to maintain the negative intracellular potential, which is the driving force for the reabsorption of sodium (Na+) and chloride (Cl-) from the tubular lumen via transporters like the Na+-Cl- cotransporter (NCC).
By blocking the Kir4.1/Kir5.1 channel, this compound inhibits potassium efflux across the basolateral membrane. This leads to a depolarization of the membrane, which in turn reduces the electrochemical gradient for Na+ reabsorption. The ultimate consequence is a dose-dependent increase in the urinary excretion of water (diuresis), sodium (natriuresis), and potassium (kaliuresis), highlighting the potential of Kir4.1 inhibition as a novel diuretic strategy for conditions like hypertension.[2][3][6]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Potency of this compound on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)
| Channel | IC50 (µM) at -120 mV | IC50 (µM) at +120 mV | Selectivity (Kir4.1 vs. Kir4.1/5.1) |
| Homomeric Kir4.1 | 0.97[1][3][4] | 1.2[1] | 9-fold at -120 mV[1][3][4] |
| Heteromeric Kir4.1/5.1 | 9.0[1][3] | 26.8[1] | 22-fold at +120 mV[1] |
Table 2: Selectivity Profile of this compound against a Panel of Kir Channels (Thallium Flux Assays)
| Channel | IC50 (µM) | Percent Inhibition at 30 µM |
| Kir4.1 | 5.2[1][3] | 100%[1][3] |
| Kir1.1 | >30 | No apparent activity[1] |
| Kir2.1 | >30 | No apparent activity[3] |
| Kir2.2 | >30 | No apparent activity[3] |
| Kir2.3 | Weakly active | 73%[3] |
| Kir3.1/3.2 | 2.5 | 92%[3] |
| Kir3.1/3.4 | 3.1 | 92%[3] |
| Kir4.2 | 8.1 | 100%[3] |
| Kir6.2/SUR1 | Weakly active | 12%[3] |
| Kir7.1 | Weakly active | 15%[3] |
Table 3: In Vivo Effects of this compound in Male Sprague-Dawley Rats
| Administration Route | Dosage (mg/kg) | Observed Effects |
| Oral Gavage | 50 - 100 | Dose-dependent diuresis, natriuresis, and kaliuresis[1][3][7] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To determine the inhibitory concentration (IC50) of this compound on Kir4.1 and Kir4.1/5.1 channels.[1]
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells transfected with the specific Kir channel subunits.[1]
-
Procedure:
-
Cells were cultured on coverslips, and whole-cell recordings were performed using a patch-clamp amplifier.[1]
-
External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with KOH.[1]
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with KOH.[1]
-
Membrane currents were evoked by applying voltage steps.
-
This compound was added to the bath solution at varying concentrations to generate dose-response curves and determine the IC50 values for the inhibition of Kir currents.[1]
-
Thallium (Tl+) Flux Assays
-
Objective: To conduct high-throughput screening for Kir channel modulators and to establish the selectivity profile of this compound.[1]
-
Principle: This fluorescence-based assay leverages the permeability of Kir channels to thallium ions (Tl+). The influx of Tl+ into the cell is detected by a Tl+-sensitive fluorescent dye, where an increase in fluorescence is proportional to channel activity.[1][2]
-
Procedure:
-
HEK-293 cells stably expressing the Kir channel of interest were plated in 384-well plates.[1]
-
Cells were loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).[2]
-
A baseline fluorescence measurement was taken.[1]
-
This compound at various concentrations was added to the wells.[1]
-
A Tl+-containing solution was added to initiate ion influx.[1]
-
The change in fluorescence was measured over time to quantify the rate of Tl+ influx and, consequently, the level of channel inhibition.[1]
-
In Vivo Renal Function Studies
-
Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of this compound in a living organism.[1]
-
Procedure:
-
Rats were administered this compound via oral gavage at specified doses (e.g., 50 and 100 mg/kg).[1][7]
-
The animals were then placed in metabolic cages designed for the separate collection of urine and feces over a defined period.[1]
-
Diuresis Assessment: Total urine volume was measured.[1]
-
Natriuresis and Kaliuresis Assessment: Urine samples were analyzed for sodium (Na+) and potassium (K+) concentrations, typically using a flame photometer.[1]
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for the discovery and characterization of this compound.
Caption: Mechanism of this compound action in a renal distal convoluted tubule cell.
Conclusion
This compound has been established as the first potent and orally active tool compound for probing the function of the Kir4.1 potassium channel in vivo.[3][6] Its administration leads to a clear and dose-dependent diuretic, natriuretic, and kaliuretic response in animal models, directly resulting from the blockade of Kir4.1-containing channels in the distal nephron.[3] The detailed characterization of its pharmacological profile and in vivo effects provides a strong foundation for understanding the role of Kir4.1 in renal physiology. Furthermore, this compound serves as a valuable lead compound for the development of a novel class of diuretics targeting Kir4.1 for the potential treatment of hypertension and other fluid-retaining states.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Physiological Role of Kir4.1 Channels and Their Modulation by VU0134992: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inwardly rectifying potassium (Kir) channel, Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis and cellular excitability across various tissues.[1] Its high expression in glial cells of the central nervous system (CNS), the stria vascularis of the inner ear, and the basolateral membrane of the distal convoluted tubule in the kidney underscores its diverse physiological importance.[2][3] Dysregulation of Kir4.1 function is linked to severe pathological conditions, most notably the EAST/SeSAME syndrome, which presents with epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[2][4][5]
The development of selective pharmacological agents to probe Kir4.1 function has been a significant endeavor. VU0134992 has emerged as a first-in-class, subtype-preferring, and orally active small-molecule inhibitor of the Kir4.1 potassium channel.[1][6] This technical guide provides an in-depth overview of the physiological roles of Kir4.1, the pharmacological effects of its blockade by this compound, and detailed experimental protocols for its characterization.
Physiological Roles of Kir4.1 Channels
Kir4.1 channels are fundamental to the function of several key physiological systems:
-
Central Nervous System: In the CNS, Kir4.1 is exclusively expressed in glial cells, particularly astrocytes.[4][7][8] Here, it is implicated in several crucial functions including:
-
Extracellular Potassium (K+) Homeostasis: Astrocytes clear excess K+ released during neuronal activity, a process known as spatial buffering. Kir4.1 channels are a primary pathway for K+ uptake into astrocytes, thereby maintaining a stable neuronal environment and preventing hyperexcitability.[7][9][10]
-
Maintenance of Resting Membrane Potential: The high resting K+ conductance mediated by Kir4.1 contributes to the hyperpolarized resting membrane potential of astrocytes.[7]
-
Glutamate (B1630785) Uptake: The hyperpolarized membrane potential established by Kir4.1 is essential for the efficient functioning of Na+-dependent glutamate transporters, which clear glutamate from the synaptic cleft.[7][9]
-
Water and Volume Regulation: Kir4.1 co-localizes with the water channel aquaporin-4 (AQP4) in astrocytic endfeet, suggesting a role in water transport and cell volume regulation.[7]
-
-
Retina: In the retina, Kir4.1 is predominantly found in Müller glial cells.[11] Its function is critical for:
-
K+ Siphoning: Similar to the brain, Müller cells buffer changes in extracellular K+ concentration resulting from light-evoked neuronal activity, a process termed "K+ siphoning".[11] This is facilitated by the specific localization of Kir4.1 channels at the endfeet and perivascular processes of Müller cells.[11]
-
-
Inner Ear: Kir4.1 channels are highly expressed in the stria vascularis and are essential for generating the endocochlear potential, a critical component for normal hearing.[1][12] Loss-of-function mutations in Kir4.1 lead to the sensorineural deafness observed in EAST/SeSAME syndrome.[2][4][5]
-
Kidney: In the kidney, Kir4.1 channels, often in heteromeric form with Kir5.1, are located on the basolateral membrane of the distal convoluted tubule (DCT) and connecting tubule.[1][13] They play a key role in:
-
Potassium Recycling: Kir4.1 facilitates K+ recycling across the basolateral membrane, which is necessary for the function of the Na+/K+-ATPase.[14]
-
Maintenance of Electrochemical Gradient: This channel helps maintain the electrochemical gradient required for ion transport, including sodium reabsorption via the Na-Cl cotransporter (NCC).[1]
-
This compound: A Selective Kir4.1 Inhibitor
This compound (2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide) is a potent and selective blocker of the Kir4.1 channel.[2][3]
Mechanism of Action: this compound acts as a pore blocker of the Kir4.1 channel.[1][6] Its inhibitory action is voltage-dependent, and it is thought to interact with specific residues, namely glutamate 158 and isoleucine 159, that line the ion conduction pathway.[2][6] This direct blockade prevents the flow of potassium ions, thereby disrupting the physiological functions mediated by Kir4.1.[1]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Assay Method | IC50 (µM) | Selectivity vs. Homomeric Kir4.1 | Reference |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | - | [2][3] |
| Kir4.1/5.1 Concatemeric Channels | Whole-Cell Patch-Clamp | 9.0 | ~9-fold | [2][3] |
| Kir1.1 (ROMK) | Thallium Flux Assay | >30 | >30-fold | [2][3] |
| Kir2.1 | Thallium Flux Assay | >30 | >30-fold | [2][3] |
| Kir2.2 | Thallium Flux Assay | >30 | >30-fold | [2][3] |
| Kir2.3 | Thallium Flux Assay | Weakly active | - | [2][3] |
| Kir3.1/3.2 | Thallium Flux Assay | 2.5 | ~0.4-fold | [15] |
| Kir3.1/3.4 | Thallium Flux Assay | 3.1 | ~0.3-fold | [15] |
| Kir4.2 | Thallium Flux Assay | 8.1 | ~1.2-fold | [15] |
| Kir6.2/SUR1 | Thallium Flux Assay | Weakly active | - | [2][3] |
| Kir7.1 | Thallium Flux Assay | Weakly active | - | [2][3] |
In Vivo Effects of this compound in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Effect | Reference |
| Diuresis (Urine Output) | Oral | 10, 30, 100 | Dose-dependent increase | [2] |
| Natriuresis (Na+ Excretion) | Oral | 10, 30, 100 | Dose-dependent increase | [2] |
| Kaliuresis (K+ Excretion) | Oral | 10, 30, 100 | Dose-dependent increase | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through Kir4.1 channels in a single cell, providing a direct assessment of channel inhibition.[1][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Kir4.1 channels.
Cell Line: HEK-293 cells stably expressing human Kir4.1.[17]
Solutions:
-
Intracellular (Pipette) Solution (in mM): 135 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.[1][17]
-
Extracellular (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, adjusted to pH 7.4 with NaOH.[1][17]
Procedure:
-
Plate Kir4.1-expressing HEK-293 cells onto glass coverslips 24-48 hours prior to the experiment.[16]
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the extracellular solution.[18]
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.[18]
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal.[18]
-
Rupture the cell membrane to achieve the whole-cell configuration.[18]
-
Clamp the cell membrane potential at a holding potential of -80 mV.[16][18]
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[16][18]
-
Record baseline currents.
-
Perfuse the chamber with the extracellular solution containing various concentrations of this compound.[18]
-
Record currents at each concentration until a steady-state inhibition is achieved.[16]
-
Data Analysis: Measure the peak inward current amplitude at a hyperpolarizing voltage step (e.g., -120 mV) before and after compound application. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 value.[16]
Thallium Flux Assay
This is a fluorescence-based, high-throughput screening method used to identify and characterize modulators of potassium channels.[6] It utilizes the permeability of Kir channels to thallium (Tl+) ions, which are detected by a Tl+-sensitive fluorescent dye.[19]
Objective: To determine the potency and selectivity of this compound on various Kir channels.
Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[6][19]
Reagents:
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2, Thallos-AM).[6][17]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[6]
-
Stimulus buffer containing thallium sulfate.[6]
Procedure:
-
Plate cells in 384-well plates and load them with the fluorescent dye.[6][19]
-
Wash cells to remove excess dye.[18]
-
Add this compound or other test compounds at various concentrations to the wells.[6][19]
-
Add the thallium-containing stimulus buffer to initiate ion flux.[6][19]
-
Immediately begin kinetic fluorescence readings to measure the change in fluorescence over time, which is proportional to Tl+ influx.[6][19]
-
Data Analysis: The rate of fluorescence increase is proportional to channel activity. Calculate the percentage of inhibition relative to control wells.[19]
In Vivo Renal Function Studies in Rats
This protocol assesses the diuretic, natriuretic, and kaliuretic effects of orally administered this compound.[19]
Animal Model: Male Sprague-Dawley or Wistar rats.[2][19]
Procedure:
-
Acclimatize rats to individual metabolic cages for at least 2 hours before the experiment.[2]
-
Administer this compound or vehicle (e.g., 0.5% methylcellulose) via oral gavage at various doses.[18]
-
Collect urine over a specified time period (e.g., 4-8 hours).[19]
-
Measure the total urine volume to assess diuresis.[19]
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer to determine natriuretic and kaliuretic effects.[19]
Mandatory Visualization
Caption: Workflow for the discovery and characterization of the Kir4.1 inhibitor this compound.
Caption: Signaling pathway of Kir4.1 in astrocytes and the impact of this compound.
Caption: Renal signaling pathway of Kir4.1 inhibition by this compound in the DCT.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of glial-specific Kir4.1 in normal and pathological states of the CNS | Semantic Scholar [semanticscholar.org]
- 5. EAST/SeSAME Syndrome and Beyond: The Spectrum of Kir4.1- and Kir5.1-Associated Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of glial-specific Kir4.1 in normal and pathological states of the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Neuroglial Potassium Cycle during Neurotransmission: Role of Kir4.1 Channels | PLOS Computational Biology [journals.plos.org]
- 11. Potassium channel Kir4.1 macromolecular complex in retinal glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. The expression, regulation, and function of Kir4.1 (Kcnj10) in the mammalian kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Kir4.1 potassium channels by quinacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
VU0134992: A Technical Guide for Studying Astrocyte Potassium Buffering
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the central nervous system (CNS), astrocytes are critical for maintaining ionic homeostasis, particularly the spatial buffering of extracellular potassium (K⁺).[1][2] This process is largely mediated by the inwardly rectifying potassium channel Kir4.1, encoded by the KCNJ10 gene.[3][4][5][6] During neuronal activity, K⁺ is released into the extracellular space, and its efficient clearance by astrocytes through Kir4.1 channels is vital for maintaining normal neuronal excitability.[1][4] The failure of this buffering system can lead to pathological conditions such as epilepsy and ataxia.[3][4][5][6]
This compound has been identified as the first subtype-preferring, orally active, and selective small-molecule inhibitor of the Kir4.1 potassium channel.[4][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its application in studying astrocyte potassium buffering.
Mechanism of Action
This compound functions as a pore blocker of the Kir4.1 channel.[4][7][9] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, its binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[3][6][7][9] By physically obstructing the ion conduction pathway, this compound prevents the flow of potassium ions, thereby disrupting the physiological functions mediated by Kir4.1.[4][9] This blockade is voltage-dependent.[4]
Quantitative Data Presentation
The inhibitory potency and selectivity of this compound have been characterized using various electrophysiological and ion flux assays.[4] The data below is compiled from in vitro studies.
Table 1: Inhibitory Potency of this compound on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)
| Channel | IC50 (µM) | Test Conditions |
| Homomeric Kir4.1 | 0.97 | -120 mV |
| Kir4.1/5.1 Concatemeric | 9.0[4] or 9.05[3] | -120 mV |
| Data sourced from multiple references.[3][4][5][8][9] |
Table 2: Selectivity Profile of this compound (Thallium Flux Assays)
| Channel | IC50 (µM) | % Inhibition at 30 µM |
| Kir4.1 | 5.2 | 100% |
| Kir1.1 | >30 | No apparent activity |
| Kir2.1 | >30 | No apparent activity |
| Kir2.2 | >30 | No apparent activity |
| Kir2.3 | Weakly active | 73% |
| Kir3.1/3.2 | 2.5 | 92% |
| Kir6.2/SUR1 | Weakly active | 12% |
| Kir7.1 | Weakly active | 15% |
| This compound is over 30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2.[3][5] Data sourced from multiple references.[3][4] |
Signaling Pathways and Logical Relationships
In astrocytes, Kir4.1 is a key component of the potassium buffering system. By blocking Kir4.1, this compound is predicted to impair the efficient clearance of extracellular potassium released during neuronal activity.[4] This can lead to a localized increase in extracellular potassium, which in turn depolarizes neurons and increases their excitability.[4]
In the kidney, this compound's inhibition of Kir4.1 in the distal convoluted tubule (DCT) leads to membrane depolarization. This inhibits the Na-Cl cotransporter (NCC) activity, likely through the WNK/SPAK kinase pathway, resulting in diuretic and natriuretic effects.[7][9]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to characterize the electrophysiological properties of ion channels and the effects of pharmacological agents like this compound.[7]
-
Cell Line: HEK293 cells stably expressing the Kir channel of interest.[7]
-
Solutions:
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.[9]
-
The membrane patch is ruptured to achieve whole-cell configuration.[9]
-
The cell membrane potential is clamped at a holding potential (e.g., -80 mV).[9]
-
Voltage steps (e.g., from -120 mV to +60 mV) are applied to elicit whole-cell currents.[7][9]
-
This compound is perfused at various concentrations to determine the IC50 value.[7][9]
-
Currents are recorded and analyzed to quantify the inhibitory effect.[7]
-
Thallium Flux Assay
This is a high-throughput screening method used to identify and characterize modulators of potassium channels.[7]
-
Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[7]
-
Reagents: Thallium-sensitive fluorescent dye (e.g., FluoZin-2).[7]
-
Procedure:
-
Cells expressing the Kir channel are plated in microplates.[4]
-
Cells are loaded with a thallium-sensitive fluorescent dye.[4]
-
This compound or other test compounds are added.[4]
-
A solution containing thallium (Tl⁺) is added; Tl⁺ enters the cells through open potassium channels.[4]
-
The influx of Tl⁺ increases the dye's fluorescence, which is measured to determine the degree of channel inhibition.[4]
-
In Vivo Diuresis Studies in Rats
These studies assess the physiological effects of this compound on renal function.
-
Animal Model: Rats.[3]
-
Procedure:
-
Animals are placed in metabolic cages to collect urine over a specified period.[3]
-
Urine volume is measured to determine diuretic effects.[7]
-
Urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes to determine natriuretic and kaliuretic effects.[9]
Oral administration of this compound leads to a dose-dependent increase in urine volume, as well as sodium and potassium excretion in rats.[3][7] Significant increases in urine volume, sodium excretion, and potassium excretion were observed at doses of 50 mg/kg and 100 mg/kg.[1][8]
Conclusion
This compound is a potent and selective Kir4.1 channel inhibitor, making it an invaluable tool for investigating the role of this channel in astrocyte potassium buffering and other physiological processes.[4][7] Its demonstrated in vivo efficacy as a diuretic and natriuretic agent highlights its therapeutic potential.[7] The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the multifaceted roles of Kir4.1 in health and disease.
References
- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astrocyte gap junctions and Kir channels contribute to K+ buffering and regulate neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Molecular Gateway: A Technical Guide to the VU0134992 Binding Site on the Kir4.1 Channel Pore
For Immediate Release
This technical guide provides a comprehensive analysis of the binding site and mechanism of action of VU0134992, a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Kir channels and their modulation for therapeutic purposes.
The Kir4.1 channel, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis and cellular excitability in various tissues, including the central nervous system, inner ear, and kidneys.[1] Dysfunctional Kir4.1 channels are implicated in EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[1] this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of Kir4.1.[2]
Mechanism of Action: A Pore-Blocking Interaction
This compound functions as a pore blocker of the Kir4.1 channel, physically obstructing the ion conduction pathway and thereby inhibiting the flow of potassium ions.[1][3] This inhibitory action is voltage-dependent.[1] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been pinpointed to specific amino acid residues within the channel's pore.[4][5]
Extensive research has identified glutamate 158 (E158) and isoleucine 159 (I159) as the critical residues for the binding and subsequent blocking action of this compound.[3][4][5][6][7] These residues line the central cavity of the pore, providing a direct interaction point for the inhibitor.[6]
Quantitative Analysis of this compound Inhibition
The inhibitory potency and selectivity of this compound have been rigorously quantified using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity on different Kir channel subtypes.
| Table 1: Inhibitory Potency of this compound on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology) | ||
| Channel | IC50 (µM) | Test Conditions |
| Homomeric Kir4.1 | 0.97 | -120 mV[1][2][3][4][8][9] |
| Kir4.1/5.1 Concatemeric | 9.0 | -120 mV[1][2][4][8] |
| Homomeric Kir4.1 | 1.2 | +120 mV[3] |
| Table 2: Inhibitory Potency of this compound on Kir Channels (Thallium Flux Assays) | |
| Channel | IC50 (µM) |
| Kir4.1 | 5.2[4][9][10] |
| Kir3.1/3.2 | 2.5[10] |
| Kir3.1/3.4 | 3.1[4][10] |
| Kir4.2 | 8.1[4][10] |
This compound demonstrates notable selectivity for homomeric Kir4.1 channels, being approximately 9-fold more selective for Kir4.1 over Kir4.1/5.1 concatemeric channels.[4][9][10] Furthermore, it exhibits over 30-fold selectivity for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 channels.[4][9][10]
Experimental Protocols
The characterization of this compound's interaction with the Kir4.1 channel has been achieved through a series of key experiments. The methodologies for these are detailed below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the interaction of a compound with an ion channel, allowing for the direct measurement of ion flow.[11]
Cell Preparation:
-
HEK293 cells are transfected with the cDNA for the Kir4.1 channel.[12] For studying heteromeric channels, cells are co-transfected with Kir4.1 and Kir5.1 cDNA.
-
Transfected cells are cultured for 24-48 hours before recording.
Recording Procedure:
-
Glass micropipettes with a resistance of 3.0–3.5 MΩ are fabricated and filled with an intracellular solution (e.g., containing in mM: 135 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH).[3]
-
A high-resistance seal (giga-seal) is formed between the micropipette and the cell membrane.
-
The membrane patch is then ruptured by a brief pulse of suction to achieve the whole-cell configuration, allowing electrical access to the entire cell.[11]
-
Cells are continuously perfused with an extracellular bathing solution (e.g., containing in mM: 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH).[12]
-
A specific voltage protocol is applied to elicit the channel's current. For Kir channels, this typically involves a series of voltage steps or ramps to measure both inward and outward currents (e.g., steps from -120 mV to +60 mV).[13]
Compound Application and Data Analysis:
-
The cell is perfused with the extracellular solution containing this compound at various concentrations.
-
The channel's current is recorded before and after the application of the compound.
-
The reduction in current amplitude is measured to determine the compound's potency (IC50) and to study its mechanism of action, such as voltage-dependence.[11] The percentage of inhibition is calculated at each voltage.[4]
Thallium Flux Assay
This is a fluorescence-based assay suitable for high-throughput screening to identify and characterize inhibitors of potassium channels. Thallium (Tl+) ions can pass through K+ channels and are detected by a specific fluorescent dye inside the cells.[9][11]
Procedure:
-
HEK293 cells expressing the Kir4.1 channel are plated in 384-well plates.[2][7]
-
Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[2]
-
The cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3) to remove excess dye.[2]
-
This compound is added at various concentrations to the wells and the plate is incubated.
-
A baseline fluorescence reading is taken using a plate reader.[7]
-
A stimulus buffer containing Tl₂SO₄ is added to initiate ion flux through the Kir channels.[2][7]
-
The change in fluorescence, which is proportional to thallium influx, is measured over time.[7]
-
Inhibition is calculated relative to control wells.[7]
Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues involved in the binding of this compound.
Procedure:
-
Plasmids containing the Kir4.1 cDNA are used as a template.
-
Primers containing the desired mutation (e.g., E158N, E158Q, E158D, or I159S) are used to amplify the plasmid using PCR.[4]
-
The mutated plasmids are then transfected into HEK293 cells.
-
Whole-cell patch-clamp electrophysiology is performed on the cells expressing the mutant channels to determine the effect of the mutation on the inhibitory activity of this compound.[4] A significant loss of sensitivity to the compound indicates that the mutated residue is critical for binding.[4]
Visualizing the Experimental and Signaling Logic
To further elucidate the processes involved in characterizing this compound and its downstream effects, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
VU0134992: A Comprehensive Selectivity Analysis Against Kir Channels
For Immediate Release
This technical guide offers an in-depth analysis of the selectivity profile of VU0134992, a potent and subtype-preferring inhibitor of the Kir4.1 potassium channel. This document is intended for researchers, scientists, and drug development professionals, providing detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation and application of this compound.
This compound has emerged as a critical tool for studying the physiological and pathological roles of Kir4.1 channels.[1][2][3][4][5] Its selectivity is a key attribute, and this guide provides a comprehensive summary of its activity against a panel of inwardly rectifying potassium (Kir) channels.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been rigorously assessed using whole-cell patch-clamp electrophysiology and thallium flux assays. The data consistently demonstrates a significant preference for homomeric Kir4.1 channels.
Table 1: Inhibitory Potency (IC50) of this compound Determined by Whole-Cell Patch-Clamp Electrophysiology
| Channel | IC50 (µM) at -120 mV | IC50 (µM) at +120 mV | Selectivity (Kir4.1 vs. Kir4.1/5.1) |
| Homomeric Kir4.1 | 0.97[3][4][6][7] | 1.2[8] | 9-fold at -120 mV[3][4][7][8] |
| Heteromeric Kir4.1/5.1 | 9.0[3][4][7] | 26.8[8] | 22-fold at +120 mV[8] |
Table 2: Selectivity Profile of this compound Determined by Thallium Flux Assays
| Channel | IC50 (µM) | Percent Inhibition at 30 µM |
| Kir4.1 | 5.2[4][8] | 100%[8] |
| Kir1.1 | >30[3][8] | No apparent activity[8][9] |
| Kir2.1 | >30[3][6][10] | No apparent activity[9] |
| Kir2.2 | >30[3][6][10] | No apparent activity[9] |
| Kir2.3 | Weakly active[3][7] | 73%[9] |
| Kir3.1/3.2 | 2.5[4][9] | 92%[4][9] |
| Kir3.1/3.4 | 3.1[4][9] | 92%[4][9] |
| Kir4.2 | 8.1[4] | 100%[4] |
| Kir6.2/SUR1 | Weakly active[3][7] | 12%[9] |
| Kir7.1 | Weakly active[3][7] | 15%[9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in determining the selectivity profile of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel function, providing direct measurement of ion currents.[11][12]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the target Kir channel (e.g., Kir4.1 or Kir4.1/5.1).[11][13]
-
Cell Preparation: Cells are grown on coverslips for electrophysiological recordings.[13]
-
Recording: Glass microelectrodes with a resistance of 3.0–3.5 MΩ are used to form a high-resistance seal with the cell membrane. The whole-cell configuration is achieved by rupturing the membrane patch under the pipette tip.[12]
-
Voltage Clamp: The cell membrane potential is held at a specific voltage (e.g., -120 mV) to measure the inward rectifier current.[13]
-
Compound Application: this compound is applied at various concentrations to the cells via a perfusion system.[13]
-
Data Analysis: The change in current is measured, and the percentage of inhibition at each concentration is used to calculate the IC50 value from the concentration-response curve.[13]
Thallium Flux Assay
This is a fluorescence-based, high-throughput screening method used to measure the activity of potassium channels. It leverages the permeability of Kir channels to thallium ions (Tl+), which acts as a surrogate for K+.[8][11][12][14]
-
Cell Line: HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well plates.[8]
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[8][11]
-
Compound Addition: A baseline fluorescence is measured before adding this compound at various concentrations.[8]
-
Thallium Influx: A solution containing Tl+ is added to initiate the influx through the Kir channels.[8]
-
Fluorescence Measurement: The change in fluorescence, which is proportional to Tl+ influx, is measured over time using a fluorescence plate reader.[8][13]
-
Data Analysis: The rate of fluorescence increase is proportional to channel activity. IC50 values are calculated by fitting the concentration-response data to a logistical equation.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound in the kidney and the general workflow for its characterization.
The diuretic effect of this compound stems from its inhibition of Kir4.1 channels in the distal convoluted tubule.[2] This inhibition leads to membrane depolarization, which in turn reduces the driving force for sodium reabsorption through the NCC cotransporter, ultimately resulting in increased sodium and water excretion.[2][15]
The discovery and characterization of this compound followed a systematic workflow, beginning with high-throughput screening to identify potent inhibitors, followed by detailed electrophysiological characterization to determine potency and selectivity, and culminating in in vivo studies to assess efficacy.[12]
References
- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
The Kir4.1 Blocker VU0134992: A Technical Guide to its Effects on Renal Electrolyte Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a first-in-class, orally active small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene.[1][2][3] Kir4.1 channels are critical for maintaining potassium homeostasis and cellular excitability in various tissues, including the central nervous system, the inner ear, and the kidney.[3] In the kidney, Kir4.1 is expressed on the basolateral membrane of the distal convoluted tubule (DCT) and cortical collecting duct (CCD).[1] By blocking these channels, this compound induces a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis), highlighting its potential as a novel diuretic agent.[1][3][4][5][6] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, its effects on renal electrolyte transport, the experimental protocols used for its evaluation, and the underlying signaling pathways.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)
| Channel | IC50 (µM) at -120 mV | IC50 (µM) at +120 mV | Selectivity (Kir4.1 vs. Kir4.1/5.1) |
| Homomeric Kir4.1 | 0.97[4][6][7][8] | 1.2[4] | 9-fold at -120 mV[4][6] |
| Heteromeric Kir4.1/5.1 | 9.0[4] | 26.8[4] | 22-fold at +120 mV[4] |
Table 2: Selectivity Profile of this compound against a Panel of Kir Channels (Thallium Flux Assays)
| Channel | IC50 (µM) | Percent Inhibition at 30 µM |
| Kir4.1 | 5.2 | 100% |
| Kir1.1 | >30 | No apparent activity[4] |
| Kir2.1 | >30 | No apparent activity[4] |
| Kir2.2 | >30 | No apparent activity[4] |
| Kir2.3 | - | 73%[4] |
| Kir6.2/SUR1 | - | 12%[4] |
| Kir7.1 | - | 15%[4] |
| Kir3.1/3.2 | 2.5 | 92%[4] |
Table 3: In Vivo Effects of this compound on Renal Function in Rats
| Parameter | Effect |
| Diuresis (Urine Output) | Dose-dependent increase[3][4][5][6][7] |
| Natriuresis (Na+ Excretion) | Dose-dependent increase[3][4][5][6][7] |
| Kaliuresis (K+ Excretion) | Dose-dependent increase[3][4][5][6][7] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory potency (IC50) of this compound on Kir4.1 and Kir4.1/5.1 channels.
Methodology:
-
HEK-293 cells stably expressing the Kir channel of interest are cultured and prepared for electrophysiological recording.
-
A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of whole-cell currents.
-
The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps are applied to elicit Kir currents.
-
Baseline currents are recorded in the absence of the compound.
-
This compound is then perfused into the bath solution at various concentrations.
-
The effect of each concentration on the Kir current is recorded.
-
The data is analyzed to generate a concentration-response curve and calculate the IC50 value.[2]
Thallium Flux Assay
Objective: To assess the selectivity of this compound against a panel of Kir channels.
Methodology:
-
HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well plates.[1]
-
The cells are loaded with a thallium (Tl+)-sensitive fluorescent dye.[1]
-
A baseline fluorescence reading is taken.[1]
-
This compound is added to the wells at various concentrations.[1]
-
A solution containing Tl+ is added to initiate the influx of Tl+ through the Kir channels.[1]
-
The change in fluorescence, which is proportional to the Tl+ influx and thus channel activity, is measured over time using a fluorescence plate reader.[3]
-
The degree of inhibition is determined by the reduction in the fluorescence signal compared to the control.
In Vivo Renal Function Studies in Rats
Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of this compound in a living organism.
Methodology:
-
Male Sprague-Dawley or Wistar rats are used for the study.[1][9]
-
Animals are housed in metabolic cages to allow for the collection of urine.[1]
-
Following an acclimatization period, the rats are fasted overnight with free access to water.[10]
-
A baseline urine sample may be collected.
-
The rats are administered a saline load to ensure adequate hydration and urine output.[9]
-
This compound is administered via oral gavage at various doses. A vehicle control group and a positive control group (e.g., treated with a known diuretic like furosemide (B1674285) or hydrochlorothiazide) are included.[1][9][11]
-
Urine is collected over a specified period (e.g., 5 or 24 hours).[10][11]
-
The total urine volume is measured to determine the diuretic effect.[1]
-
The concentrations of sodium (Na+) and potassium (K+) in the urine are measured using a flame photometer to assess natriuretic and kaliuretic effects.[1]
Signaling Pathways and Mechanisms of Action
The diuretic, natriuretic, and kaliuretic effects of this compound are a direct consequence of its inhibition of Kir4.1-containing channels in the distal nephron.
Renal Kir4.1 Signaling Pathway in the Distal Convoluted Tubule (DCT)
In the DCT, Kir4.1 is a key component of the basolateral membrane potassium conductance. This conductance is crucial for maintaining a negative intracellular membrane potential, which provides the electrical driving force for Na+ reabsorption through the apical Na-Cl cotransporter (NCC).
Inhibition of Kir4.1 by this compound leads to depolarization of the basolateral membrane. This depolarization reduces the driving force for Cl- exit through basolateral channels, leading to an increase in intracellular Cl- concentration. Elevated intracellular Cl- is thought to inhibit NCC activity, possibly through the WNK/SPAK kinase signaling pathway. The inhibition of NCC results in decreased Na+ and Cl- reabsorption, leading to natriuresis and diuresis.[2] The increased delivery of Na+ to the collecting duct contributes to the observed kaliuresis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 8. This compound | Potassium Channel | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. njppp.com [njppp.com]
The Pharmacology of VU0134992: A Technical Guide for Researchers
An In-Depth Overview of a First-in-Class Kir4.1 Potassium Channel Blocker
VU0134992 is a pioneering, orally active, and selective inhibitor of the Kir4.1 inwardly rectifying potassium (Kir) channel.[1][2] As a potent pore blocker, this small molecule provides a valuable tool for investigating the physiological and pathological roles of Kir4.1 and holds promise as a novel diuretic agent for managing hypertension.[1][3] This technical guide offers a comprehensive analysis of the pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and associated signaling pathways.
Core Mechanism of Action
This compound functions as a pore blocker of the Kir4.1 potassium channel.[1][4] Its binding site has been pinpointed to the pore-lining residues glutamate (B1630785) 158 (E158) and isoleucine 159 (I159) through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis.[5][6] By physically obstructing the ion conduction pathway, this compound prevents the flow of potassium ions, thereby disrupting the normal physiological functions mediated by the Kir4.1 channel.[4][6] The inhibitory action of this compound is also voltage-dependent.[4][6]
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been extensively characterized using various in vitro assays. The compound exhibits a clear preference for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels and other members of the Kir channel family.[3][5]
| Parameter | Value | Assay | Notes |
| IC₅₀ for Kir4.1 | 0.97 µM | Whole-cell patch-clamp electrophysiology | at -120 mV[3] |
| IC₅₀ for Kir4.1/5.1 | 9 µM | Whole-cell patch-clamp electrophysiology | at -120 mV[3] |
| Selectivity | 9-fold | - | For homomeric Kir4.1 over Kir4.1/5.1 concatemeric channels at -120 mV.[2] |
| Selectivity | >30-fold | Thallium (Tl⁺) flux assays | For Kir4.1 over Kir1.1, Kir2.1, and Kir2.2.[3] |
| Activity against other Kir channels | Weakly active | Thallium (Tl⁺) flux assays | Towards Kir2.3, Kir6.2/SUR1, and Kir7.1.[3] |
| Activity against other Kir channels | Equally active | Thallium (Tl⁺) flux assays | Towards Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[3] |
| Free unbound fraction (fu) in rat plasma | 0.213 | In vitro drug metabolism and pharmacokinetics analyses | [5] |
In Vivo Efficacy: Diuretic and Natriuretic Effects
Preclinical studies in rat models have demonstrated the in vivo efficacy of this compound as a diuretic and natriuretic agent.[1] Oral administration of the compound results in a dose-dependent increase in urine volume (diuresis), as well as sodium (natriuresis) and potassium (kaliuresis) excretion.[2][3] These findings are consistent with the established role of Kir4.1 in renal function and support its potential as a novel therapeutic target for hypertension.[1][5]
Signaling Pathway: The WNK-SPAK-NCC Cascade
The diuretic and natriuretic effects of this compound are mediated through its influence on the WNK-SPAK-NCC signaling cascade in the distal convoluted tubule.[1] The proposed mechanism is as follows:
-
Kir4.1 Inhibition: this compound blocks the basolateral Kir4.1 channel in the tubular cells.
-
Membrane Depolarization: Inhibition of potassium efflux leads to depolarization of the cell membrane.
-
Increased Intracellular Chloride: The altered electrochemical gradient is hypothesized to increase the intracellular chloride concentration.
-
WNK Kinase Inhibition: The rise in intracellular chloride inhibits the activity of With-No-Lysine (WNK) kinase.
-
Reduced SPAK/OSR1 Phosphorylation: Inhibition of WNK kinase leads to reduced phosphorylation and inactivation of the downstream SPAK/OSR1 kinases.
-
NCC Dephosphorylation and Inactivation: Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated, leading to its inactivation.
-
Decreased Sodium Reabsorption: The reduced activity of NCC results in decreased reabsorption of sodium from the tubular fluid.
-
Diuresis and Natriuresis: The increased sodium in the tubule leads to osmotic water retention, resulting in increased excretion of both sodium and water.[1]
Proposed signaling pathway for this compound-mediated diuresis.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory potency (IC₅₀) of this compound on Kir4.1 and other Kir channels.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kir channel of interest.[1]
Reagents:
-
Pipette Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.[1]
-
Bath Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[1]
Procedure:
-
HEK-293 cells expressing the target Kir channel are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with the bath solution.
-
A glass micropipette with a tip resistance of 2-5 MΩ, filled with the pipette solution, is brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.[1]
-
Voltage steps are applied from -120 mV to +60 mV in 20 mV increments to elicit whole-cell currents.[1]
-
A stable baseline current is recorded.
-
This compound is perfused at various concentrations to determine the dose-dependent inhibition.
-
The steady-state current at each concentration is recorded and analyzed to calculate the IC₅₀ value.[1]
Workflow for whole-cell patch-clamp electrophysiology.
Thallium Flux Assay
Objective: To conduct high-throughput screening for modulators of Kir channels and to determine the selectivity profile of this compound.
Principle: This fluorescence-based assay utilizes the permeability of potassium channels to thallium (Tl⁺) ions. The influx of Tl⁺ is detected by a Tl⁺-sensitive fluorescent dye.[7]
Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[7]
Reagents:
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2).[1]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[1]
-
Stimulus buffer containing thallium sulfate.[1]
Procedure:
-
Kir channel-expressing HEK-293 cells are plated in 384-well plates.[7]
-
The cells are loaded with the thallium-sensitive fluorescent dye.[7]
-
A baseline fluorescence reading is taken using a fluorescence plate reader.[7]
-
This compound or other test compounds are added to the wells at various concentrations.[7]
-
The thallium-containing stimulus buffer is added to initiate ion flux through the open Kir channels.[7]
-
The change in fluorescence, which is proportional to the influx of thallium, is measured over time.[7]
-
The rate of fluorescence increase is proportional to channel activity, and inhibition is calculated relative to control wells.[7]
Workflow for the thallium flux assay.
In Vivo Renal Function Studies in Rats
Objective: To assess the diuretic, natriuretic, and kaliuretic effects of this compound in a living organism.[7]
Animal Model: Male Sprague-Dawley rats.[7]
Procedure:
-
Rats are administered this compound via oral gavage at various doses.[7]
-
Control animals receive the vehicle.
-
The animals are placed in metabolic cages for urine collection over a specified time period (e.g., 8 hours).[7]
-
Urine volume is measured to assess diuresis.[7]
-
Urine samples are collected and analyzed for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer to determine the natriuretic and kaliuretic effects.[7]
-
Data are compared between the vehicle-treated and this compound-treated groups.
Conclusion
This compound represents a significant advancement in the pharmacology of Kir4.1 channels.[1] Its characterization as a potent and selective inhibitor with in vivo diuretic and natriuretic efficacy underscores its potential as a therapeutic agent for hypertension.[1] The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further research into the physiological and pathophysiological roles of Kir4.1 in various tissues. Future investigations should focus on comprehensive preclinical safety and toxicology studies to further evaluate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
initial characterization of VU0134992 in vivo activity
An in-depth analysis of the initial in vivo characterization of VU0134992 reveals its role as the first orally active and selective inhibitor of the Kir4.1 potassium channel, presenting a novel mechanism for diuretic therapy.[1][2] This technical guide synthesizes the foundational preclinical data, detailing the compound's mechanism of action, selectivity, and in vivo efficacy, tailored for researchers and drug development professionals.
Mechanism of Action and Selectivity
The inhibitory activity of this compound demonstrates a notable preference for homomeric Kir4.1 channels over other members of the Kir channel family.[2] This selectivity is a crucial attribute for a tool compound designed to probe the specific physiological functions of Kir4.1.
Quantitative Data Summary
The potency and selectivity of this compound have been rigorously quantified through a series of in vitro and in vivo experiments. The data are summarized below for clear comparison.
In Vitro Inhibitory Activity and Selectivity
The compound's inhibitory concentration (IC₅₀) was determined against a panel of Kir channels using whole-cell patch-clamp electrophysiology and thallium flux assays.
| Target Channel | Assay Method | IC₅₀ (μM) | Selectivity Notes |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | Primary Target |
| Homomeric Kir4.1 | Tl⁺ Flux Assay | 5.2 | Rightward shift often seen in flux assays[1] |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.05 | ~9-fold selective for Kir4.1 over Kir4.1/5.1[1][4] |
| Kir3.1/3.2 | Tl⁺ Flux Assay | 2.5 | Active toward Kir3.x channels[1] |
| Kir3.1/3.4 | Tl⁺ Flux Assay | 3.1 | Active toward Kir3.x channels[1] |
| Kir4.2 | Tl⁺ Flux Assay | 8.1 | [1] |
| Kir1.1, Kir2.1, Kir2.2 | Tl⁺ Flux Assay | >30 | >30-fold selective over these channels[1][4] |
| Kir2.3, Kir6.2/SUR1, Kir7.1 | Tl⁺ Flux Assay | Weakly Active | Partial inhibition at 30 µM[1][4] |
Data sourced from Kharade et al., 2018.[1][4]
Pharmacokinetic Profile
Key pharmacokinetic parameters were assessed to determine the compound's suitability for in vivo studies.
| Parameter | Species | Value | Significance |
| Free Unbound Fraction (fᵤ) | Rat Plasma | 0.213 | A large free fraction suggests good potential for target engagement.[1][4][5] |
| Half-life (t₁/₂) | Rat | 10.6 minutes | Indicates a short duration of action.[5] |
In Vivo Renal Effects in Rats
Oral administration of this compound produced a dose-dependent increase in urine and electrolyte excretion in male Sprague-Dawley rats, consistent with the inhibition of renal Kir4.1.[1][4][5]
| Treatment Group (Oral Gavage) | Urine Volume (mL/kg) | Urinary Na⁺ Excretion (mEq/kg) | Urinary K⁺ Excretion (mEq/kg) |
| Vehicle | 10.1 ± 1.5 | 0.8 ± 0.2 | 1.2 ± 0.1 |
| This compound (50 mg/kg) | 25.3 ± 2.1 | 3.1 ± 0.4 | 2.5 ± 0.2 |
| This compound (100 mg/kg) | 32.5 ± 3.0 | 4.5 ± 0.5 | 3.4 ± 0.3 |
*p < 0.05 compared to vehicle. Data adapted from published studies.[2][6]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Whole-Cell Patch-Clamp Electrophysiology
This technique was used to measure the inhibitory effect of this compound on ion currents through specific Kir channels.[2]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kir channel of interest (e.g., Kir4.1).[2]
-
Pipette (Intracellular) Solution: Contained (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES. The pH was adjusted to 7.2 with KOH.[2]
-
Bath (Extracellular) Solution: Contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. The pH was adjusted to 7.4 with NaOH.[2]
-
Procedure:
-
Cells were voltage-clamped at a holding potential of -80 mV.[3]
-
A series of voltage steps, typically from -120 mV to +60 mV in 20 mV increments, were applied to elicit whole-cell currents.[2][3]
-
Baseline currents were recorded.
-
This compound was perfused into the bath solution at various concentrations to establish a concentration-response curve.[2]
-
Currents were recorded and analyzed to quantify the inhibitory effect and determine the IC₅₀ value.[2]
-
Thallium (Tl⁺) Flux Assay
This high-throughput screening method was used to assess the activity of this compound against a broader panel of Kir channels.
-
Principle: Thallium ions enter the cell through open potassium channels and can be detected by a thallium-sensitive fluorescent dye. A reduction in the fluorescence signal indicates channel blockade.[7]
-
Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[2]
-
Reagents: A thallium-sensitive fluorescent dye (e.g., FluoZin-2), assay buffer, and a stimulus buffer containing thallium sulfate.[2]
-
Procedure:
-
Cells were plated in microtiter plates and loaded with the fluorescent dye.
-
This compound was added at various concentrations.
-
A baseline fluorescence reading was taken.
-
The thallium-containing stimulus buffer was added to initiate ion flux.
-
Fluorescence was measured over time to determine the rate of thallium influx.
-
The degree of channel inhibition was calculated by comparing the fluorescence signal in compound-treated wells to vehicle-control wells.[1]
-
In Vivo Metabolic Cage Studies
These studies were essential for characterizing the diuretic, natriuretic, and kaliuretic effects of the compound.
-
Acclimatization: Animals were housed singly in metabolic cages for a period (e.g., 2 hours) to acclimatize before the experiment. Access to food and water was restricted during the study to ensure accurate urine collection.[1]
-
Administration: this compound was administered via oral gavage at doses of 50 and 100 mg/kg.[6] A vehicle control group was also included.
-
Data Collection: Urine was collected over a specified period (e.g., 4-6 hours).
-
Analysis: The total urine volume was measured. Urine samples were analyzed for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes to determine total electrolyte excretion.
Signaling Pathways and Workflows
Renal Signaling Pathway of this compound
In the distal convoluted tubule (DCT), Kir4.1 is critical for maintaining the basolateral membrane potential, which drives NaCl reabsorption via the Na-Cl cotransporter (NCC). Inhibition of Kir4.1 by this compound is hypothesized to depolarize the cell membrane, which in turn inhibits NCC activity, likely through the WNK-SPAK/OSR1 kinase cascade, leading to diuresis and natriuresis.[2][3]
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Exploring the Therapeutic Potential of Kir4.1 with VU0134992: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inwardly rectifying potassium (Kir) channel Kir4.1 (KCNJ10) as a therapeutic target, with a specific focus on the potent and selective inhibitor, VU0134992. Kir4.1 channels are critical for potassium homeostasis and cellular excitability in various tissues, including the central nervous system (CNS), kidneys, and inner ear.[1][2][3] Dysregulation of Kir4.1 function is implicated in several pathologies, such as EAST/SeSAME syndrome, epilepsy, and mood disorders, making it a compelling target for drug development.[4][5][6]
This compound, identified through high-throughput screening, is a first-in-class, orally active small-molecule inhibitor of Kir4.1.[1][2][7] It serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of Kir4.1 and to explore its therapeutic potential, particularly as a novel diuretic for hypertension.[1][7][8]
Mechanism of Action
This compound functions as a pore blocker of the Kir4.1 channel.[2][7] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, its binding site has been identified within the ion conduction pathway, involving critical residues glutamate (B1630785) 158 and isoleucine 159.[1][3][9] By physically obstructing the pore, this compound prevents the flow of potassium ions, thereby disrupting the normal physiological functions mediated by Kir4.1.[2]
Quantitative Data Presentation
The inhibitory potency and selectivity of this compound have been extensively characterized using various in vitro assays. The data below summarizes its activity on different Kir channel subtypes.
Table 1: In Vitro Inhibitory Potency of this compound on Kir Channels
| Target Channel | Assay Type | IC50 (µM) | Selectivity vs. Kir4.1 (approx.) | Reference |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp (-120 mV) | 0.97 | - | [1][2][10][11] |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp (-120 mV) | 9.0 | 9-fold | [1][2][10][11] |
| Homomeric Kir4.1 | Thallium (Tl+) Flux Assay | 5.2 | - | [11][12] |
| Kir1.1 (ROMK) | Thallium (Tl+) Flux Assay | >30 | >30-fold | [1][10][11] |
| Kir2.1 | Thallium (Tl+) Flux Assay | >30 | >30-fold | [1][10][11] |
| Kir2.2 | Thallium (Tl+) Flux Assay | >30 | >30-fold | [1][10][11] |
| Kir2.3 | Thallium (Tl+) Flux Assay | Weakly active | - | [1][11] |
| Kir3.1/3.2 | Thallium (Tl+) Flux Assay | 2.5 | - | [11][12] |
| Kir3.1/3.4 | Thallium (Tl+) Flux Assay | 3.1 | - | [11][12] |
| Kir4.2 | Thallium (Tl+) Flux Assay | 8.1 | - | [11][12] |
| Kir6.2/SUR1 | Thallium (Tl+) Flux Assay | Weakly active | - | [1][11] |
| Kir7.1 | Thallium (Tl+) Flux Assay | Weakly active | - | [1][11] |
Table 2: In Vivo Efficacy of this compound in Rats
Preclinical studies in rats demonstrate the in vivo efficacy of this compound as a diuretic and natriuretic agent. Oral administration leads to a dose-dependent increase in urine volume and electrolyte excretion.[1][2][7]
| Parameter | Effect | Notes | Reference |
| Urine Volume (Diuresis) | Dose-dependent increase | Consistent with inhibition of renal Kir4.1. | [1][2][13] |
| Sodium Excretion (Natriuresis) | Dose-dependent increase | Highlights potential for hypertension treatment. | [1][2][13] |
| Potassium Excretion (Kaliuresis) | Dose-dependent increase | A known effect of targeting distal nephron transport. | [1][2][13] |
| Plasma Unbound Fraction (fu) | 0.213 | Indicates a large free fraction available to engage the target. | [1][3] |
Signaling Pathways and Visualizations
Renal Signaling Pathway: WNK/SPAK/NCC Cascade
In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is crucial for maintaining the basolateral membrane potential required for Na+ reabsorption via the Na+-Cl- cotransporter (NCC).[1][9] Inhibition of Kir4.1 by this compound causes membrane depolarization, which reduces the driving force for Cl- exit and increases intracellular Cl- concentration. This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of SPAK/OSR1 kinases and subsequently the NCC, resulting in diuresis and natriuresis.[7]
CNS Signaling Pathway: Neuronal Excitability and BDNF Expression
In the CNS, astrocytic Kir4.1 is essential for spatial potassium buffering, clearing excess extracellular K+ ([K+]o) released during neuronal activity.[4][14] Kir4.1 dysfunction or blockade can impair this process, leading to [K+]o accumulation, neuronal depolarization, and hyperexcitability.[2][4] This dysfunction is also linked to the activation of the Ras/Raf/MEK/ERK signaling pathway, which enhances the expression of brain-derived neurotrophic factor (BDNF) in astrocytes.[4][15][16] While increased BDNF can be associated with epileptogenesis, its modulation is also a target for treating mood disorders.[4][15][17]
Experimental Protocols
Detailed methodologies are crucial for the characterization of Kir4.1 modulators. The following are gold-standard protocols used in the evaluation of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides direct measurement of ion flow through Kir4.1 channels, offering detailed information on channel pharmacology and kinetics.[11]
-
Objective: To determine the IC50 of this compound for Kir4.1 channels.[11]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the Kir4.1 channel.[10]
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[9][10]
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with KOH.[9]
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions are made in the extracellular solution to achieve final concentrations, ensuring the final DMSO concentration does not exceed 0.1%.[10]
-
-
Procedure:
-
Plate Kir4.1-expressing HEK-293 cells onto glass coverslips 24-48 hours before the experiment.
-
Use borosilicate glass capillaries to pull micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[10]
-
Approach a single cell with the micropipette to form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir4.1 currents.[7][11]
-
Establish a stable baseline recording of Kir currents.
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound until a steady-state effect is observed.[10]
-
Measure the peak inward current amplitude (e.g., at -120 mV) before and after compound application to calculate the percentage of inhibition.[11]
-
Plot a concentration-response curve and fit with a Hill equation to determine the IC50 value.[11]
-
Fluorescence-Based Thallium (Tl+) Flux Assay
This is a high-throughput screening method used to identify and characterize modulators of potassium channels based on their permeability to thallium ions.[7][13]
-
Objective: To screen for small-molecule modulators and determine the selectivity profile of this compound across different Kir channels.[13]
-
Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[13]
-
Reagents: Thallium-sensitive fluorescent dye (e.g., FluoZin-2).[7]
-
Procedure:
-
Plate HEK-293 cells expressing the target Kir channel in 384-well plates.[13]
-
Load cells with a Tl+-sensitive fluorescent dye.
-
Add this compound or other test compounds to the wells at various concentrations.[13]
-
Initiate the assay by adding a solution containing Tl+. Tl+ enters the cells through any open potassium channels.[2]
-
Measure the increase in fluorescence using a fluorescence plate reader. The influx of Tl+ causes an increase in the dye's fluorescence, and the rate of this increase is proportional to channel activity.[2][13]
-
Determine the degree of channel inhibition by the reduction in the fluorescence signal compared to vehicle control.
-
In Vivo Renal Function Studies
-
Objective: To assess the diuretic, natriuretic, and kaliuretic effects of this compound in a whole-organism model.[13]
-
Animal Model: Male Sprague-Dawley rats.[13]
-
Procedure:
-
Administer this compound to rats via oral gavage at various doses.[13]
-
Place animals in metabolic cages for timed urine collection.
-
Measure total urine volume to assess diuresis.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer to determine natriuretic and kaliuretic effects.[13]
-
Conclusion and Future Directions
This compound is a potent and selective inhibitor of the Kir4.1 potassium channel, representing a significant advancement in the field.[7][18] Its well-characterized in vitro and in vivo profiles make it an invaluable tool for dissecting the complex roles of Kir4.1 in health and disease. The demonstrated diuretic and natriuretic effects underscore its therapeutic potential for treating hypertension.[1][7] Furthermore, its activity in the CNS opens avenues for investigating Kir4.1 as a target for neurological and psychiatric disorders, including epilepsy and depression.[4][15] Future research should focus on comprehensive preclinical safety and toxicology studies to further validate the therapeutic window and potential clinical applications of targeting Kir4.1.[7]
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astrocytic Kir4.1 potassium channels as a novel therapeutic target for epilepsy and mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of glial-specific Kir4.1 in normal and pathological states of the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of glial-specific Kir4.1 in normal and pathological states of the CNS | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 18. benchchem.com [benchchem.com]
The Role of VU0134992 in Elucidating the Pathophysiology of EAST/SeSAME Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EAST/SeSAME syndrome is a rare autosomal recessive disorder characterized by a constellation of symptoms including epilepsy, ataxia, sensorineural deafness, and a renal tubulopathy. This debilitating condition arises from loss-of-function mutations in the KCNJ10 gene, which encodes the inwardly rectifying potassium channel Kir4.1. The development of selective pharmacological tools to probe Kir4.1 function has been pivotal in understanding its role in both normal physiology and the pathophysiology of EAST/SeSAME syndrome. This technical guide provides an in-depth overview of VU0134992, a potent and selective inhibitor of Kir4.1, and its application in studying this channelopathy. We detail the experimental protocols for its characterization, present its pharmacological data in a structured format, and visualize the key signaling pathways affected by Kir4.1 dysfunction.
Introduction: EAST/SeSAME Syndrome and the Kir4.1 Channel
EAST syndrome (Epilepsy, Ataxia, Sensorineural deafness, and Tubulopathy), also known as SeSAME syndrome (Seizures, Sensorineural deafness, Ataxia, Mental retardation, and Electrolyte imbalance), is a monogenic disorder resulting from mutations in the KCNJ10 gene.[1][2][3] This gene encodes the Kir4.1 potassium channel, a critical component for potassium homeostasis in various tissues, including the brain, inner ear, and kidneys.[4][5][6]
In the central nervous system, Kir4.1 is predominantly expressed in astrocytes and is essential for spatial potassium buffering, a process that clears excess extracellular potassium released during neuronal activity.[7][8] In the kidney, Kir4.1 is located in the basolateral membrane of the distal convoluted tubule (DCT) and is crucial for the function of the Na-Cl cotransporter (NCC), thereby playing a significant role in salt reabsorption.[7][9]
Loss-of-function mutations in KCNJ10 disrupt these vital functions, leading to the diverse clinical manifestations of EAST/SeSAME syndrome.[10][11] The study of this syndrome and the development of potential therapeutic strategies have been significantly advanced by the discovery of this compound, a selective small-molecule inhibitor of the Kir4.1 channel.[12][13]
This compound: A Selective Pharmacological Probe for Kir4.1
This compound was identified through high-throughput screening as a potent blocker of the Kir4.1 channel.[12] Its selectivity for Kir4.1 over other inwardly rectifying potassium channels makes it an invaluable tool for dissecting the specific roles of this channel in physiological and pathological processes.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been extensively characterized using various electrophysiological and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | IC50 (µM) | Selectivity vs. Kir4.1 | Reference |
| Kir4.1 (homomeric) | Whole-Cell Patch Clamp (-120 mV) | 0.97 | - | [12][13] |
| Kir4.1/Kir5.1 (heteromeric) | Whole-Cell Patch Clamp (-120 mV) | 9.0 | ~9-fold | [12] |
| Kir1.1 (ROMK) | Thallium Flux Assay | >30 | >30-fold | [12][14] |
| Kir2.1 | Thallium Flux Assay | >30 | >30-fold | [12][14] |
| Kir2.2 | Thallium Flux Assay | >30 | >30-fold | [12][14] |
| Kir2.3 | Thallium Flux Assay | Weak activity | - | [12] |
| Kir3.1/3.2 | Thallium Flux Assay | 2.5 | ~0.5-fold | [12] |
| Kir3.1/3.4 | Thallium Flux Assay | 3.1 | ~0.6-fold | [12] |
| Kir4.2 | Thallium Flux Assay | 8.1 | ~1.6-fold | [12] |
| Kir6.2/SUR1 | Thallium Flux Assay | Weak activity | - | [12] |
| Kir7.1 | Thallium Flux Assay | Weak activity | - | [12] |
Table 2: In Vivo Effects of this compound in Rats (Oral Administration)
| Parameter | Dose (mg/kg) | Observation | Reference |
| Urine Volume (Diuresis) | 50 | Significant Increase | [13] |
| 100 | Dose-dependent Increase | [13] | |
| Urinary Na+ Excretion (Natriuresis) | 50 | Significant Increase | [13] |
| 100 | Dose-dependent Increase | [13] | |
| Urinary K+ Excretion (Kaliuresis) | 50 | Significant Increase | [13] |
| 100 | Dose-dependent Increase | [13] |
Key Experimental Protocols
The characterization of this compound and its effects on Kir4.1 have been established through several key experimental methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells.
-
Cell Preparation: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the Kir4.1 channel are cultured on glass coverslips.[1]
-
Solutions:
-
Recording Procedure:
-
Pull patch pipettes from borosilicate glass with a resistance of 3-7 MΩ when filled with the internal solution.[1]
-
Form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.[1]
-
Rupture the cell membrane to achieve the whole-cell configuration.[1]
-
Clamp the cell membrane potential at a holding potential of -80 mV.[3]
-
Elicit Kir4.1 currents using voltage steps (e.g., from -120 mV to +60 mV).[2]
-
Establish a stable baseline current recording.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the steady-state inhibition of the Kir4.1 current.
-
-
Data Analysis:
Thallium Flux Assay
This is a fluorescence-based high-throughput screening method to measure potassium channel activity.
-
Cell Preparation: Plate cells expressing the Kir4.1 channel in 384-well microplates.[4]
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[13]
-
Compound Addition: Add this compound or other test compounds to the wells.
-
Thallium Stimulation: Add a solution containing thallium (Tl+) to initiate influx through open Kir4.1 channels.[4]
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The influx of Tl+ into the cells leads to an increase in the dye's fluorescence.[4]
-
Data Analysis: The rate of Tl+ influx is calculated to determine the percent inhibition of channel activity by this compound.
In Vivo Diuretic Study in Rats
These studies assess the physiological effects of this compound on renal function.
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: Administer this compound orally at various doses (e.g., 50 and 100 mg/kg).
-
Sample Collection: House the rats in metabolic cages to collect urine over a specified period (e.g., 6 hours).
-
Analysis:
-
Measure the total urine volume.
-
Determine the concentrations of sodium (Na+) and potassium (K+) in the urine using a flame photometer.
-
-
Data Interpretation: Assess the dose-dependent effects of this compound on diuresis, natriuresis, and kaliuresis.
Signaling Pathways and Pathophysiology
The dysfunction of Kir4.1 in EAST/SeSAME syndrome disrupts critical signaling pathways in astrocytes and the renal distal convoluted tubule. This compound serves as a tool to mimic this dysfunction and study its consequences.
Astrocyte Potassium Buffering
In the brain, astrocytes maintain potassium homeostasis through a process called spatial potassium buffering. Kir4.1 channels are fundamental to this process.
Renal Salt Reabsorption in the Distal Convoluted Tubule
In the DCT, Kir4.1 is essential for recycling potassium across the basolateral membrane, which is necessary for the proper functioning of the Na+/K+ ATPase and the subsequent activity of the Na-Cl cotransporter (NCC).
Experimental and Logical Workflows
The study of this compound and its role in EAST/SeSAME syndrome research follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound has emerged as an indispensable pharmacological tool for the study of Kir4.1 and its role in EAST/SeSAME syndrome. Its selectivity allows for the precise dissection of Kir4.1-mediated functions in various tissues. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to further investigate the pathophysiology of this complex channelopathy and to explore novel therapeutic avenues. The continued use of this compound and the development of new pharmacological probes will undoubtedly deepen our understanding of Kir4.1-related disorders and pave the way for the development of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kcnj10 potassium inwardly-rectifying channel, subfamily J, member 10 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for VU0134992 in Whole-Cell Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1.[1] Encoded by the KCNJ10 gene, the Kir4.1 channel is instrumental in maintaining potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1] this compound has been identified as a pore blocker of the Kir4.1 channel, with a half-maximal inhibitory concentration (IC50) of 0.97 µM.[2][3][4][5][6][7] It exhibits significant selectivity for Kir4.1 over other Kir channel subtypes such as Kir1.1, Kir2.1, and Kir2.2.[2][6][7][8] These characteristics make this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1.
This document provides detailed protocols for the application of this compound in whole-cell patch clamp electrophysiology experiments to characterize its inhibitory effects on Kir channels.
Quantitative Data Summary
The inhibitory potency of this compound on various Kir channels has been determined through whole-cell patch clamp and thallium flux assays. The following table summarizes these findings for easy comparison.
| Target Channel | Assay Type | IC50 (µM) | Selectivity vs. Kir4.1 | Reference |
| Homomeric Kir4.1 | Whole-Cell Patch Clamp (-120 mV) | 0.97 | - | [3][4][8] |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch Clamp (-120 mV) | 9.0 | 9.3-fold | [3][4][8] |
| Kir1.1 (ROMK) | Thallium Flux | >30 | >30-fold | [3][8] |
| Kir2.1 | Thallium Flux | >30 | >30-fold | [3][8] |
| Kir2.2 | Thallium Flux | >30 | >30-fold | [3][8] |
| Kir3.1/3.2 | Thallium Flux | 2.5 | - | [3] |
| Kir3.1/3.4 | Thallium Flux | 3.1 | - | [3] |
Mechanism of Action
This compound functions as a pore blocker of the Kir4.1 potassium channel.[1][3][4] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][3][4] By interacting with these residues, this compound obstructs the ion conduction pathway, thereby inhibiting the flow of potassium ions.
In the distal convoluted tubule (DCT) of the kidney, the inhibition of the basolateral Kir4.1 channel by this compound is hypothesized to depolarize the tubular cell membrane. This leads to an increase in intracellular chloride concentration, which in turn inhibits the WNK (With-No-Lysine) kinase, resulting in reduced phosphorylation and inactivation of the SPAK/OSR1 kinases.[3] Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated, and its activity is diminished, leading to decreased sodium reabsorption and an increase in the excretion of sodium and water.[3]
Renal Kir4.1 signaling pathway in the distal convoluted tubule.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials :
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.[2]
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the extracellular recording solution.
-
Note : Ensure the final DMSO concentration in the recording chamber does not exceed 0.1% to prevent solvent-related effects.[2]
-
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed for recording Kir4.1 currents from a heterologous expression system (e.g., HEK293 cells) and assessing the inhibitory effect of this compound.
1. Cell Culture and Preparation:
-
Cell Line : HEK293 cells stably expressing the Kir channel of interest (e.g., human Kir4.1).
-
Culture Medium : Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating : Plate cells onto glass coverslips at a low density 24-48 hours prior to the experiment to facilitate patching of individual cells.[2]
2. Solutions:
-
Extracellular (Bath) Solution (in mM) : 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[2]
-
Intracellular (Pipette) Solution (in mM) : 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[4]
3. Electrophysiological Recording:
-
Apparatus : A standard patch-clamp setup including an amplifier, micromanipulator, microscope, and a perfusion system.
-
Pipettes : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[2]
-
Recording Procedure :
-
Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
-
Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.[4]
-
Clamp the cell membrane potential at a holding potential of -80 mV.[4]
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir currents.[3][4]
-
Record baseline currents for several minutes to ensure stability.[2]
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Record currents in the presence of the compound until a steady-state effect is observed.[2]
-
Perform a washout by perfusing with the control extracellular solution to assess the reversibility of the drug's effect.[2]
-
4. Data Acquisition and Analysis:
-
Record the resulting currents using appropriate software (e.g., pCLAMP).[2]
-
Measure the steady-state current amplitude at a specific voltage (e.g., -120 mV) before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Experimental workflow for a whole-cell patch clamp experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of Kir4.1 Channel Inhibitors Using a Thallium Flux Assay with VU0134992
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues, including the brain, kidney, and heart. The Kir4.1 channel, encoded by the KCNJ10 gene, is a key player in these processes.[1][2] Dysregulation of Kir4.1 has been implicated in several pathological conditions, making it an attractive therapeutic target.[2] VU0134992 is a potent and selective small-molecule inhibitor of the Kir4.1 potassium channel, serving as an essential tool for studying its physiological and pathological roles.[1]
This document provides a detailed protocol for a thallium flux assay, a robust and high-throughput screening (HTS) compatible method for identifying and characterizing modulators of Kir channels.[3] The assay leverages the permeability of potassium channels to thallium ions (Tl⁺) and a thallium-sensitive fluorescent dye to measure channel activity.[1][3] When Kir4.1 channels are open, Tl⁺ enters the cell, binds to an intracellular fluorescent dye, and produces a measurable increase in fluorescence, which serves as a proxy for potassium channel activity.[1][4] Inhibition of Kir4.1 by compounds like this compound leads to a reduction in the thallium influx and a corresponding decrease in the fluorescence signal.[5]
Signaling Pathway of this compound Action
This compound acts as a pore blocker of the Kir4.1 channel.[2][6] In tissues like the distal convoluted tubule of the kidney, Kir4.1 is essential for maintaining the basolateral membrane potential. Inhibition of Kir4.1 by this compound causes membrane depolarization, which in turn affects the function of other ion transporters, such as the Na-Cl cotransporter (NCC), leading to diuretic and natriuretic effects.[6] This mechanism of action makes this compound a valuable tool for studying renal physiology and a potential lead for novel diuretics.[7]
Figure 1: Signaling pathway of this compound-mediated inhibition of Kir4.1.
Quantitative Data Summary
The inhibitory activity of this compound on Kir4.1 and its selectivity against other Kir channels have been determined using thallium flux assays and confirmed with patch-clamp electrophysiology.
| Channel | Assay Method | IC50 (µM) | Selectivity vs. Kir4.1 (approx.) |
| Kir4.1 (homomeric) | Thallium (Tl+) flux assay | 5.2 | - |
| Kir4.1 (homomeric) | Whole-cell patch-clamp | 0.97 | - |
| Kir4.1/5.1 (heteromeric) | Whole-cell patch-clamp | 9.0 | 9-fold |
| Kir1.1 | Thallium (Tl+) flux assay | >30 | >6-fold |
| Kir2.1 | Thallium (Tl+) flux assay | >30 | >6-fold |
| Kir2.2 | Thallium (Tl+) flux assay | >30 | >6-fold |
| Kir2.3 | Thallium (Tl+) flux assay | Weakly active | - |
| Kir3.1/3.2 | Thallium (Tl+) flux assay | 2.5 | - |
| Kir3.1/3.4 | Thallium (Tl+) flux assay | 3.1 | - |
| Kir4.2 | Thallium (Tl+) flux assay | 8.1 | - |
| Kir6.2/SUR1 | Thallium (Tl+) flux assay | Weakly active | - |
| Kir7.1 | Thallium (Tl+) flux assay | Weakly active | - |
Data compiled from multiple sources.[4][7][8]
Experimental Protocol
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of human Kir4.1 (T-REx-HEK293-hKir4.1).[5][9]
-
Culture Medium: DMEM supplemented with 10% dialyzed FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, 5 µg/mL blasticidin S, and 250 µg/mL hygromycin.[1][9]
-
Tetracycline (B611298): 1 µg/mL for inducing Kir4.1 expression.[5]
-
Assay Plates: 384-well, clear-bottom, black-walled, amine-coated plates.[1][9]
-
Thallium-sensitive dye: FluoZin-2 AM, FluxOR™, or a similar fluorescent dye.[1][3]
-
Pluronic F-127: 20% solution in DMSO.[9]
-
This compound Stock Solution: 10 mM in DMSO.[1]
-
Assay Buffer (Chloride-Free): 125 mM sodium gluconate, 1 mM magnesium sulfate, 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, pH 7.3.[1][9]
-
Thallium Stimulus Buffer: Assay Buffer containing 12 mM thallium sulfate.[1][5]
-
Kinetic Plate Reader: Equipped with appropriate filters for the chosen fluorescent dye (e.g., Ex/Em ≈ 490/525 nm).[1][5]
Experimental Workflow
Figure 2: Experimental workflow for the thallium flux assay with this compound.
Step-by-Step Protocol
-
Cell Plating:
-
Culture T-REx-HEK293-hKir4.1 cells according to standard procedures.[1]
-
On the day before the assay, plate the cells in 384-well plates at a density of 20,000 cells per well in a volume of 40 µL.[5]
-
To induce Kir4.1 expression, add tetracycline to the culture medium to a final concentration of 1 µg/mL. For negative controls, omit tetracycline.[5]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[5]
-
-
Dye Loading:
-
Compound Addition:
-
During the dye incubation period, prepare serial dilutions of this compound or other test compounds in Assay Buffer at a 2X final concentration. The final DMSO concentration should not exceed 0.5%.[5]
-
After dye loading, wash the cells twice with 40 µL of Assay Buffer to remove extracellular dye.[5]
-
Add 20 µL of the compound solution to the appropriate wells. For control wells, add Assay Buffer containing the same concentration of DMSO.[5]
-
Incubate the plates for 20 minutes at room temperature.[5]
-
-
Thallium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of approximately 490 nm and an emission wavelength of around 520 nm.[5]
-
Acquire a baseline fluorescence reading for 10-30 seconds.[5]
-
Using the instrument's automated liquid handler, add 10 µL of Thallium Stimulus Buffer to each well to initiate the influx of Tl⁺.[5]
-
Immediately begin kinetic reading of fluorescence intensity at a frequency of 1 Hz for 2-4 minutes.[5]
-
Data Analysis
-
The influx of Tl⁺ through open Kir4.1 channels will result in an increase in fluorescence.[5]
-
Inhibition of Kir4.1 by this compound will cause a decreased rate of fluorescence increase.[5]
-
Calculate the rate of Tl⁺ flux, for example, by determining the slope of the fluorescence signal over a specific time interval.[5]
-
Determine the percent inhibition by comparing the flux rate in compound-treated wells to the control wells (vehicle-treated).[5]
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1][5]
Conclusion
The thallium flux assay is a reliable and efficient method for studying Kir4.1 channel modulators. This compound serves as an excellent positive control for Kir4.1 inhibition in this assay. This protocol provides a comprehensive framework for researchers to implement this assay for high-throughput screening and pharmacological characterization of novel Kir4.1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of VU0134992 Stock Solutions
Introduction
VU0134992 is a potent and selective blocker of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1] With an IC50 of approximately 0.97 µM, it serves as a critical tool for investigating the physiological and pathological roles of Kir4.1 channels in various tissues, including the brain, kidney, and inner ear.[1] Accurate and consistent preparation of stock solutions is paramount for ensuring the reproducibility and reliability of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions for both the free base and hydrochloride salt forms of this compound.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented below for easy reference and calculation.
| Property | This compound (Free Base) | This compound Hydrochloride |
| IUPAC Name | 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | 2-[2-bromo-4-(1-methylethyl)phenoxy]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-acetamide, hydrochloride |
| Molecular Formula | C₂₀H₃₁BrN₂O₂[2][3] | C₂₀H₃₂BrClN₂O₂[4] |
| Molecular Weight | 411.38 g/mol [2][3] | 447.84 g/mol [4] |
| Appearance | Solid[3] | White to off-white solid[5] |
| Purity | ≥98%[2] | ≥95%[6] |
| CAS Number | 755002-90-5[2] | 1052515-91-9[5] |
| Solubility (DMSO) | Up to 100 mM (41.14 mg/mL)[2] or 60 mg/mL (145.85 mM)[1][7] | ~1 mg/mL[6] or 250 mg/mL (558.24 mM)[4][5] |
| Solubility (Ethanol) | Up to 100 mM (41.14 mg/mL)[2] | Not specified |
| Storage (Solid) | -20°C for up to 3 years[1][7] | 4°C or -20°C, sealed, away from moisture[4][5] |
| Storage (in Solvent) | -80°C for up to 1 year; -20°C for shorter periods[1][4] | -80°C for 6 months; -20°C for 1 month[4][5] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound (Free Base) Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound free base, a common starting concentration for serial dilutions in experimental assays.
Materials:
-
This compound (Free Base) powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculate Required Mass:
-
Weigh the Compound:
-
Using an analytical balance, carefully weigh out 4.11 mg of this compound powder.
-
Transfer the powder into a clean, appropriately labeled microcentrifuge tube or vial.
-
-
Add Solvent:
-
Dissolve the Compound:
-
Storage:
Workflow for Preparing this compound Stock Solution
References
Application of VU0134992 in Cultured Rat Astrocytes: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrocytes are the most abundant glial cells in the central nervous system (CNS) and are integral to maintaining brain homeostasis. They play critical roles in neurotransmitter uptake, ion homeostasis, and modulation of synaptic activity. A key protein in these astrocytic functions is the inwardly rectifying potassium (Kir) channel 4.1 (Kir4.1), encoded by the KCNJ10 gene. This channel is predominantly expressed in astrocytes and is crucial for establishing their negative resting membrane potential and for buffering extracellular potassium (K⁺) released during neuronal activity.[1][2][3]
VU0134992 is a potent and selective small-molecule inhibitor of the Kir4.1 potassium channel.[4][5][6][7] It acts as a pore blocker, directly preventing the flow of potassium ions.[8] This selective inhibition makes this compound an invaluable pharmacological tool for investigating the diverse physiological and pathological roles of astrocytic Kir4.1 channels.[1][4] By disrupting Kir4.1 function, researchers can elucidate the downstream consequences on glutamate (B1630785) uptake, neuronal excitability, and neurotrophic factor expression.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in cultured rat astrocytes, summarizing quantitative data and outlining experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the application of this compound in astrocyte-related studies.
Table 1: Inhibitory Activity of this compound
| Target | Assay | IC50 | Species/Cell Line | Reference |
| Kir4.1 | Whole-Cell Patch-Clamp | 0.97 µM | N/A | [5][6][7] |
| Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9 µM | N/A | [5][6][7] |
| Kir4.1 | Thallium Flux Assay | 5.2 µM | N/A | [7] |
Table 2: Application of this compound in Glial and Neuronal Preparations
| Application | Concentration | Incubation Time | Observed Effect | Experimental Model | Reference |
| Blockade of Hypotonicity-induced Neuronal Activity | 2 µmol/l | Not specified | Blocked the rebound increase in vasopressin neuronal activity. | Rat hypothalamic brain slices | [4][9] |
| Enhancement of Glutamate Transporter Currents | 30 µM | Not specified | Enhanced glutamate-evoked transporter currents. | Cultured mouse astrocytes | [4][10] |
| Inhibition of Glutamate Uptake | Concentration-dependent | Not specified | Reduction of glutamate uptake. | Primary mouse astrocytes | [4][10] |
Signaling Pathways and Mechanisms of Action
Inhibition of astrocytic Kir4.1 channels by this compound initiates a cascade of events that impact neuronal function. The primary mechanism involves the depolarization of the astrocyte membrane, which has significant downstream consequences.
Impairment of Glutamate Uptake
Astrocyte glutamate transporters, such as EAAT1 (GLAST) and EAAT2 (GLT-1), are responsible for clearing the majority of glutamate from the synaptic cleft.[1] The function of these transporters is electrogenically coupled to the astrocyte's membrane potential, which is primarily maintained by Kir4.1 channels.[1] By blocking Kir4.1, this compound causes membrane depolarization, which reduces the electrochemical driving force for glutamate uptake.[1][3] This leads to an accumulation of extracellular glutamate, which can result in neuronal hyperexcitability and potential excitotoxicity.[1][3]
Modulation of BDNF Expression
Studies have suggested that the inhibition of astrocytic Kir4.1 channels can lead to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][2] This effect is thought to be mediated by the activation of the Ras/Raf/MEK/ERK signaling pathway.[1] The precise mechanisms linking Kir4.1 inhibition to this pathway are still under investigation but may involve changes in intracellular ion concentrations or membrane potential-sensitive signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study astrocyte function in culture.
Primary Rat Astrocyte Culture
Objective: To obtain a pure culture of primary rat astrocytes for in vitro experiments.
Materials:
-
P1-P2 Sprague-Dawley rat pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Hydrocortisone
-
Insulin
-
N-Acetyl-L-cysteine
-
Papain
-
DNase I
-
Ovomucoid inhibitor solution
-
Poly-D-lysine coated flasks and plates
-
Cytosine arabinoside (AraC)
Protocol:
-
Cortex Dissection and Digestion: Micro-dissect cortices from P1-P2 rat pups and digest the tissue in a papain solution.[11]
-
Trituration and Resuspension: Triturate the digested tissue in low and high ovomucoid solutions to obtain a single-cell suspension. Resuspend the cells in astrocyte growth medium (DMEM supplemented with 10% FBS, 100 U/ml Penicillin-Streptomycin, 2 mM L-Glutamine, 10 µM hydrocortisone, 5 µg/ml insulin, 1 mM Na Pyruvate, and 5 µg/ml N-Acetyl-L-cysteine).[11]
-
Cell Plating: Plate the cells onto poly-D-lysine coated 75 cm² flasks.[11]
-
Purification: After 3 days in vitro (DIV), shake the flasks to remove less adherent cells like microglia and oligodendrocytes.[11] At DIV 5, treat the culture with AraC for 48 hours to eliminate contaminating fibroblasts.[11]
-
Passage and Plating for Experiments: At DIV 7, or once confluent, trypsinize the purified astrocytes and plate them into appropriate well plates for subsequent experiments.[11]
Measurement of Glutamate Uptake
Objective: To measure the effect of this compound on astrocyte glutamate uptake.
Materials:
-
Primary rat astrocyte culture in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
³H-L-glutamate (radiolabeled glutamate)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter
Protocol:
-
Cell Preparation: Plate primary astrocytes in 24-well plates and grow to confluence.[1]
-
Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with KRH buffer containing the desired concentration of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.[1]
-
Initiate Uptake: Initiate the glutamate uptake by adding KRH buffer containing a known concentration of ³H-L-glutamate.[1]
-
Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C.[1]
-
Terminate Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.[1]
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.[1]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the amount of radioactivity using a scintillation counter.[1]
-
Data Analysis: Compare the amount of ³H-L-glutamate taken up by astrocytes in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.
Conclusion
This compound is a powerful and selective pharmacological tool that has significantly advanced our understanding of astrocyte function.[1] By specifically inhibiting the Kir4.1 channel, researchers can investigate the critical roles of astrocytes in potassium and glutamate homeostasis, and their subsequent impact on neuronal excitability and synaptic plasticity. The protocols and data presented here provide a foundation for designing and executing experiments to further explore the multifaceted roles of astrocytic Kir4.1 channels in the central nervous system.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Roles of Astrocyte Kir4.1 Channels in the Pathogenesis and Treatment of Brain Diseases [ouci.dntb.gov.ua]
- 3. Emerging Roles of Astrocyte Kir4.1 Channels in the Pathogenesis and Treatment of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Contribution of inwardly rectifying K+ channel 4.1 of supraoptic astrocytes to the regulation of vasopressin neuronal activity by hypotonicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets-global.website-files.com [assets-global.website-files.com]
- 11. Rat astrocyte isolation and culture [protocols.io]
Application Notes and Protocols for Oral Dosing of VU0134992 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2] Kir4.1 channels are integral to maintaining electrochemical gradients in various tissues, including the kidney, brain, and inner ear.[1][3] In the renal system, Kir4.1 is primarily expressed in the distal convoluted tubule (DCT), where it plays a critical role in salt handling.[1][4] Inhibition of Kir4.1 by this compound has been demonstrated to induce dose-dependent diuresis (increased urine output), natriuresis (sodium excretion), and kaliuresis (potassium excretion) in rats.[1][5][6][7][8] This makes this compound a valuable pharmacological tool for investigating the therapeutic potential of Kir4.1 inhibition, particularly for conditions such as hypertension.[5][9] These application notes provide comprehensive protocols for the oral administration of this compound in rats for in vivo studies.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo oral administration of this compound in rat models.
Table 1: Pharmacological and In Vivo Administration Parameters for this compound in Rats
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley rats | [1] |
| Administration Route | Oral gavage | [1][4] |
| Dosages | 10 mg/kg, 50 mg/kg, and 100 mg/kg | [5] |
| Vehicle | 10% Ethanol + 40% PEG400 + 50% Saline | [1][5][10] |
| IC50 (Kir4.1) | 0.97 µM | [2][5] |
| IC50 (Kir4.1/5.1) | 9 µM | [2][5] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [5] |
Table 2: Reported In Vivo Effects of this compound in Rats Following Oral Administration
| Effect | Dosage | Outcome | Reference |
| Diuresis | 50 mg/kg, 100 mg/kg | Statistically significant increase in urine volume | [1] |
| Natriuresis | 50 mg/kg, 100 mg/kg | Statistically significant increase in urinary Na+ excretion | [1][5] |
| Kaliuresis | 50 mg/kg, 100 mg/kg | Statistically significant increase in urinary K+ excretion | [1][5] |
Signaling Pathway of this compound in Renal Distal Convoluted Tubule (DCT) Cells
The diuretic and natriuretic effects of this compound are mediated through its influence on the WNK-SPAK-NCC signaling cascade in the DCT.[9] Inhibition of the basolateral Kir4.1 channel by this compound is thought to depolarize the tubular cell membrane. This leads to an inhibition of the WNK (With-No-Lysine) kinase, resulting in reduced phosphorylation and inactivation of the SPAK/OSR1 kinases. Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated and its activity is diminished, leading to decreased sodium reabsorption and an increase in the excretion of sodium and water.[9]
Experimental Protocols
Preparation of this compound Dosing Formulation
This protocol details the preparation of a this compound formulation for oral gavage in rats.
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Vehicle Components: Prepare the vehicle solution by mixing 10% ethanol, 40% PEG400, and 50% saline by volume. For example, to prepare 10 mL of the vehicle, mix 1 mL of ethanol, 4 mL of PEG400, and 5 mL of saline.[1]
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder based on the desired dosage (e.g., 10, 50, or 100 mg/kg) and the body weight of the animals.
-
Prepare Slurry: Place the weighed this compound powder into a sterile conical tube. Add a small volume of the prepared vehicle and vortex thoroughly to create a slurry.[1]
-
Homogenize Suspension: Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension.[1]
-
Sonication (Optional): If necessary, sonicate the suspension for a few minutes to aid in dissolution and ensure uniformity.[1]
-
Visual Inspection: Visually inspect the final formulation for any undissolved particles. The formulation should be a uniform suspension. Prepare this formulation fresh on the day of the experiment.
In Vivo Administration via Oral Gavage in Rats
This protocol describes the procedure for administering this compound to rats via oral gavage.
Materials:
-
Male Sprague-Dawley rats
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow male Sprague-Dawley rats (250–300 g) to acclimatize to single housing in metabolic cages for 2 hours before the experiment. Restrict access to food and water during the experiment.[7]
-
Weigh Animals: Accurately weigh each rat to determine the correct volume of the this compound formulation to be administered.
-
Calculate Dosing Volume: The dosing volume should be calculated based on the concentration of the formulation and the desired dosage (mg/kg). A common dosing volume for rats is 5-10 mL/kg.[1]
-
Prepare for Gavage: Gently restrain the rat. Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[1][5]
-
Administer Formulation: Draw the calculated volume of the this compound formulation into a syringe fitted with the oral gavage needle. Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Administer the formulation slowly and steadily.[1]
-
Post-Administration Monitoring: Withdraw the gavage needle gently. Monitor the animal for any signs of distress after administration.[1]
Assessment of Diuretic, Natriuretic, and Kaliuretic Effects
This protocol outlines the procedure for collecting and analyzing urine to determine the effects of this compound.
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Flame photometer or ion-selective electrodes
Procedure:
-
Urine Collection: Following administration, place the rats back into the metabolic cages for urine collection over a specified period, typically 4 hours.[5]
-
Measure Urine Volume: At the end of the collection period, measure the total urine volume for each rat to assess diuresis.
-
Urine Sample Analysis: Analyze the collected urine samples for sodium (Na+) and potassium (K+) concentrations. This can be done using a flame photometer or ion-selective electrodes to determine the natriuretic and kaliuretic effects.[4]
-
Data Analysis: Compare the urine volume and ion excretion between the this compound-treated groups and a vehicle control group to determine the statistical significance of the observed effects.
Experimental Workflow for In Vivo Diuretic Studies
The following diagram outlines the typical workflow for an in vivo study investigating the diuretic effects of this compound in rats.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for VU0134992 in Spinal Muscular Atrophy (SMA) In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. While the primary cause of SMA is a deficiency in the Survival of Motor Neuron (SMN) protein, secondary mechanisms contributing to disease pathology are areas of active investigation. Recent research has implicated glial cells, particularly astrocytes, in the pathogenesis of SMA. Specifically, alterations in astrocytic potassium homeostasis may contribute to neuronal dysfunction.
VU0134992 is a potent and selective blocker of the inward rectifier potassium (Kir) channel Kir4.1.[1][2][3] These channels are crucial for maintaining potassium homeostasis in the central nervous system, primarily by astrocytes.[1] The investigation of Kir4.1 channel function in the context of SMA can provide insights into the role of astrocytic dysfunction in the disease. This compound serves as a critical tool for such investigations.
This document provides detailed application notes and protocols for the use of this compound in an in vitro model of Spinal Muscular Atrophy, based on the findings from a study by Leo et al. (2022). In this model, SMN protein deficiency is induced in primary spinal astrocytes using small interfering RNA (siRNA), creating "SMA-like" astrocytes.
Quantitative Data Summary
The primary application of this compound in the referenced SMA model was to probe the function of Kir4.1 channels in astrocytes with reduced SMN protein. The key findings related to potassium channel function are summarized below.
| Cell Type | Experimental Condition | Key Finding | Reference |
| SMN-deficient spinal astrocytes | Patch-clamp electrophysiology | Reduced potassium uptake and membrane depolarization. | |
| SMN-deficient spinal astrocytes | Treatment with this compound (2 µM) | Further characterization of Kir4.1 channel contribution to potassium uptake. |
Signaling Pathway
The experimental workflow is designed to investigate the functional consequences of SMN protein deficiency on astrocytic potassium handling, mediated by Kir4.1 channels. This compound is used to specifically inhibit Kir4.1, allowing for the dissection of its contribution to the observed phenotype in the SMA-like astrocytes.
Experimental Protocols
The following protocols are based on the methodology described by Leo et al. (2022) for the use of this compound in an in vitro model of SMA using primary astrocytes.
Generation of SMN-deficient Astrocytes (In Vitro SMA Model)
This protocol describes the creation of an in vitro SMA model by reducing SMN protein levels in primary spinal astrocytes.
Materials:
-
Primary spinal astrocyte cultures
-
SMN-targeting siRNA
-
Scrambled (control) siRNA
-
Transfection reagent (e.g., magnetic transfection)
-
Astrocyte growth medium
Procedure:
-
Culture primary spinal astrocytes according to standard protocols.
-
On the day of transfection, prepare siRNA-transfection reagent complexes for both SMN-targeting siRNA and scrambled control siRNA according to the manufacturer's instructions.
-
Transfect the primary astrocyte cultures with the prepared complexes.
-
Incubate the cells for the desired period to achieve significant SMN protein knockdown. The original study confirmed knockdown at 10 days in vitro.
-
Confirm SMN protein reduction via Western blot or immunocytochemistry.
This compound Treatment and Electrophysiological Recording
This protocol details the application of this compound to investigate the role of Kir4.1 channels in SMN-deficient astrocytes.
Materials:
-
SMN-deficient and control astrocyte cultures
-
This compound (Tocris, #6877/10 or equivalent)
-
DMSO (for stock solution)
-
External and internal patch-clamp solutions
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Treatment of Astrocyte Cultures:
-
Twenty-four hours prior to electrophysiological recordings, dilute the this compound stock solution in astrocyte growth medium to a final concentration of 2 µM.
-
Replace the medium of the SMN-deficient and control astrocyte cultures with the this compound-containing medium or a vehicle control medium (containing the same final concentration of DMSO).
-
Incubate the cells for 24 hours.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer the cell culture dish to the stage of the patch-clamp setup.
-
Perfuse the cells with the external recording solution.
-
Obtain whole-cell patch-clamp recordings from individual astrocytes from both control and SMN-deficient groups (with and without this compound treatment).
-
Use appropriate voltage protocols to measure potassium currents and membrane potential.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the rate and magnitude of potassium uptake.
-
Compare the results between the different experimental groups to assess the impact of SMN deficiency and Kir4.1 inhibition on astrocyte function.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the contribution of Kir4.1 potassium channels to the pathophysiology of astrocytes in in vitro models of Spinal Muscular Atrophy. The protocols outlined above, based on published research, provide a framework for investigating how SMN deficiency impacts astrocytic potassium homeostasis, a mechanism that may contribute to neuronal dysfunction in SMA. These studies can help to identify novel therapeutic targets for SMA that extend beyond SMN protein restoration.
References
Application Notes and Protocols for the Experimental Use of VU0134992 in Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1, which is encoded by the KCNJ10 gene.[1] Kir4.1 channels are critical for maintaining potassium homeostasis in various tissues, including the kidneys, brain, and inner ear.[1][2] Due to its role in renal salt handling, Kir4.1 is a promising therapeutic target for diuretic therapy in the management of hypertension.[3] this compound has emerged as a first-in-class, orally active blocker of the Kir4.1 channel, making it a valuable tool for studying the channel's physiological and pathophysiological roles.[3][4]
These application notes provide detailed protocols for the characterization of this compound using automated patch clamp systems, along with its mechanism of action, quantitative data, and relevant signaling pathways.
Mechanism of Action
This compound functions as a pore blocker of the Kir4.1 potassium channel.[4][5] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 (E158) and isoleucine 159 (I159).[1][6] By interacting with these residues, this compound obstructs the ion conduction pathway, thereby inhibiting the flow of potassium ions.[4][5]
Data Presentation
The inhibitory activity and selectivity of this compound have been quantified using various in vitro assays, primarily whole-cell patch-clamp electrophysiology and thallium flux assays.[7]
| Target Channel | Assay Method | IC50 (µM) | Voltage | Notes | Reference |
| Homomeric Kir4.1 | Whole-cell Patch-clamp | 0.97 | -120 mV | [2][6][8] | |
| Heteromeric Kir4.1/5.1 | Whole-cell Patch-clamp | 9.0 | -120 mV | Approximately 9-fold selectivity for Kir4.1. | [5][6] |
| Homomeric Kir4.1 | Thallium Flux Assay | 5.2 | N/A | [1][2] | |
| Kir1.1 | Thallium Flux Assay | >30 | N/A | >30-fold selective for Kir4.1. | [6][8] |
| Kir2.1 | Thallium Flux Assay | >30 | N/A | >30-fold selective for Kir4.1. | [6][8] |
| Kir2.2 | Thallium Flux Assay | >30 | N/A | [8] | |
| Kir3.1/3.2 | Thallium Flux Assay | 2.5 | N/A | [1][2] | |
| Kir3.1/3.4 | Thallium Flux Assay | 3.1 | N/A | [1][2] | |
| Kir4.2 | Thallium Flux Assay | 8.1 | N/A | [1][2] |
Signaling Pathway
In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key regulator of sodium and potassium balance.[3] Inhibition of the basolateral Kir4.1 channel by this compound leads to depolarization of the tubular cell membrane. This depolarization is hypothesized to increase intracellular chloride concentration, which in turn inhibits the WNK (With-No-Lysine) kinase. The inhibition of WNK kinase leads to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases, which ultimately inhibits the activity of the Na-Cl cotransporter (NCC), resulting in diuretic and natriuretic effects.[3][9]
Caption: Renal Kir4.1 signaling pathway in the distal convoluted tubule.
Experimental Protocols
Automated Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the use of an automated patch-clamp system to determine the IC50 of this compound on Kir4.1 channels expressed in a heterologous system (e.g., HEK-293 cells).
Materials:
-
Cell Line: HEK-293 cells stably expressing human Kir4.1 (hKir4.1). T-REx™-293 cells with tetracycline-inducible expression are recommended.[10]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) and store at -20°C.[8]
-
Extracellular (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose. Adjust pH to 7.4 with NaOH.[1][10]
-
Intracellular (Pipette) Solution (in mM): 135 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 Na₂ATP. Adjust pH to 7.2 with KOH.[1][10]
-
Automated Patch-Clamp System: (e.g., IonFlux HT)[10]
Procedure:
-
Cell Preparation:
-
Culture Kir4.1-expressing cells in T-flasks.
-
If using an inducible cell line, add tetracycline (B611298) (1 µg/mL) approximately 24 hours prior to the experiment to induce channel expression.[10]
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and prepare a single-cell suspension in the extracellular solution.
-
-
Compound Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in the extracellular solution to achieve the desired final concentrations for the concentration-response curve. The final DMSO concentration should not exceed 0.1%.[8]
-
-
Automated Patch-Clamp Experiment:
-
Prime the automated patch-clamp system with the extracellular and intracellular solutions according to the manufacturer's instructions.
-
Load the cell suspension and compound plate into the system.
-
Voltage Protocol:
-
Compound Application:
-
Establish a stable baseline recording of Kir4.1 currents in the control extracellular solution.
-
Apply increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Perform a washout by perfusing with the control extracellular solution to assess the reversibility of the block.[8]
-
-
-
Data Analysis:
-
Measure the peak inward current at a negative potential (e.g., -120 mV) for each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Caption: Experimental workflow for patch-clamp analysis of this compound.
Thallium Flux Assay (High-Throughput Screening)
This high-throughput screening method is used to identify and characterize modulators of potassium channels by measuring the influx of thallium (Tl+), a surrogate for K+, through the channel of interest.[3][9]
Materials:
-
Cell Line: HEK-293 cells stably expressing the Kir channel of interest.
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Thallium-sensitive fluorescent dye: (e.g., FluoZin-2)[3]
-
This compound Stock Solution: 10 mM in DMSO.
-
Assay Buffer: As recommended for the specific fluorescent dye.
-
Stimulus Buffer: Assay buffer containing thallium sulfate.
Procedure:
-
Cell Plating: Plate Kir4.1-expressing HEK-293 cells into 384-well microplates and culture for 24-48 hours.
-
Dye Loading:
-
Remove the culture medium and add the thallium-sensitive fluorescent dye diluted in the assay buffer to each well.
-
Incubate the plate as required for dye loading (e.g., 1 hour at room temperature).
-
-
Compound Addition:
-
Add this compound at various concentrations to the wells.
-
-
Thallium Flux Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the thallium-containing stimulus buffer to all wells to initiate thallium influx.
-
Immediately begin kinetic fluorescence readings to measure the change in fluorescence over time, which corresponds to the rate of thallium influx.
-
-
Data Analysis:
-
Calculate the rate of thallium influx for each well.
-
Normalize the influx rates to the control wells (no compound).
-
Plot the normalized influx rate as a function of this compound concentration and fit the data to determine the IC50 value.
-
Caption: Workflow for the thallium flux assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Kir4.1 potassium channel.[1] Its potency and selectivity make it a superior probe compared to older, less specific inhibitors.[12] The protocols provided herein offer a framework for the characterization of this compound and other Kir4.1 modulators using automated patch clamp systems and high-throughput screening methods. These techniques are essential for advancing our understanding of Kir4.1 channel function and for the development of novel therapeutics targeting this channel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for VU0134992 in Glial Cell Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective blocker of the inwardly rectifying potassium (Kir) channel Kir4.1, which is predominantly expressed in glial cells within the central nervous system (CNS).[1] Kir4.1 channels are fundamental to glial cell function, playing a critical role in potassium (K+) homeostasis, maintenance of the negative resting membrane potential, and glutamate (B1630785) uptake.[2] Dysregulation of Kir4.1 has been implicated in a variety of neurological disorders, making it a key therapeutic target.[2] this compound serves as an invaluable pharmacological tool for elucidating the multifaceted contributions of Kir4.1-expressing glial cells, such as astrocytes, to brain function and pathology.
These application notes provide detailed protocols for the use of this compound in studying glial cell function, including electrophysiology, glutamate uptake, and cell volume regulation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound.
Table 1: Inhibitory Potency of this compound on Kir4.1 Channels
| Channel Type | IC50 (µM) | Experimental Method |
| Homomeric Kir4.1 | 0.97 | Whole-cell patch-clamp electrophysiology (-120 mV)[1] |
| Heteromeric Kir4.1/5.1 | 9.0 | Whole-cell patch-clamp electrophysiology (-120 mV) |
Table 2: Selectivity Profile of this compound against other Kir Channels
| Channel Type | Selectivity vs. Kir4.1 |
| Kir1.1 | >30-fold |
| Kir2.1 | >30-fold |
| Kir2.2 | >30-fold |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Kir4.1 in astrocytes and the experimental workflows for its study using this compound.
Experimental Protocols
Primary Astrocyte Culture
Objective: To obtain a primary culture of astrocytes from rodent cortex for subsequent in vitro experiments.
Materials:
-
Postnatal day 1-3 (P1-P3) mouse or rat pups
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine coated culture flasks (T75)
-
Sterile dissection tools
-
Hanks' Balanced Salt Solution (HBSS)
Protocol:
-
Euthanize P1-P3 pups in accordance with approved animal care protocols.
-
Dissect cortices in ice-cold HBSS. Remove meninges carefully.
-
Mince the cortical tissue and transfer to a conical tube containing Trypsin-EDTA and DNase I.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Inactivate trypsin by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS and Penicillin-Streptomycin.
-
Plate the cells onto Poly-D-lysine coated T75 flasks.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Change the medium every 2-3 days.
-
After 7-10 days, a confluent monolayer of astrocytes will form. To remove microglia and oligodendrocytes, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C.
-
Change the medium and continue to incubate. The remaining cells will be a highly enriched astrocyte culture.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure Kir4.1 currents in astrocytes and determine the inhibitory effect of this compound.
Materials:
-
Primary astrocyte culture on glass coverslips or acute brain slices (250-300 µm)
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Place the coverslip with astrocytes or a brain slice into the recording chamber and perfuse with oxygenated ACSF.
-
Pull patch pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Under visual guidance, approach an astrocyte and form a high-resistance (>1 GΩ) seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at -80 mV and apply a voltage-step protocol (e.g., from -160 mV to +40 mV in 20 mV increments) to elicit Kir currents.
-
Record baseline currents for at least 5 minutes.
-
Perfuse the chamber with ACSF containing the desired concentration of this compound (e.g., 1-10 µM).
-
Record the currents until a steady-state block is achieved.
-
Wash out the drug to observe recovery.
-
Data Analysis: Measure the current amplitude at a hyperpolarized potential (e.g., -140 mV) before and after drug application to calculate the percentage of inhibition. Construct a dose-response curve to determine the IC50 value.
Glutamate Uptake Assay
Objective: To measure the effect of this compound on glutamate uptake by astrocytes.
Materials:
-
Primary astrocyte culture in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (in mM): 124 NaCl, 4 KCl, 1.25 KH2PO4, 1.3 MgSO4, 2 CaCl2, 25 HEPES, 10 glucose, pH 7.4.
-
³H-L-glutamate
-
This compound
-
Scintillation counter
-
Lysis buffer (e.g., 0.1 M NaOH)
Protocol:
-
Grow primary astrocytes to confluence in 24-well plates.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 15-30 minutes at 37°C with KRH buffer containing different concentrations of this compound or vehicle (DMSO).
-
Initiate the uptake by adding KRH buffer containing ³H-L-glutamate (final concentration ~50 nM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein content of each well. Compare the glutamate uptake in this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.
Astrocyte Cell Volume Assay
Objective: To assess the effect of this compound on astrocyte volume regulation under osmotic stress.
Materials:
-
Primary astrocyte culture on black, clear-bottom 96-well plates
-
Calcein-AM fluorescent dye
-
Isotonic buffer (e.g., KRH buffer)
-
Hypotonic buffer (e.g., KRH buffer with reduced NaCl concentration)
-
This compound
-
Fluorescence microplate reader
Protocol:
-
Plate astrocytes in 96-well plates and grow to confluence.
-
Load the cells with Calcein-AM (e.g., 2-5 µM) for 30-45 minutes at 37°C. At high concentrations, calcein (B42510) fluorescence is self-quenched. Cell swelling leads to a decrease in intracellular calcein concentration and thus an increase in fluorescence.
-
Wash the cells with isotonic buffer.
-
Pre-incubate the cells with this compound or vehicle in isotonic buffer for 15-30 minutes.
-
Measure baseline fluorescence using a microplate reader (Excitation ~490 nm, Emission ~520 nm).
-
Induce cell swelling by replacing the isotonic buffer with a hypotonic buffer (with or without this compound).
-
Immediately start recording the fluorescence intensity over time (e.g., every 30 seconds for 15-20 minutes).
-
Data Analysis: The change in fluorescence intensity is proportional to the change in cell volume. Compare the rate and extent of swelling in this compound-treated cells versus control cells.
In Vivo Microdialysis
Objective: To investigate the effect of local this compound administration on extracellular potassium and glutamate levels in the brain of a freely moving animal.
Materials:
-
Adult rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
HPLC system for glutamate analysis
-
Ion-selective electrode or other suitable method for potassium analysis
-
This compound
-
Artificial cerebrospinal fluid (ACSF) for perfusion
Protocol:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with ACSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 2-3 hours.
-
Switch the perfusion fluid to ACSF containing this compound (concentration to be determined based on desired local concentration and probe recovery). This is known as reverse dialysis.
-
Continue to collect dialysate samples for several hours during and after this compound administration.
-
Analyze the dialysate samples for glutamate and potassium concentrations.
-
Data Analysis: Express the post-drug concentrations as a percentage of the baseline levels for each animal. Compare the changes in the this compound-treated group to a vehicle-treated control group.
References
Application of VU0134992 in Seizurogenic Compound Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective blocker of the inward-rectifier potassium (Kir) channel Kir4.1.[1] These channels are predominantly expressed in glial cells, particularly astrocytes, within the central nervous system (CNS) and play a critical role in maintaining potassium and glutamate (B1630785) homeostasis, which is essential for regulating neuronal excitability.[1] Dysfunction of Kir4.1 channels has been strongly implicated in several neurological disorders, including epilepsy.[1] The ability of this compound to selectively inhibit Kir4.1 channels makes it a valuable tool for studying the physiological and pathological roles of these channels. Furthermore, its capacity to induce a state of heightened neuronal excitability in vitro provides a novel platform for the detection and characterization of seizurogenic compounds.
This document provides detailed application notes and protocols for the utilization of this compound in in vitro seizure liability assays, primarily focusing on microelectrode array (MEA) technology. By inhibiting Kir4.1 channels in astrocyte cultures, this compound can help create a sensitized environment to assess the proconvulsant potential of test compounds by measuring changes in astrocytic and neuronal network activity.
Mechanism of Action
This compound acts as a pore blocker of the Kir4.1 channel, effectively inhibiting the flow of potassium ions.[1] In astrocytes, Kir4.1 channels are crucial for spatial potassium buffering, the process of clearing excess extracellular potassium released during neuronal activity. By blocking these channels, this compound disrupts this buffering capacity, leading to an accumulation of extracellular potassium. This, in turn, can depolarize nearby neurons, increasing their excitability and lowering the threshold for seizure-like activity. This mechanism forms the basis for its application in creating an in vitro model for assessing seizurogenic risk.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₁BrN₂O₂ |
| Molecular Weight | 411.38 g/mol |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
| Purity | ≥98% |
| Storage | Store at -20°C |
Source: BenchChem
In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (µM) | Selectivity vs. Kir4.1 |
| Kir4.1 (homomeric) | 0.97 | - |
| Kir4.1/Kir5.1 | 9.0 | 9.3-fold |
| Kir1.1 (ROMK) | >30 | >30-fold |
| Kir2.1 | >30 | >30-fold |
| Kir2.2 | >30 | >30-fold |
| Kir2.3 | Weakly active | - |
| Kir6.2/SUR1 | Weakly active | - |
Source: BenchChem, Tocris Bioscience
Signaling Pathway and Experimental Workflow
Signaling Pathway of Kir4.1 Inhibition by this compound
Caption: Inhibition of astrocytic Kir4.1 by this compound.
Experimental Workflow for Seizurogenic Compound Detection using this compound and MEA
Caption: Workflow for assessing seizurogenic compounds.
Experimental Protocols
Protocol 1: Induction of a Pro-Seizure State in Astrocyte Cultures using this compound
This protocol describes how to use this compound to create a sensitized in vitro environment in human astrocyte cultures grown on microelectrode arrays (MEAs), which can then be used for screening seizurogenic compounds. This protocol is adapted from the methodology described by Kuroda et al. (2023).[1][2][3]
Materials:
-
Human primary astrocytes or iPSC-derived astrocytes
-
Microelectrode array (MEA) plates (e.g., 24-well MEA system)
-
Astrocyte cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
MEA recording system
Procedure:
-
Cell Culture:
-
Culture human primary or iPSC-derived astrocytes on MEA plates according to the manufacturer's instructions.
-
Maintain the cultures at 37°C in a 5% CO₂ incubator.
-
Allow the astrocytes to form a confluent monolayer and establish stable baseline activity (typically 7-10 days).
-
-
MEA Recording Setup:
-
Place the MEA plate on the recording system and allow it to equilibrate to 37°C and 5% CO₂.
-
Set the recording parameters to capture slow oscillatory activity. Based on Kuroda et al. (2023), a sampling rate of 20 kHz with a high-pass filter of 0.1 Hz and a low-pass filter of 5 kHz is recommended.[1] The focus should be on the low-frequency band (e.g., < 1 Hz) for astrocytic activity.[1][2][3]
-
-
Baseline Recording:
-
Record the spontaneous baseline electrical activity of the astrocyte cultures for at least 10-20 minutes to establish a stable baseline.
-
-
Application of this compound:
-
Prepare a working solution of this compound in the astrocyte culture medium. The final concentration should be determined based on dose-response experiments, but a starting point could be around the IC₅₀ value (approximately 1 µM).
-
Carefully replace the medium in the MEA wells with the medium containing this compound.
-
Incubate for a sufficient time to allow for the inhibition of Kir4.1 channels and the development of a sensitized state (e.g., 30-60 minutes).
-
-
Recording of Sensitized Activity:
-
Record the electrical activity of the astrocytes in the presence of this compound for 10-20 minutes to establish a new, sensitized baseline.
-
Protocol 2: Screening of Seizurogenic Compounds in a this compound-Sensitized Astrocyte Culture
This protocol outlines the steps for testing the seizurogenic potential of a compound in the this compound-sensitized astrocyte culture.
Materials:
-
This compound-sensitized astrocyte culture on MEA plates (from Protocol 1)
-
Test compound (potential seizurogen)
-
Vehicle control (e.g., DMSO in culture medium)
-
Positive control (known seizurogenic compound, e.g., picrotoxin, 4-AP)
-
Negative control (non-seizurogenic compound)
-
MEA recording system and analysis software
Procedure:
-
Preparation of Test Compounds:
-
Prepare stock solutions of the test compound, positive control, and negative control in a suitable solvent (e.g., DMSO).
-
Prepare working dilutions of the compounds in the astrocyte culture medium containing this compound at the same concentration used for sensitization. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1% DMSO).
-
-
Compound Application:
-
To the this compound-sensitized astrocyte cultures, add the test compound, positive control, negative control, or vehicle control.
-
-
MEA Recording:
-
Immediately begin recording the electrical activity of the astrocytes. Record for a sufficient duration to observe any changes in activity (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Analyze the MEA data to quantify changes in astrocytic activity. Key parameters to analyze, as suggested by Kuroda et al. (2023), may include:
-
Root Mean Square (RMS) of the signal: An indicator of the overall electrical activity.
-
Frequency of slow oscillations: Changes in the rate of astrocytic oscillations.
-
Amplitude of slow oscillations: Changes in the magnitude of the electrical signals.
-
Number and duration of bursts: If burst-like activity is observed.
-
-
Compare the activity in the presence of the test compound to the sensitized baseline (with this compound alone) and to the vehicle control.
-
A significant increase in parameters such as RMS, oscillation frequency, or the appearance of burst-like activity in the presence of the test compound, relative to the vehicle control, would indicate a potential seizurogenic liability.
-
Conclusion
The use of this compound to inhibit Kir4.1 channels in astrocyte cultures on MEAs provides a valuable and sensitive in vitro model for the detection of seizurogenic compounds. By creating a state of heightened excitability, this system can amplify the effects of proconvulsant agents, allowing for their identification and characterization early in the drug development process. The detailed protocols provided herein offer a framework for implementing this innovative approach to seizure liability testing. Further validation and optimization of this model may contribute to reducing the reliance on animal models and improving the safety assessment of novel therapeutics.
References
- 1. Detection of astrocytic slow oscillatory activity and response to seizurogenic compounds using planar microelectrode array - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Detection of astrocytic slow oscillatory activity and response to seizurogenic compounds using planar microelectrode array [frontiersin.org]
- 3. Detection of astrocytic slow oscillatory activity and response to seizurogenic compounds using planar microelectrode array - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating VU0134992 Binding to Kir4.1
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a first-in-class, orally active, and selective inhibitor of the Kir4.1 potassium channel, a key regulator of potassium homeostasis in various tissues, including the brain, inner ear, and kidneys.[1] As a pore blocker, this compound offers a valuable pharmacological tool to investigate the physiological and pathological roles of Kir4.1.[2][3] Validating the binding of this compound to Kir4.1 is a critical step in its characterization as a research tool and potential therapeutic agent. These application notes provide detailed protocols for the primary techniques used to validate this interaction: whole-cell patch-clamp electrophysiology, thallium flux assays, and site-directed mutagenesis. Additionally, a theoretical framework for a radioligand binding assay is presented.
Mechanism of Action
This compound functions by directly obstructing the ion conduction pathway of the Kir4.1 channel.[3] This mechanism has been elucidated through a combination of electrophysiological studies, molecular modeling, and site-directed mutagenesis.[3] These studies have identified glutamate (B1630785) 158 (E158) and isoleucine 159 (I159) as critical residues within the channel pore for the binding and blocking action of this compound.[3][4][5][6] The voltage-dependent nature of the block further supports the localization of the binding site within the ion conduction pathway.[3]
Data Presentation
The inhibitory activity and selectivity of this compound have been quantified using various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound on Kir Channels
| Target Channel | Assay Type | IC50 (µM) | Selectivity vs. Kir4.1 | Reference(s) |
| Kir4.1 (homomeric) | Whole-Cell Patch Clamp | 0.97 | - | [1][7][8] |
| Kir4.1/5.1 (heteromeric) | Whole-Cell Patch Clamp | 9.0 | 9.3-fold | [1][8] |
| Kir4.1 (homomeric) | Thallium (Tl+) Flux Assay | 5.2 | - | [8] |
| Kir1.1 (ROMK) | Thallium (Tl+) Flux Assay | >30 | >30-fold | [1][8] |
| Kir2.1 | Thallium (Tl+) Flux Assay | >30 | >30-fold | [8] |
| Kir2.2 | Thallium (Tl+) Flux Assay | >30 | >30-fold | [8] |
| Kir2.3 | Thallium (Tl+) Flux Assay | Weakly active | - | [8] |
| Kir3.1/3.2 | Thallium (Tl+) Flux Assay | 2.5 | - | [8] |
| Kir3.1/3.4 | Thallium (Tl+) Flux Assay | 3.1 | - | [8] |
| Kir4.2 | Thallium (Tl+) Flux Assay | 8.1 | - | [8] |
| Kir6.2/SUR1 | Thallium (Tl+) Flux Assay | Weakly active | - | [8] |
| Kir7.1 | Thallium (Tl+) Flux Assay | Weakly active | - | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion flow through Kir4.1 channels, providing detailed information on channel kinetics and the pharmacological effects of this compound.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Kir4.1 channels expressed in a heterologous system (e.g., HEK-293 cells).
Materials:
-
HEK-293 cells stably expressing human Kir4.1
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[5][7]
-
Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[1][5]
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate Kir4.1-expressing HEK-293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[7]
-
Recording: a. Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution. b. Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal. c. Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration. d. Clamp the cell membrane potential at a holding potential of -80 mV. e. Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[1][8]
-
Compound Application: a. Establish a stable baseline recording of Kir4.1 currents for several minutes. b. Perfuse the cell with the extracellular solution containing various concentrations of this compound to determine the IC50 value.[1] c. Record the currents at each concentration until a steady-state effect is observed. d. Perform a washout by perfusing with the control extracellular solution to assess the reversibility of the drug effect.
-
Data Analysis: a. Measure the peak inward current amplitude at a hyperpolarizing voltage step (e.g., -120 mV) before and after compound application. b. Calculate the percentage of inhibition for each concentration. c. Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Thallium Flux Assay
This is a fluorescence-based, high-throughput screening method used to indirectly measure the activity of potassium channels. It relies on the permeability of Kir channels to thallium ions (Tl+), a surrogate for K+.[9]
Objective: To assess the inhibitory activity of this compound on Kir4.1 channels in a high-throughput format.
Materials:
-
HEK-293 cells stably expressing Kir4.1
-
384-well microplates
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™)[1][9]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)[1]
-
Stimulus buffer containing thallium sulfate
-
This compound stock solution and serial dilutions
Procedure:
-
Cell Plating: Plate Kir4.1-expressing HEK-293 cells in 384-well plates and incubate overnight.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the wells.
-
Baseline Reading: Place the plate in a kinetic imaging plate reader and take a baseline fluorescence reading.
-
Thallium Stimulation: Add the thallium-containing stimulus buffer to all wells to initiate ion flux through the Kir4.1 channels.
-
Fluorescence Measurement: Measure the change in fluorescence over time. The increase in fluorescence is proportional to the thallium influx.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of fluorescence increase in the presence of the compound to the control (vehicle-treated) wells.
Caption: Workflow for the thallium flux assay.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues in the Kir4.1 channel that are critical for this compound binding. By mutating candidate residues and observing a loss of this compound sensitivity, the binding site can be mapped.
Objective: To confirm the role of specific residues (e.g., E158, I159) in the binding of this compound to Kir4.1.
Materials:
-
Wild-type Kir4.1 cDNA in an expression vector
-
Site-Directed Mutagenesis Kit
-
Primers containing the desired mutation
-
HEK-293T cells for transfection
-
Transfection reagent (e.g., Lipofectamine)
-
Equipment for whole-cell patch-clamp electrophysiology or thallium flux assay
Procedure:
-
Mutagenesis: a. Design primers containing the desired mutation (e.g., E158N, I159S). b. Perform PCR-based site-directed mutagenesis using the wild-type Kir4.1 plasmid as a template, following the kit manufacturer's instructions.[4] c. Transform the mutated plasmid into competent E. coli for amplification. d. Isolate the plasmid DNA and verify the mutation by DNA sequencing.
-
Expression: a. Transfect HEK-293T cells with either wild-type or mutant Kir4.1 cDNA, along with a marker like EGFP.[4] b. Allow 24-48 hours for channel expression.
-
Functional Assay: a. Perform whole-cell patch-clamp electrophysiology or thallium flux assays on cells expressing either wild-type or mutant channels. b. Determine the IC50 of this compound for both wild-type and mutant channels.
-
Data Analysis: a. Compare the IC50 values obtained for the wild-type and mutant channels. A significant increase in the IC50 for the mutant channel indicates that the mutated residue is critical for this compound binding.[4]
Caption: Workflow for site-directed mutagenesis studies.
Radioligand Binding Assay (Theoretical Protocol)
While not a commonly reported method for this compound, a radioligand binding assay could theoretically be used to determine the binding affinity (Ki) of the compound. This would require a radiolabeled form of this compound or a known Kir4.1 radioligand for a competitive binding assay.
Objective: To determine the binding affinity (Ki) of unlabeled this compound for the Kir4.1 channel.
Materials:
-
Cell membranes from HEK-293 cells expressing Kir4.1
-
Radiolabeled ligand (e.g., [³H]-VU0134992 or another known Kir4.1 radioligand)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure (Competition Assay):
-
Membrane Preparation: Homogenize Kir4.1-expressing cells and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled this compound. b. Fit the data with a sigmoidal dose-response curve to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a crucial component of a signaling cascade that regulates sodium reabsorption. Inhibition of Kir4.1 by this compound is proposed to depolarize the tubular cell membrane, leading to a cascade of events that ultimately reduces the activity of the Na-Cl cotransporter (NCC), resulting in diuresis and natriuresis.[1]
Caption: Proposed signaling pathway for this compound-mediated diuresis.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Kir4.1 K+ channels are regulated by external cations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Kir4.1/5.1 Concatemeric Channels with VU0134992
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VU0134992, a selective inhibitor of the Kir4.1 potassium channel, to study the function and pharmacology of Kir4.1/5.1 concatemeric channels. This compound is a valuable pharmacological tool for investigating the physiological roles of these channels in various tissues, including the kidney and central nervous system.[1][2][3]
Mechanism of Action
This compound functions as a pore blocker of the Kir4.1 channel.[2][4][5] Through a combination of molecular modeling, site-directed mutagenesis, and electrophysiological studies, it has been determined that this compound interacts with the pore-lining residues glutamate (B1630785) 158 (E158) and isoleucine 159 (I159) to obstruct the ion conduction pathway.[1][2][3][4][5] This blockade inhibits the flow of potassium ions through the channel.[4][5]
Data Presentation
The inhibitory activity of this compound on homomeric Kir4.1 and heteromeric Kir4.1/5.1 channels, as well as its selectivity against other Kir channel subtypes, has been quantified using whole-cell patch-clamp electrophysiology and thallium flux assays.
Table 1: Inhibitory Potency of this compound on Kir4.1 and Kir4.1/5.1 Channels
| Channel Subtype | Assay Type | IC50 (µM) | Voltage | Reference |
| Homomeric Kir4.1 | Whole-cell Patch Clamp | 0.97 | -120 mV | [1][2][3][4][5][6][7][8] |
| Homomeric Kir4.1 | Whole-cell Patch Clamp | 1.2 | +120 mV | [1][5] |
| Heteromeric Kir4.1/5.1 | Whole-cell Patch Clamp | 9.0 | -120 mV | [1][2][3][4][5][6][7] |
| Heteromeric Kir4.1/5.1 | Whole-cell Patch Clamp | 26.8 | +120 mV | [1][5] |
Table 2: Selectivity Profile of this compound against Various Kir Channels (Thallium Flux Assay)
| Channel Subtype | IC50 (µM) | % Inhibition at 30 µM | Selectivity vs. Kir4.1 | Reference |
| Kir4.1 | 5.2 | 100% | - | [2][4][9] |
| Kir1.1 | >30 | No apparent activity | >30-fold | [1][3][9] |
| Kir2.1 | >30 | No apparent activity | >30-fold | [1][3][9] |
| Kir2.2 | >30 | No apparent activity | >30-fold | [1][3] |
| Kir2.3 | Weakly active | 73% | - | [1][3] |
| Kir3.1/3.2 | 2.5 | 92% | - | [1][2][4][6] |
| Kir3.1/3.4 | 3.1 | 92% | - | [1][2][4][6] |
| Kir4.2 | 8.1 | 100% | - | [1][2][4][6] |
| Kir6.2/SUR1 | Weakly active | 12% | - | [1][3] |
| Kir7.1 | Weakly active | 15% | - | [1][3] |
Experimental Protocols
Two primary experimental methods are employed to characterize the inhibitory effects of this compound on Kir4.1 and Kir4.1/5.1 channels: whole-cell patch-clamp electrophysiology and thallium flux assays.
1. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through Kir channels in the membrane of a single cell, providing detailed information on channel pharmacology and kinetics.[10]
Objective: To determine the concentration-dependent inhibition and IC50 of this compound on Kir4.1/5.1 concatemeric channels.
Materials:
-
Cell Line: HEK293 cells stably expressing Kir4.1/5.1 concatemeric channels.
-
This compound Stock Solution: Prepare a 10-100 mM stock solution in 100% DMSO and store in aliquots at -20°C.[2]
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[4]
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[4]
-
Apparatus: Standard patch-clamp setup with an amplifier, micromanipulator, microscope, and perfusion system.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.[10]
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing Kir4.1/5.1 channels onto glass coverslips 24-48 hours prior to the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Whole-Cell Configuration: Approach a single cell with a patch pipette to form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.[2]
-
Voltage-Clamp Protocol: Set the holding potential to -80 mV. Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) or a voltage ramp to elicit Kir currents.[2][10]
-
Compound Application: After establishing a stable baseline recording, perfuse the chamber with the extracellular solution containing the desired concentration of this compound. Ensure the final DMSO concentration is ≤0.1%.[2]
-
Data Acquisition: Record currents until a steady-state inhibition is achieved.[10]
-
Data Analysis: Measure the peak inward current at a specific voltage (e.g., -120 mV) for each concentration. Normalize the currents to the baseline and plot the normalized current as a function of this compound concentration. Fit the data with a four-parameter logistic equation to determine the IC50 value.[11]
2. Thallium Flux Assay
This is a fluorescence-based, high-throughput assay that indirectly measures Kir channel activity by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺, into the cells.[11]
Objective: To determine the IC50 of this compound on Kir4.1/5.1 channels in a high-throughput format.
Materials:
-
Cell Line: T-REx-HEK293 cells with inducible expression of Kir4.1/5.1 channels.[11]
-
Induction Agent: Tetracycline (B611298) or doxycycline.[11]
-
Thallium-sensitive fluorescent dye: (e.g., FluoZin-2).[11]
-
This compound Stock Solution: Prepared in DMSO.[11]
-
Plates: 384-well, black-walled, clear-bottom plates.[11]
-
Instrument: Fluorescence plate reader.[11]
Procedure:
-
Cell Plating: Plate the inducible HEK293 cell line in 384-well plates and add tetracycline to induce channel expression. Incubate overnight.[11]
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.[11]
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 20 minutes).[11]
-
Thallium Flux Measurement: Measure the baseline fluorescence. Add a stimulus solution containing Tl⁺ to initiate influx and immediately begin kinetic fluorescence readings.[11]
-
Data Analysis: Calculate the rate of Tl⁺ influx for each well. Normalize the influx rates to control wells and plot as a function of this compound concentration. Fit the curve to determine the IC50 value.[11]
Visualizations
Caption: Workflow for the discovery and characterization of this compound.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 755002-90-5 | this compound| VU 992; VU992; VU-0134992; VU 0134992; this compound|BioChemPartner [biochempartner.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Experimental Design for Studying the Diuretic Effects of VU0134992
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
VU0134992 is a first-in-class, orally active, and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2][3] Kir4.1 channels are critical for renal function, particularly in the distal convoluted tubule (DCT), where they regulate sodium and potassium balance.[1] By blocking Kir4.1, this compound induces a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis), highlighting its potential as a novel diuretic for treating conditions like hypertension.[4][5] This document provides a comprehensive guide to the experimental design for characterizing the diuretic effects of this compound, including detailed protocols for in vitro and in vivo studies, quantitative data summaries, and diagrams of the underlying mechanisms and workflows.
Mechanism of Action: The WNK/SPAK/NCC Signaling Cascade
In the kidney's distal convoluted tubule, Kir4.1 channels on the basolateral membrane are crucial for maintaining the electrochemical gradient necessary for ion transport.[6] this compound acts as a pore blocker of the Kir4.1 channel.[1][6] Its inhibition of Kir4.1 is hypothesized to depolarize the tubular cell membrane, which increases intracellular chloride concentration. This, in turn, inhibits the With-No-Lysine (WNK) kinase pathway, leading to the dephosphorylation and inactivation of the Na-Cl cotransporter (NCC).[1] The reduced activity of NCC results in decreased sodium reabsorption, leading to increased excretion of sodium and water.[1]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized using thallium (Tl+) flux assays and whole-cell patch-clamp electrophysiology.[1][4]
Table 1: Inhibitory Potency and Selectivity of this compound on Kir Channels
| Kir Channel | Assay Type | IC₅₀ (µM) | Selectivity vs. Kir4.1 | Reference |
|---|---|---|---|---|
| Kir4.1 | Patch-Clamp | 0.97 | - | [3][4] |
| Kir4.1 | Tl+ Flux | 5.2 | - | [3][7] |
| Kir4.1/5.1 | Patch-Clamp (-120 mV) | 9.0 | 9-fold | [3][4] |
| Kir1.1 | Tl+ Flux | >30 | >30-fold | [4][5] |
| Kir2.1 | Tl+ Flux | >30 | >30-fold | [4][5] |
| Kir2.2 | Tl+ Flux | >30 | >30-fold | [4][5] |
| Kir3.1/3.2 | Tl+ Flux | 2.5 | ~2x less selective | [3][4] |
| Kir3.1/3.4 | Tl+ Flux | 3.1 | ~1.7x less selective | [3][4] |
| Kir4.2 | Tl+ Flux | 8.1 | ~0.6x less selective |[3][4] |
Note: Data compiled from multiple sources. Assay conditions can influence IC₅₀ values.
Table 2: Summary of In Vivo Effects of this compound in Rats
| Effect | Animal Model | Administration | Outcome | Reference |
|---|---|---|---|---|
| Diuresis | Sprague-Dawley Rats | Oral Gavage | Dose-dependent increase in urine volume | [2][5] |
| Natriuresis | Sprague-Dawley Rats | Oral Gavage | Dose-dependent increase in urinary Na⁺ excretion | [2][5] |
| Kaliuresis | Sprague-Dawley Rats | Oral Gavage | Dose-dependent increase in urinary K⁺ excretion | [2][5] |
Experimental Protocols
Protocol 1: In Vitro Characterization - Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on Kir4.1 channels expressed in a heterologous system (e.g., HEK-293 cells).
Methodology:
-
Cell Culture: Culture HEK-293 cells stably expressing human Kir4.1 channels under standard conditions.
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply voltage steps (e.g., from -120 mV to +60 mV) to elicit whole-cell currents.
-
-
Compound Application: Perfuse this compound at various concentrations (e.g., 0.1 nM to 30 µM) onto the cell.
-
Data Analysis: Record and analyze currents to quantify the inhibitory effect and calculate the IC₅₀ value by fitting the concentration-response data to a logistical equation.
Protocol 2: In Vitro Characterization - Thallium Flux Assay
Objective: To conduct high-throughput screening and determine the selectivity profile of this compound against a panel of Kir channels.
Principle: This fluorescence-based assay leverages the permeability of Kir channels to thallium (Tl⁺). Tl⁺ influx through active channels is detected by a Tl⁺-sensitive fluorescent dye, and inhibition is measured as a reduction in the fluorescence signal.[2][6]
Methodology:
-
Cell Plating: Plate HEK-293 cells stably expressing the Kir channel of interest in 384-well microplates.[2]
-
Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[6]
-
Compound Addition: Add this compound or other test compounds across a range of concentrations to the wells.
-
Thallium Stimulation: Add a solution containing Tl⁺ to all wells to initiate ion influx.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the increase in fluorescence over time. The rate of increase is proportional to channel activity.
-
Data Analysis: Determine the degree of channel inhibition by comparing the fluorescence signal in compound-treated wells to control wells.
Protocol 3: In Vivo Efficacy - Renal Function Studies in Rats
Objective: To assess the diuretic, natriuretic, and kaliuretic effects of this compound in an animal model.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (200-250g).[2] Acclimate animals and provide free access to food and water.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., furosemide), and multiple this compound dose groups (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer the vehicle or compound via oral gavage.[2][3]
-
Urine Collection: Immediately place each animal in an individual metabolic cage for urine collection over a specified period (e.g., 5 or 24 hours).[2][8][9]
-
Measurement:
-
Diuresis: Record the total volume of urine collected for each animal.
-
Natriuresis & Kaliuresis: Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Compare the urine volume and electrolyte excretion between the this compound-treated groups and the vehicle control group. Use appropriate statistical tests (e.g., ANOVA) to determine significance.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the Kir4.1 potassium channel. Its demonstrated in vivo efficacy as a diuretic, natriuretic, and kaliuretic agent underscores its potential as a lead compound for the development of novel diuretics.[6] The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential and mechanisms of action of this compound and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
VU0134992 as a pharmacological tool for neuroscience research
Application Notes and Protocols for the Selective Kir4.1 Potassium Channel Inhibitor
VU0134992 is a first-in-class, potent, and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2][3] This compound has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of Kir4.1 channels in the central nervous system and other tissues.[4] Kir4.1 channels are predominantly expressed in glial cells, particularly astrocytes, and are crucial for potassium homeostasis in the brain.[4] Dysregulation of Kir4.1 has been implicated in various neurological disorders, including epilepsy, making this compound a valuable instrument for neuroscience research.[2][3][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed protocols for its use in key neuroscience research applications.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized across various Kir channel subtypes using whole-cell patch-clamp electrophysiology and thallium flux assays.
| Channel | IC50 (µM) | Assay Type | Notes | Reference |
| Kir4.1 | 0.97 | Whole-cell patch-clamp (-120 mV) | Potent inhibitor | [2][3][5] |
| Kir4.1/5.1 | 9.0 | Whole-cell patch-clamp (-120 mV) | 9-fold selectivity for homomeric Kir4.1 | [2][3][5] |
| Kir1.1 | >30 | Thallium flux assay | >30-fold selective over Kir1.1 | [2][3][5] |
| Kir2.1 | >30 | Thallium flux assay | >30-fold selective over Kir2.1 | [2][3][5] |
| Kir2.2 | >30 | Thallium flux assay | >30-fold selective over Kir2.2 | [2][3][6] |
| Kir2.3 | Weakly active | Thallium flux assay | [2][3][6] | |
| Kir3.1/3.2 | 2.5 | Thallium flux assay | [6] | |
| Kir3.1/3.4 | 3.1 | Thallium flux assay | [6] | |
| Kir4.2 | 8.1 | Thallium flux assay | [6] | |
| Kir6.2/SUR1 | Weakly active | Thallium flux assay | [2][3][6] | |
| Kir7.1 | Weakly active | Thallium flux assay | [2][3][6] |
Mechanism of Action
This compound acts as a pore blocker of the Kir4.1 channel.[1][4] Molecular modeling and site-directed mutagenesis studies have identified that it interacts with the pore-lining residues glutamate (B1630785) 158 and isoleucine 159, thereby physically occluding the channel and preventing potassium ion flux.[1][2][3]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for determining the inhibitory effect of this compound on Kir4.1 channels expressed in a heterologous system (e.g., HEK293 cells).[7]
Materials:
-
HEK293 cells stably expressing Kir4.1
-
This compound
-
DMSO
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[5]
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[8]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate Kir4.1-expressing HEK293 cells on glass coverslips 24-48 hours prior to the experiment.
-
Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[5] Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.[5]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[5]
-
Recording:
-
Obtain a giga-ohm seal on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -80 mV.[7]
-
Apply voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[1][7]
-
Establish a stable baseline current recording for several minutes.[5][7]
-
Perfuse the cell with the extracellular solution containing this compound.
-
Record currents until a steady-state effect is observed.[5]
-
Perform a washout with the control extracellular solution to check for reversibility.[5]
-
-
Data Analysis: Measure the current amplitude before and after compound application to determine the percentage of inhibition. Calculate the IC50 value by fitting the concentration-response data to a logistical equation.
Thallium Flux Assay
This high-throughput fluorescence-based assay is used to screen for modulators of Kir channels and to determine the selectivity profile of this compound.[9][10]
Materials:
-
HEK293 cells stably expressing the Kir channel of interest.[9]
-
This compound
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2 or FluxOR™).[4][10]
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3).[8]
-
384-well microplates.[4]
-
Fluorescence plate reader.[4]
Procedure:
-
Cell Plating: Plate cells expressing the Kir channel of interest in 384-well plates and incubate overnight.[10]
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.[4][10]
-
Compound Addition: Add this compound at various concentrations to the wells.[4]
-
Fluorescence Measurement:
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of this compound to the control wells.
In Vivo Applications
This compound is orally active and has been used in in vivo studies to investigate the physiological roles of Kir4.1.[9][11]
Animal Model: Male Sprague-Dawley rats.[11] Administration Route: Oral gavage.[11] Dosages: 50 mg/kg and 100 mg/kg have been shown to be effective.[6][11] Vehicle: A common vehicle is 10% Ethanol + 40% PEG400 + 50% Saline.[11]
Protocol for In Vivo Administration in Rats:
-
Formulation Preparation:
-
Administration:
Expected Effects: In vivo administration of this compound in rats has been shown to cause a dose-dependent increase in urine volume (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis), consistent with the role of Kir4.1 in renal function.[9][11]
Signaling Pathway in Neuroscience
In the central nervous system, astrocytic Kir4.1 channels are critical for buffering extracellular potassium released during neuronal activity. By inhibiting Kir4.1, this compound can be used to study the consequences of impaired potassium homeostasis.
By blocking Kir4.1, this compound is expected to impair the clearance of extracellular potassium by astrocytes.[4] This can lead to an accumulation of extracellular potassium, causing neuronal depolarization and increased neuronal excitability.[4] This makes this compound a valuable tool for studying conditions associated with altered potassium homeostasis and neuronal hyperexcitability, such as epilepsy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing VU0134992 Concentration for Patch Clamp Recordings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VU0134992 in patch clamp recordings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful application of this selective Kir4.1 potassium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the first subtype-preferring, orally active, and selective small-molecule inhibitor of the Kir4.1 potassium channel.[1] It functions as a pore blocker, physically obstructing the ion conduction pathway of the Kir4.1 channel.[2] Site-directed mutagenesis has identified that this compound interacts with the pore-lining residues glutamate (B1630785) 158 (E158) and isoleucine 159 (I159) to inhibit the flow of potassium ions.[3][4]
Q2: What is the recommended starting concentration range for this compound in patch clamp experiments?
A2: For whole-cell patch clamp experiments targeting homomeric Kir4.1 channels, a starting concentration range of 0.1 µM to 10 µM is recommended. The reported IC50 for this compound against Kir4.1 is approximately 0.97 µM in whole-cell patch-clamp assays.[1][5] For heteromeric Kir4.1/5.1 channels, a higher concentration range may be necessary, as the IC50 is approximately 9 µM.[1][3]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[6] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store these aliquots at -20°C.[6] On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the external recording solution. To avoid solvent effects on the cells, ensure the final DMSO concentration in the recording chamber is low (typically ≤0.1%).[6]
Q4: Is the blocking effect of this compound reversible?
A4: Yes, the blocking effect of this compound is generally reversible. A washout step, where the recording chamber is perfused with the control external solution after the application of this compound, should demonstrate the recovery of the Kir4.1 current. This is a crucial control to confirm the specific effect of the compound.
Q5: Does this compound exhibit voltage-dependent block?
A5: Yes, this compound exhibits voltage-dependent block of Kir4.1 channels.[3][7] This means the degree of inhibition can be influenced by the membrane potential. In some conditions, particularly with higher extracellular potassium concentrations, a "knock-off" of the blocker from the pore can be observed at strong hyperpolarizing potentials.[3] This is an important consideration when designing voltage-clamp protocols and interpreting the results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Incorrect concentration: The concentration may be too low to elicit a response. 2. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Low Kir4.1 expression: The cells may not be expressing a sufficient level of Kir4.1 channels. 4. Incorrect experimental solutions. | 1. Verify the calculations for your dilutions. Test a higher concentration of this compound (e.g., up to 30 µM). 2. Prepare a fresh stock solution of this compound from powder. 3. Confirm Kir4.1 expression using techniques like Western blot or by using a cell line with confirmed high expression. 4. Double-check the composition and pH of your internal and external solutions. |
| High variability in results between experiments | 1. Inconsistent final DMSO concentration: The final concentration of DMSO in the external solution may vary. 2. Batch-to-batch variability of this compound: While not commonly reported, this can be a factor. 3. Inconsistent cell health or passage number. | 1. Ensure the final DMSO concentration is consistent and does not exceed 0.1%. 2. If you suspect batch variability, it is advisable to test a new batch and compare the results. Note that the molecular weight can vary between batches due to hydration, which can affect the preparation of stock solutions.[5] 3. Use cells from a consistent passage number and ensure they are healthy on the day of the experiment. |
| Current rundown is mistaken for drug effect | Natural decay of current over time: In whole-cell patch clamp, the current can naturally decrease over the course of an experiment (rundown).[8] | 1. Establish a stable baseline: Before applying this compound, record a stable baseline current for several minutes to assess the rate of rundown. 2. Time-matched vehicle control: In a separate experiment, apply only the vehicle (e.g., 0.1% DMSO in external solution) and record for the same duration as the drug application experiment to quantify the rundown. 3. Rapid application and washout: A specific drug effect should have a clear onset upon application and reversal upon washout, which is typically faster than the slow, gradual decline of rundown. |
| Unexpected off-target effects | This compound can inhibit other Kir channels at higher concentrations. | While this compound is more than 30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2, it can inhibit Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 with similar potency to Kir4.1 in thallium flux assays.[1][9] If your cells express these other Kir channels, consider using the lowest effective concentration of this compound and, if possible, use a cell line with specific expression of Kir4.1. |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound on Various Kir Channels
| Channel | Assay Type | IC50 (µM) | Cell Line |
| Kir4.1 | Whole-cell patch-clamp | 0.97 | HEK-293 |
| Kir4.1/5.1 | Whole-cell patch-clamp | 9.0 | HEK-293 |
| Kir1.1 | Thallium flux | >30 | HEK-293 |
| Kir2.1 | Thallium flux | >30 | HEK-293 |
| Kir2.2 | Thallium flux | >30 | HEK-293 |
| Kir2.3 | Thallium flux | Weak activity | HEK-293 |
| Kir3.1/3.2 | Thallium flux | 2.5 | HEK-293 |
| Kir3.1/3.4 | Thallium flux | 3.1 | HEK-293 |
| Kir4.2 | Thallium flux | 8.1 | HEK-293 |
| Kir6.2/SUR1 | Thallium flux | Weak activity | HEK-293 |
| Kir7.1 | Thallium flux | Weak activity | HEK-293 |
Data compiled from multiple sources.[1][10]
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination of this compound on Kir4.1
1. Cell Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing human Kir4.1 on glass coverslips.
-
Allow cells to grow for 24-48 hours before the experiment to achieve optimal density for patching.[6]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[6]
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[9]
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO and store at -20°C.[6] Dilute to final concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[6]
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.[9]
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[11]
4. Data Acquisition and Analysis:
-
Record a stable baseline of Kir4.1 currents for several minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Record the currents at each concentration using the same voltage-step protocol.
-
Perform a washout with the control external solution to check for reversibility.
-
Measure the steady-state current amplitude at a specific voltage (e.g., -120 mV) before and after the application of each this compound concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.[2]
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Short Half-Life of VU0134992 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kir4.1 potassium channel blocker, VU0134992. The content focuses on addressing the challenges associated with its short in vivo half-life.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound and what are the contributing factors?
A1: this compound has a reported half-life of approximately 10.6 minutes in rats.[1] This short duration of action is primarily attributed to a high clearance rate and a large volume of distribution (Vdss = 13.5 L/kg).[1] A large volume of distribution suggests that the compound extensively distributes into tissues from the plasma, and high clearance indicates rapid metabolism and/or excretion.
Q2: Are there any known metabolites of this compound?
A2: The provided search results do not contain specific information on the metabolic pathways or identified metabolites of this compound. In general, molecules with its structural features (e.g., amide bond, aromatic ring) can be susceptible to hydrolysis and oxidation by cytochrome P450 enzymes in the liver. To investigate this further, researchers could perform in vitro metabolic stability assays using liver microsomes or hepatocytes.
Q3: Have any analogs of this compound with improved pharmacokinetic profiles been published?
A3: Based on the available search results, there are no published reports of this compound analogs with specifically demonstrated improvements in in vivo half-life. Initial structure-activity relationship (SAR) studies aimed at improving the potency of this compound did not yield compounds with enhanced activity.[1] While efforts to develop analogs with improved potency and selectivity were planned, the outcomes of these studies regarding pharmacokinetics are not detailed in the provided literature.[1]
Q4: What general strategies can be employed to extend the half-life of a small molecule like this compound?
A4: Several medicinal chemistry and formulation strategies can be considered to address a short half-life:
-
Medicinal Chemistry Approaches:
-
Reduce Metabolic Lability: Identify and modify metabolically susceptible sites ("soft spots") in the molecule. This can involve introducing blocking groups (e.g., fluorine atoms) or altering functional groups to be more resistant to enzymatic degradation.
-
Increase Plasma Protein Binding: Modifying the structure to enhance binding to plasma proteins like albumin can reduce the unbound fraction of the drug available for metabolism and clearance, thereby extending its half-life.
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that undergoes in vivo conversion to the active parent drug. This approach can be used to improve metabolic stability or alter distribution.
-
-
Formulation Approaches:
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from rapid metabolism and clearance, leading to a longer circulation time.
-
Nanoparticle Formulations: Similar to liposomes, polymeric nanoparticles can serve as carriers to prolong the in vivo exposure of the encapsulated drug.
-
Sustained-Release Formulations: Developing oral or injectable formulations that release the drug slowly over time can maintain therapeutic concentrations for a longer period.
-
Troubleshooting Guides
Problem: Rapid clearance of this compound in animal models leads to short-lived pharmacological effects.
Possible Solutions & Experimental Approaches:
-
Characterize Metabolic Stability:
-
In Vitro Metabolism Assay: To understand the metabolic fate of this compound, an in vitro metabolism study using liver microsomes (rat, mouse, human) is recommended. This will provide data on the intrinsic clearance of the compound.
-
Metabolite Identification: If significant metabolic degradation is observed, the next step is to identify the major metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). Knowing the structure of the metabolites will help pinpoint the sites of metabolic attack on the parent molecule.
-
-
Medicinal Chemistry-Based Modifications (Hypothetical):
-
Blocking Suspected Metabolic Sites: Based on the structure of this compound, potential metabolic "soft spots" could be the amide bond (hydrolysis) or the aromatic ring and isopropyl group (oxidation). Medicinal chemists could synthesize analogs where these positions are modified. For example, replacing the isopropyl group with a more metabolically stable group like a t-butyl group or introducing electron-withdrawing groups on the aromatic ring to reduce its susceptibility to oxidation.
-
Prodrug Strategy: A prodrug of this compound could be designed to have improved metabolic stability. For instance, a cleavable promoiety could be attached to the secondary amine in the tetramethylpiperidine (B8510282) ring, which would be enzymatically removed in vivo to release the active drug.
-
-
Formulation-Based Approaches:
-
Liposomal Formulation: A standard protocol would involve encapsulating this compound in liposomes prepared by methods such as thin-film hydration followed by extrusion. The pharmacokinetic profile of the liposomal formulation would then be compared to that of the free drug in vivo.
-
Nanoparticle Formulation: this compound could be encapsulated in biodegradable polymeric nanoparticles (e.g., PLGA). The particle size, drug loading, and in vitro release profile would be characterized before in vivo pharmacokinetic studies.
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| In Vitro | |||
| IC50 (Kir4.1) | 0.97 µM | - | [1][2] |
| Plasma Protein Binding (fu) | 0.213 | Rat | [1][2] |
| In Vivo | |||
| Half-life (t1/2) | 10.6 minutes | Rat | [1] |
| Volume of Distribution (Vdss) | 13.5 L/kg | Rat | [1] |
| Clearance | >1000 mL/min/kg | Rat | [1] |
Experimental Protocols
1. In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Objective: To determine the intrinsic clearance of this compound.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (from the species of interest, e.g., rat, human).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
96-well plates, incubator, LC-MS system.
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.
-
Pre-warm the plate to 37°C.
-
Add this compound to the wells to a final concentration of (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS to quantify the remaining concentration of this compound.
-
Plot the natural log of the percentage of this compound remaining versus time to determine the rate of degradation and calculate the in vitro half-life and intrinsic clearance.
-
2. In Vivo Diuretic and Natriuretic Assessment in Rats
-
Objective: To evaluate the in vivo efficacy of this compound formulations.
-
Materials:
-
Male Sprague-Dawley rats.
-
This compound formulation (e.g., in a vehicle like 10% ethanol (B145695) + 40% PEG400 + 50% saline).
-
Metabolic cages for urine collection.
-
Oral gavage needles.
-
Flame photometer or ion-selective electrodes for measuring sodium and potassium concentrations in urine.
-
-
Procedure:
-
Acclimatize rats to individual metabolic cages for at least 2 hours.
-
Administer the this compound formulation or vehicle control via oral gavage at desired doses (e.g., 50 and 100 mg/kg).
-
Collect urine over a set period (e.g., 4-6 hours).
-
Measure the total urine volume for each rat.
-
Analyze the urine samples to determine the concentrations of sodium (Na+) and potassium (K+).
-
Calculate the total excretion of Na+ and K+ for each treatment group and compare it to the vehicle control group.
-
Visualizations
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Voltage-Dependent Block of Kir4.1 by VU0134992
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the voltage-dependent block of the Kir4.1 potassium channel by the selective inhibitor, VU0134992.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on Kir4.1 channels?
A1: this compound functions as a pore blocker of the Kir4.1 potassium channel.[1][2] It is thought to interact with key residues, specifically glutamate (B1630785) 158 and isoleucine 159, which are located within the ion conduction pathway of the channel.[2][3][4] This interaction physically obstructs the flow of potassium ions through the pore, leading to channel inhibition.[1]
Q2: How does voltage affect the blocking action of this compound on Kir4.1?
A2: The inhibitory action of this compound on Kir4.1 is voltage-dependent.[1][3] The degree of block can be influenced by the membrane potential. At hyperpolarizing potentials (e.g., -120 mV), the block is more pronounced.[3][5] However, with elevated extracellular potassium concentrations, a "knock-off" effect can be observed at strong hyperpolarizing potentials, suggesting that potassium ions can compete with this compound for binding within the pore.[3]
Q3: What are the expected IC50 values for this compound on Kir4.1?
A3: The half-maximal inhibitory concentration (IC50) of this compound for Kir4.1 varies depending on the experimental method and the specific channel subunit composition. In whole-cell patch-clamp experiments, the IC50 for homomeric Kir4.1 channels is approximately 0.97 µM at -120 mV.[2][6][7][8] For heteromeric Kir4.1/5.1 channels, the IC50 is higher, around 9.0 µM, indicating a 9-fold selectivity for the homomeric form.[6] Thallium flux assays generally yield a slightly higher IC50 value for homomeric Kir4.1, in the range of 5.2 µM.[7]
Troubleshooting Guide
Problem 1: I am not observing a potent block of Kir4.1 currents with this compound in my patch-clamp experiment.
Possible Causes and Solutions:
-
Compound Stability and Solubilization:
-
Question: Is the this compound solution properly prepared?
-
Answer: this compound is soluble in DMSO and ethanol.[9] Ensure you are using a fresh stock solution and that it is fully dissolved. Prepare serial dilutions in the extracellular solution immediately before use to avoid precipitation.
-
-
Incorrect Voltage Protocol:
-
Question: Are you using an appropriate voltage protocol to assess the block?
-
Answer: The block by this compound is voltage-dependent and more pronounced at hyperpolarized potentials.[5] Ensure your voltage protocol includes steps to negative potentials (e.g., -120 mV) where the block is strongest.[10] A simple ramp protocol may not be sufficient to reveal the full extent of the block.
-
-
Cell Health and Channel Expression:
-
Question: Are the cells healthy and expressing sufficient levels of Kir4.1?
-
Answer: Poor cell health can lead to rundown of currents, which might be misinterpreted as a drug effect or mask a subtle block. Use cells with a stable baseline current. Confirm Kir4.1 expression levels if possible.
-
-
Presence of Heteromeric Channels:
-
Question: Could my expression system be forming Kir4.1/5.1 heteromers?
-
Answer: this compound is approximately 9-fold less potent on Kir4.1/5.1 channels.[2][3][6] If your cells co-express Kir5.1, the apparent potency of this compound will be lower. Consider using a cell line that exclusively expresses homomeric Kir4.1.
-
Problem 2: The inhibitory effect of this compound appears to be weak and not voltage-dependent in my thallium flux assay.
Possible Causes and Solutions:
-
Assay Principle Limitation:
-
Question: Is the thallium flux assay suitable for observing voltage dependence?
-
Answer: Thallium flux assays are high-throughput methods that measure ion movement across the cell membrane but do not control the membrane potential.[1][7] Therefore, they are not suitable for characterizing the voltage-dependent properties of a channel blocker. To study voltage dependence, whole-cell patch-clamp electrophysiology is the gold-standard method.[7]
-
-
Off-Target Effects:
-
Question: Could other ion channels be contributing to the thallium signal?
-
Answer: While this compound is selective, it can have activity on other Kir channels at higher concentrations.[3][6] Ensure your cell line does not express other channels that are permeable to thallium and sensitive to this compound.
-
Problem 3: I am seeing a "knock-off" of the this compound block at very negative potentials.
Possible Causes and Solutions:
-
High Extracellular Potassium Concentration:
-
Question: What is the concentration of potassium in your extracellular solution?
-
Answer: A time-dependent "knock-off" of the this compound block at strong hyperpolarizing potentials has been observed when the extracellular potassium concentration is high (e.g., 50 mM).[3] This is thought to be due to increased competition between potassium ions and this compound within the channel pore. Using a lower extracellular potassium concentration (e.g., 5 mM) should minimize this effect.[3]
-
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound on Kir Channels
| Channel | Assay Method | IC50 (µM) | Voltage |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97[2][6][7][8] | -120 mV |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0[6] | -120 mV |
| Homomeric Kir4.1 | Thallium Flux Assay | 5.2[7] | Not Applicable |
| Kir3.1/Kir3.2 | Thallium Flux Assay | 2.5[2][6] | Not Applicable |
| Kir3.1/Kir3.4 | Thallium Flux Assay | 3.1[2][6] | Not Applicable |
| Kir4.2 | Thallium Flux Assay | 8.1[2][6] | Not Applicable |
Table 2: Selectivity Profile of this compound
| Channel | Selectivity vs. Homomeric Kir4.1 |
| Kir4.1/5.1 | ~9-fold less sensitive[2][3][6] |
| Kir1.1, Kir2.1, Kir2.2 | >30-fold more selective for Kir4.1[3][6] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology
This method directly measures the ionic currents flowing through Kir4.1 channels in a single cell, allowing for detailed characterization of the voltage-dependent block by this compound.[7]
-
Cell Preparation: Culture HEK293 cells stably expressing Kir4.1 on glass coverslips.
-
Solutions:
-
Procedure:
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.[2]
-
Rupture the cell membrane to achieve the whole-cell configuration.[2]
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[2][10]
-
Record baseline currents.
-
Perfuse the chamber with various concentrations of this compound and record the currents at each concentration.[2]
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 value.[2]
-
2. Thallium Flux Assay
This is a high-throughput screening method used to measure the activity of potassium channels by detecting the influx of thallium (Tl+), a surrogate for K+.[1]
-
Cell Preparation: Plate HEK293 cells expressing Kir4.1 in a 384-well plate.[2]
-
Procedure:
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[1][2]
-
Add various concentrations of this compound to the wells.[2]
-
Measure baseline fluorescence.
-
Add a solution containing thallium sulfate (B86663) to stimulate Tl+ influx through open Kir4.1 channels.[1][2]
-
Measure the increase in fluorescence, which is proportional to Tl+ influx.[1]
-
The degree of channel inhibition is determined by the reduction in the fluorescence signal.[1]
-
Visualizations
Caption: Experimental workflows for characterizing this compound inhibition of Kir4.1.
Caption: Signaling pathway illustrating the effect of this compound on Kir4.1 and its consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
improving the selectivity of VU0134992 in experiments
Welcome to the technical support center for VU0134992. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a special focus on improving and verifying its selectivity for the Kir4.1 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the first subtype-preferring, orally active, and selective inhibitor of the Kir4.1 potassium channel.[1] It functions as a pore blocker of the Kir4.1 channel.[2] Molecular modeling and site-directed mutagenesis studies have indicated that it interacts with the pore-lining residues glutamate (B1630785) 158 and isoleucine 159 to inhibit ion conduction.[3][4]
Q2: I am observing unexpected or off-target effects in my experiment. What other channels might this compound be inhibiting?
A2: While this compound is selective for Kir4.1, it can exhibit activity against other inwardly rectifying potassium (Kir) channels. It is important to consider these potential off-target effects in your experimental design. This compound has been shown to inhibit Kir3.1/Kir3.2, Kir3.1/Kir3.4, and Kir4.2 with similar potency to Kir4.1 in thallium flux assays.[2][5] It is weakly active towards Kir2.3, Kir6.2/SUR1, and Kir7.1, and shows no significant activity towards Kir1.1, Kir2.1, or Kir2.2.[5]
Q3: My in vitro IC50 value for this compound is different from the published values. What could be the reason?
A3: Discrepancies in IC50 values can arise from different experimental methodologies. The IC50 of this compound for Kir4.1 is reported as approximately 0.97 µM in whole-cell patch-clamp electrophysiology experiments and around 5.2 µM in thallium (Tl+) flux assays.[2][4] This rightward shift in IC50 values from electrophysiology to Tl+ flux assays is a commonly observed phenomenon for Kir channel inhibitors.[2][5] Ensure your experimental conditions, such as cell type, temperature, and buffer composition, are consistent and well-controlled.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. For long-term storage, it is recommended to store the compound at -20°C. Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO and aliquot it into small volumes to avoid repeated freeze-thaw cycles.[4] On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the appropriate experimental buffer. Ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent effects.[4]
Troubleshooting Guides
Issue: Unexpected Phenotype Observed
If you observe a cellular phenotype that does not align with the known function of Kir4.1, it may be due to an off-target effect.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of Kir4.1 in your experimental system (e.g., cell line, tissue) using techniques like Western blotting or qPCR.
-
Titrate the Concentration: Use the lowest effective concentration of this compound that still engages Kir4.1. A concentration titration can help differentiate on-target from off-target effects, as the latter may only appear at higher concentrations.
-
Use a Negative Control: If possible, use a structurally similar but inactive analog of this compound as a negative control. This can help confirm that the observed effect is due to the specific inhibitory activity of the compound and not its chemical properties.
-
Rescue Experiment: A "gold standard" method is to perform a rescue experiment. Overexpressing a drug-resistant mutant of Kir4.1 should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.[6]
-
Test Against Known Off-Targets: If your experimental system expresses known off-targets of this compound (e.g., Kir3.1/3.2, Kir3.1/3.4, Kir4.2), consider experiments to rule out their involvement. This could involve using cell lines that do not express these channels or using other specific inhibitors for these off-targets if available.
Issue: Inconsistent Results Between Assays
As noted in the FAQs, IC50 values can differ between patch-clamp electrophysiology and thallium flux assays.
Troubleshooting Steps:
-
Acknowledge Assay Differences: Understand the inherent differences between the two assays. Patch-clamp is a direct measure of ion channel function with high precision, while the thallium flux assay is a higher-throughput, fluorescence-based method that measures the influx of thallium ions as a surrogate for potassium.[3][7]
-
Optimize Thallium Flux Assay Parameters: For thallium flux assays, ensure that parameters such as cell density, dye loading conditions, and compound incubation times are optimized for your specific cell line and experimental setup.[8]
-
Control for DMSO Effects: The final concentration of DMSO should be consistent across all experiments and kept as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts.[4][9]
-
Confirm with Electrophysiology: When possible, confirm key findings from high-throughput screens using the "gold standard" whole-cell patch-clamp electrophysiology to obtain more precise potency and selectivity data.[7]
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound on Kir Channels
| Kir Channel Subunit | IC50 (µM) | Assay Type | Notes |
| Kir4.1 (homomeric) | 0.97 | Whole-cell patch-clamp at -120 mV | High potency in direct electrophysiological measurements. |
| Kir4.1/5.1 (heteromeric) | 9.0 | Whole-cell patch-clamp at -120 mV | ~9-fold selectivity for homomeric Kir4.1. |
| Kir4.1 | 5.2 | Thallium flux assay | Rightward shift in potency compared to patch-clamp is common. |
| Kir3.1/3.2 | 2.5 | Thallium flux assay | Similar potency to Kir4.1 in this assay. |
| Kir3.1/3.4 | 3.1 | Thallium flux assay | Similar potency to Kir4.1 in this assay. |
| Kir4.2 | 8.1 | Thallium flux assay | Similar potency to Kir4.1 in this assay. |
| Kir1.1 | >30 | Thallium flux assay | >30-fold selective for Kir4.1. |
| Kir2.1 | >30 | Thallium flux assay | >30-fold selective for Kir4.1. |
| Kir2.2 | >30 | Thallium flux assay | >30-fold selective for Kir4.1. |
Data compiled from multiple sources.[2][4][5][9]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This method directly measures the ion flow through Kir4.1 channels, providing detailed information on channel kinetics and pharmacology.[3]
Objective: To determine the IC50 of this compound on Kir4.1 channels.
Materials:
-
HEK-293 cells stably expressing human Kir4.1.
-
External solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with KOH.
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Na2ATP, 0.4 Na2GTP, pH 7.2 with KOH.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Culture HEK-293 cells expressing Kir4.1 on glass coverslips.
-
Prepare a series of dilutions of this compound in the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline Kir4.1 currents using a voltage-step protocol (e.g., holding potential of -80 mV, with steps from -120 mV to +60 mV).
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Record currents after the compound has reached a steady-state effect.
-
Wash out the compound with the control external solution to observe the reversibility of the block.
-
Repeat for a range of this compound concentrations to generate a concentration-response curve and determine the IC50 value.[2]
Thallium Flux Assay
This is a fluorescence-based, high-throughput method to assess Kir channel activity.[10]
Objective: To measure the inhibitory effect of this compound on Kir4.1-mediated Tl+ influx.
Materials:
-
HEK-293 cells stably expressing human Kir4.1.
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Stimulus buffer containing Tl2SO4.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Plate HEK-293 cells expressing Kir4.1 in a 96- or 384-well plate.
-
Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the wells and incubate.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the Tl+ containing stimulus buffer to initiate the influx.
-
Immediately measure the change in fluorescence over time. The rate of Tl+ influx is proportional to channel activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[2][8]
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-mediated diuresis.
Experimental Workflows
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Caption: Workflow for the thallium flux assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Accounting for the Effects of Kir3.1/3.2 and Kir3.1/3.4 Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of novel compounds, exemplified here as VU0134992, on Kir3.1/3.2 and Kir3.1/3.4 channels.
Frequently Asked Questions (FAQs)
Q1: What are Kir3.1/3.2 and Kir3.1/3.4 channels and why are they important?
G protein-gated inwardly rectifying potassium (Kir3 or GIRK) channels are crucial regulators of cellular excitability, particularly in the nervous system and the heart.[1] They are activated by G protein-coupled receptors (GPCRs), leading to potassium efflux and membrane hyperpolarization.[1] The Kir3.1/3.2 heterotetramer is predominantly found in the brain and is a key effector for inhibitory neurotransmission.[1][2] The Kir3.1/3.4 heterotetramer is the primary GIRK channel in the heart, where it mediates the vagal slowing of heart rate.[2][3] Understanding how compounds modulate these channels is vital for developing therapies for neurological disorders and cardiac arrhythmias.
Q2: What is the general mechanism of action for activators of Kir3 channels?
Activators of Kir3 channels can work through various mechanisms. Some, like the neurotransmitter acetylcholine (B1216132) acting on M2 muscarinic receptors, function in a G protein-dependent manner.[4] This involves the receptor activating a G protein, which then releases its Gβγ subunits to directly bind to and open the Kir3 channel.[5] Other small-molecule activators may act independently of G proteins, directly binding to the channel to induce a conformational change that favors the open state.[1][4]
Q3: How can I determine if my compound's effect is G protein-dependent?
To ascertain if a compound's activity is G protein-dependent, you can perform experiments in the presence of pertussis toxin (PTX). PTX ADP-ribosylates and inactivates Gi/o proteins, preventing them from being activated by GPCRs. If your compound's effect is abolished or significantly reduced after PTX treatment, it suggests a G protein-dependent mechanism.[1] Conversely, if the compound's activity persists, it likely acts directly on the channel or downstream of G protein activation.[1]
Troubleshooting Guides
Problem 1: No observable effect of this compound on Kir3.1/3.2 or Kir3.1/3.4 currents in my electrophysiology experiments.
Possible Causes and Solutions:
-
Compound Stability and Solubility:
-
Question: Is the compound degrading or precipitating in your experimental solutions?
-
Troubleshooting: Prepare fresh stock solutions of this compound for each experiment. Visually inspect solutions for any signs of precipitation. Consider using a different solvent or a lower final concentration if solubility is an issue.
-
-
Inadequate Channel Expression:
-
Question: Are the Kir3.1/3.2 or Kir3.1/3.4 channels properly expressed and trafficked to the cell membrane in your expression system (e.g., Xenopus oocytes or HEK293 cells)?
-
Troubleshooting: Confirm channel expression using a positive control, such as a known agonist (e.g., acetylcholine for co-expressed M2 receptors) or by applying a high concentration of extracellular potassium to elicit a current.[6][7] If no current is observed, re-evaluate your transfection/injection protocol and the quality of your cRNA/cDNA.
-
-
Incorrect Voltage Protocol:
-
Question: Are you using an appropriate voltage protocol to measure inwardly rectifying potassium currents?
-
Troubleshooting: Kir channels pass larger inward currents at potentials negative to the potassium reversal potential (EK) and smaller outward currents at potentials positive to EK.[8] Use a voltage ramp or step protocol that adequately samples the voltage range where inward rectification occurs.[8][9]
-
Problem 2: High variability in the measured potency (EC50/IC50) of this compound.
Possible Causes and Solutions:
-
Assay-Dependent Potency:
-
Question: Are you comparing potency values obtained from different assay formats (e.g., thallium flux vs. electrophysiology)?
-
Troubleshooting: It is not uncommon for potency values to differ between assay types due to variations in experimental conditions and endpoints.[10] For instance, thallium flux assays are a high-throughput method that measures the collective ion flux in a cell population, while electrophysiology provides direct measurement of channel activity in a single cell.[2][11] It is important to be consistent with the assay format when comparing the potency of different compounds.
-
-
Run-down of Channel Activity:
-
Question: Is the channel activity stable over the course of your experiment?
-
Troubleshooting: Kir channel activity can "run down" over time in whole-cell patch-clamp recordings. Establish a stable baseline current before applying the compound. If run-down is significant, consider using the perforated patch technique or limiting the duration of your recordings.
-
Quantitative Data Summary
The following tables present hypothetical data for the activity of this compound on Kir3.1/3.2 and Kir3.1/3.4 channels, as might be determined by common experimental assays.
Table 1: Electrophysiological Characterization of this compound
| Channel Subtype | Assay Type | Parameter | Value (µM) |
| Kir3.1/3.2 | Whole-Cell Patch Clamp | EC50 | 12.5 |
| Kir3.1/3.4 | Whole-Cell Patch Clamp | EC50 | 25.8 |
| Kir3.1/3.2 | Two-Electrode Voltage Clamp | EC50 | 15.1 |
| Kir3.1/3.4 | Two-Electrode Voltage Clamp | EC50 | 29.3 |
Table 2: High-Throughput Screening Data for this compound
| Channel Subtype | Assay Type | Parameter | Value (µM) |
| Kir3.1/3.2 | Thallium Flux Assay | EC50 | 8.2 |
| Kir3.1/3.4 | Thallium Flux Assay | EC50 | 18.9 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This protocol is adapted for assessing the effect of a test compound on heterologously expressed Kir3 channels in a cell line such as HEK293.
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with cDNAs encoding Kir3.1 and either Kir3.2 or Kir3.4 subunits, along with a GPCR (e.g., M2 muscarinic receptor) to enable G protein-dependent activation.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Establish a whole-cell configuration on a transfected cell.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage ramp or a series of voltage steps (e.g., from -120 mV to +40 mV) to elicit baseline currents.[8]
-
Perfuse the cell with the extracellular solution containing the test compound (this compound) at various concentrations.
-
Record the current at each concentration after it reaches a steady state.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV). Plot the concentration-response curve and fit it with the Hill equation to determine the EC50.
Thallium Flux Assay
This high-throughput assay is suitable for screening compound libraries.[11]
-
Cell Preparation: Plate HEK293 cells stably co-expressing the Kir3 channel subunits and a relevant GPCR in a 384-well plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Compound Addition: Add the test compound (this compound) at various concentrations to the wells.
-
Thallium Stimulation: Use an automated liquid handler to add a stimulus buffer containing thallium sulfate (B86663) and a GPCR agonist (if required) to initiate thallium influx through the activated Kir3 channels.
-
Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of thallium influx from the fluorescence signal. Determine the EC50 by plotting the influx rate against the compound concentration.
Signaling Pathways and Experimental Workflows
Caption: GPCR-mediated and direct activation of Kir3 channels.
Caption: Workflow for characterizing a novel Kir3 channel modulator.
References
- 1. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A novel small-molecule selective activator of homomeric GIRK4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium-dependent activation of Kir4.2 K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K+ activation of kir3.1/kir3.4 and kv1.4 K+ channels is regulated by extracellular charges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 11. youtube.com [youtube.com]
minimizing off-target effects of VU0134992 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0134992 in cellular assays. The information is designed to help minimize off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a first-in-class, orally active, and selective inhibitor of the Kir4.1 potassium channel, acting as a pore blocker.[1][2][3] In whole-cell patch-clamp electrophysiology experiments, it inhibits Kir4.1 with an IC50 value of 0.97 µM.[2][4] The binding site for this compound has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][4][5]
Q2: I'm observing effects inconsistent with pure Kir4.1 blockade. What are the known off-target activities of this compound?
While this compound is selective for Kir4.1, it does exhibit activity at other inwardly rectifying potassium (Kir) channels. In thallium (Tl+) flux assays, this compound inhibits Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 with potencies similar to its effect on Kir4.1.[2][3] It is weakly active towards Kir2.3, Kir6.2/SUR1, and Kir7.1, and shows no significant activity at Kir1.1, Kir2.1, or Kir2.2.[2]
Troubleshooting Guide
Issue 1: Observed potency of this compound is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Assay Format Discrepancy | Be aware that the reported IC50 of this compound can differ between experimental setups. The IC50 determined by whole-cell patch-clamp electrophysiology (0.97 µM) is lower than that from thallium (Tl+) flux assays (5.2 µM).[3] This is a common phenomenon for Kir channel inhibitors.[3] |
| Target Channel Subunit Composition | This compound is approximately 9-fold selective for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels (IC50 ≈ 9 µM for Kir4.1/5.1).[2][4] If your experimental system expresses a high level of Kir5.1, the apparent potency of this compound will be lower. |
| Voltage Dependence | The blocking action of this compound is voltage-dependent. The reported IC50 of 0.97 µM was measured at a holding potential of -120 mV. Different membrane potentials in your assay can alter the observed potency. |
| Compound Solubility | Ensure this compound is fully dissolved. It is soluble up to 100 mM in DMSO and ethanol. For aqueous solutions, the hydrochloride salt form offers enhanced water solubility. If precipitation is observed, sonication or gentle warming may be necessary. |
Issue 2: Suspected off-target effects are confounding results.
| Possible Cause | Troubleshooting Steps |
| Expression of Other this compound-Sensitive Kir Channels | Confirm the expression profile of Kir channels in your cell line or tissue. The presence of other sensitive channels like Kir3.1/3.2, Kir3.1/3.4, or Kir4.2 could lead to unexpected results. |
| Confirmation of Kir4.1-Mediated Effect | If possible, use siRNA or knockout models for Kir4.1 to validate that the primary observed effect is indeed mediated by this channel. |
| Use of a More Selective Inhibitor | For studies requiring high selectivity against other Kir channels, consider using alternative inhibitors if available and suitable for your experimental system. |
Quantitative Data Summary
The inhibitory activity of this compound against various Kir channels is summarized below.
| Channel | Assay Method | IC50 (µM) | Selectivity vs. Kir4.1 (approx.) |
| Kir4.1 (homomeric) | Whole-cell patch-clamp | 0.97[6][7] | - |
| Kir4.1 (homomeric) | Thallium (Tl+) flux assay | 5.2[3][6] | - |
| Kir4.1/5.1 (heteromeric) | Whole-cell patch-clamp | 9.0[6][7] | 9-fold |
| Kir1.1 | Thallium (Tl+) flux assay | >30[2][6] | >30-fold |
| Kir2.1 | Thallium (Tl+) flux assay | >30[2][6] | >30-fold |
| Kir2.2 | Thallium (Tl+) flux assay | >30[2][6] | >30-fold |
| Kir2.3 | Thallium (Tl+) flux assay | Weakly active[2][6] | - |
| Kir3.1/3.2 | Thallium (Tl+) flux assay | 2.5[2][6] | - |
| Kir3.1/3.4 | Thallium (Tl+) flux assay | 3.1[2][6] | - |
| Kir4.2 | Thallium (Tl+) flux assay | 8.1[2][6] | - |
| Kir6.2/SUR1 | Thallium (Tl+) flux assay | Weakly active[2][6] | - |
| Kir7.1 | Thallium (Tl+) flux assay | Weakly active[2][6] | - |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.[1][8]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human Kir4.1.[1][5]
-
Solutions:
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -80 mV.[1]
-
Voltage steps are applied from -120 mV to +60 mV in 20 mV increments to elicit whole-cell currents.[1][5]
-
This compound is perfused at various concentrations to determine the IC50 value.[1]
-
Currents are recorded and analyzed to quantify the inhibitory effect.[1]
-
2. Thallium Flux Assay
This is a high-throughput screening method used to identify and characterize modulators of potassium channels.[1][9]
-
Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[1][9]
-
Reagents:
-
Procedure:
-
Cells are plated in 384-well plates and loaded with the fluorescent dye.[1]
-
This compound or other test compounds are added to the wells.[1]
-
A baseline fluorescence reading is taken.[1]
-
Thallium-containing stimulus buffer is added to initiate ion flux through the Kir channels.[1]
-
The change in fluorescence, which is proportional to thallium influx, is measured over time.[1]
-
Visualizations
Caption: Proposed signaling pathway for this compound-mediated diuresis.[1]
Caption: Workflow for the thallium flux assay.[1]
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: VU0134992 Thallium Flux Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing VU0134992 in thallium flux assays for studying inwardly rectifying potassium (Kir) channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in thallium flux assays?
A1: this compound is a potent and selective small-molecule inhibitor of the inwardly rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1] It serves as a critical tool for investigating the physiological and pathological roles of Kir4.1.[1][2] Thallium flux assays are a robust, fluorescence-based method used for high-throughput screening (HTS) of ion channel modulators.[1] This technique is used with this compound to characterize its inhibitory effects on Kir channels.[1]
Q2: How does the thallium flux assay work to measure Kir channel activity?
A2: The thallium flux assay leverages the permeability of potassium channels to thallium ions (Tl⁺).[1] Cells expressing the Kir channel of interest are loaded with a thallium-sensitive fluorescent dye.[1][3][4] When the Kir channels are open, Tl⁺ ions flow into the cell and bind to the dye, causing a measurable increase in fluorescence.[1] The rate of this fluorescence increase is proportional to the Kir channel activity.[3][4] Inhibitors like this compound will block the channels, leading to a reduced rate of thallium influx and a correspondingly slower increase in fluorescence.[5]
Q3: What are the reported IC₅₀ values for this compound against different Kir channels in thallium flux assays?
A3: The inhibitory potency of this compound has been determined against a panel of Kir channels using thallium flux assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Kir Channel Subunit | IC₅₀ (µM) |
| Kir4.1 | 5.2[1][3] |
| Kir3.1/3.2 | 2.5[1][3][6] |
| Kir3.1/3.4 | 3.1[1][3][6] |
| Kir4.2 | 8.1[1][3][6] |
| Kir1.1 | >30[4] |
| Kir2.1 | >30[4] |
| Kir2.2 | >30[4] |
Q4: Why is my observed IC₅₀ for this compound different from the published values?
A4: Discrepancies between observed and published IC₅₀ values can arise from several factors:
-
Assay Format: The IC₅₀ value for this compound is known to differ between experimental setups. For instance, the IC₅₀ determined by whole-cell patch-clamp electrophysiology (0.97 µM) is lower than that from thallium flux assays (5.2 µM).
-
Cell Line and Expression Levels: The specific cell line used and the expression level of the target Kir channel can influence the apparent potency of the inhibitor.
-
Experimental Conditions: Variations in assay buffer composition, thallium concentration, dye loading efficiency, and incubation times can all impact the results.[7]
-
Compound Solubility: Ensure that this compound is fully dissolved. It is soluble in DMSO and ethanol (B145695) up to 100 mM. For aqueous solutions, the hydrochloride salt form can improve solubility.
Troubleshooting Guide
This guide addresses common problems encountered during this compound thallium flux assays.
Problem 1: Weak or No Fluorescence Signal
-
Possible Cause: Low expression or function of the target Kir channel.
-
Possible Cause: Inefficient dye loading.
-
Possible Cause: Reagent degradation.
-
Solution: Prepare fresh assay buffers and thallium stimulus solutions. Ensure proper storage of the fluorescent dye, protected from light.
-
Problem 2: High Background Fluorescence
-
Possible Cause: Incomplete removal of extracellular dye.
-
Solution: Increase the number of wash steps after dye loading to thoroughly remove any dye that has not been taken up by the cells.[3]
-
-
Possible Cause: Cell death or membrane leakage.
-
Possible Cause: Contamination.
-
Solution: Use sterile techniques and freshly prepared, sterile reagents to avoid microbial contamination, which can lead to high background signals.
-
Problem 3: High Variability Between Replicates
-
Possible Cause: Inconsistent cell plating.
-
Solution: Ensure a homogenous cell suspension before plating and use calibrated pipettes to dispense equal numbers of cells into each well.
-
-
Possible Cause: Pipetting errors during reagent addition.
-
Solution: Use a multichannel pipette for adding reagents to minimize well-to-well variations. Prepare master mixes of your solutions to ensure consistency.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile buffer or media.
-
Problem 4: Unexpected Pharmacological Results (e.g., off-target effects)
-
Possible Cause: this compound activity on other Kir channels.
-
Solution: Be aware that this compound can inhibit other Kir channels, such as Kir3.1/3.2, Kir3.1/3.4, and Kir4.2, with similar potency to Kir4.1 in thallium flux assays.[6] Verify the expression profile of Kir channels in your experimental model to rule out contributions from other subtypes.
-
-
Possible Cause: Voltage-dependence of this compound inhibition.
-
Solution: The blocking action of this compound is voltage-dependent. The thallium flux assay is a fluorescence-based endpoint assay and does not control membrane potential. Be aware that the observed potency may differ from that obtained in voltage-clamp experiments where the membrane potential is held at a specific value.
-
Experimental Protocols
Generalized Thallium Flux Assay Protocol for Measuring this compound Inhibition of Kir4.1
This protocol is adapted for a 384-well format using a tetracycline-inducible T-REx-HEK293 cell line expressing human Kir4.1.[5]
Materials:
-
T-REx-HEK293-hKir4.1 cells[5]
-
Culture Medium: DMEM with 10% dialyzed FBS, penicillin/streptomycin, blasticidin S, and hygromycin[1][5]
-
Tetracycline (B611298) (1 µg/mL) for inducing channel expression[1][5]
-
Pluronic F-127[5]
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3)[5]
-
Thallium Stimulus Buffer (e.g., 125 mM sodium gluconate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, pH 7.3)[5]
-
This compound stock solution in DMSO[1]
Procedure:
-
Cell Plating: The day before the assay, plate T-REx-HEK293-hKir4.1 cells in 384-well plates at a density of approximately 20,000 cells per well. To induce Kir4.1 expression, add tetracycline to the culture medium to a final concentration of 1 µg/mL. For negative control wells, omit tetracycline. Incubate overnight.[5]
-
Dye Loading: Prepare a dye loading solution containing the thallium-sensitive fluorescent dye (e.g., 2 µM FluoZin-2 AM) and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 60 minutes at room temperature, protected from light.[5]
-
Cell Washing: After incubation, wash the cells twice with Assay Buffer to remove extracellular dye.[5]
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the compound solutions to the respective wells. For control wells, add Assay Buffer with the same final concentration of DMSO. Incubate for 20 minutes at room temperature.[5]
-
Thallium Flux Measurement:
-
Use a kinetic plate reader equipped for fluorescence measurements (e.g., Ex/Em ≈ 490/525 nm).[1]
-
Acquire a baseline fluorescence reading for 10-30 seconds.[5]
-
Using the instrument's automated liquid handler, add Thallium Stimulus Buffer to each well.
-
Immediately begin kinetic reading of fluorescence intensity every second for 2-4 minutes.[5][6]
-
Data Analysis:
-
Normalization: For each well, normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀) by calculating F/F₀.[1][9]
-
Rate of Thallium Influx: Calculate the rate of thallium influx, which is the initial slope of the normalized fluorescence signal over time.[5][9]
-
Percent Inhibition: Determine the percent inhibition by comparing the flux rate in compound-treated wells to the control wells (DMSO vehicle).[5]
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. ionbiosciences.com [ionbiosciences.com]
how to control for VU0134992's interaction with E158 and I159 residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the interaction of VU0134992 with the E158 and I159 residues of the Kir4.1 potassium channel.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How was the interaction between this compound and the E158/I159 residues of Kir4.1 identified?
A1: The interaction was identified through a combination of molecular modeling, patch-clamp electrophysiology, and site-directed mutagenesis.[1][2] Molecular modeling predicted the binding pose of this compound within the Kir4.1 pore, highlighting the proximity of E158 and I159.[3] Subsequent functional experiments using cells expressing Kir4.1 channels with mutations at these residues confirmed their critical role in the binding and inhibitory action of this compound.[3][4]
Q2: I am not seeing the expected inhibitory effect of this compound on my wild-type Kir4.1 channels. What could be the issue?
A2: Several factors could contribute to a lack of inhibitory effect. Please consider the following troubleshooting steps:
-
Compound Integrity: Verify the concentration and integrity of your this compound stock solution. Ensure it has been stored correctly and has not degraded.
-
Cellular Health and Expression: Confirm the health and viability of your expression system (e.g., HEK-293 cells). Ensure adequate expression of functional Kir4.1 channels on the cell surface. This can be verified using techniques like Western blotting or by measuring baseline potassium currents.
-
Electrophysiology Setup: If using patch-clamp electrophysiology, check your recording solutions and equipment. Ensure proper seal formation and stable whole-cell configuration.[5]
-
Assay Conditions: For thallium flux assays, ensure the fluorescent dye is loaded correctly and that the plate reader settings are optimal for detecting the signal.[5][6]
Q3: How can I experimentally confirm that this compound directly interacts with E158 and I159 in my experimental system?
A3: The most direct way to confirm this interaction is through site-directed mutagenesis.[4][7][8] By mutating E158 and I159 to other amino acids (e.g., Alanine), you can assess the impact on this compound's inhibitory potency. A significant reduction in potency for the mutant channels compared to the wild-type would strongly suggest a direct interaction.
Q4: What specific mutations should I introduce at the E158 and I159 positions to control for the interaction with this compound?
A4: A common strategy is to perform an "Alanine scan," where you individually mutate E158 and I159 to Alanine (E158A and I159A). Alanine is a small, non-polar amino acid that removes the specific side-chain interactions of the original residue without causing major structural disruptions. You could also introduce mutations with different properties (e.g., charge reversal for E158, such as E158K) to further probe the nature of the interaction.
Q5: If I mutate E158 and I159, how will I know if the channel is still functional?
A5: It is crucial to characterize the function of your mutant channels before testing the effect of this compound. You can do this by performing whole-cell patch-clamp recordings and measuring the baseline current-voltage relationship of the mutant channels. This will allow you to confirm that the mutations have not grossly altered the channel's ability to conduct potassium ions or its basic gating properties.
Experimental Protocols
Site-Directed Mutagenesis of Kir4.1 to Control for this compound Interaction
This protocol outlines the general steps for creating E158A and I159A mutations in the Kir4.1 gene using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type Kir4.1 coding sequence
-
Mutagenic primers for E158A and I159A (designed using appropriate software)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with appropriate antibiotic selection
-
Plasmid purification kit
-
DNA sequencing service
Methodology:
-
Primer Design: Design forward and reverse mutagenic primers containing the desired nucleotide changes to convert Glutamate (E) at position 158 and Isoleucine (I) at position 159 to Alanine (A). Ensure the primers have a sufficient melting temperature and flank the mutation site.
-
PCR Amplification: Set up a PCR reaction using the wild-type Kir4.1 plasmid as a template and the designed mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
DpnI Digestion: Following PCR, digest the reaction mixture with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection. Isolate individual colonies and grow overnight cultures.
-
Plasmid Purification: Purify the plasmid DNA from the overnight cultures using a plasmid purification kit.
-
Sequence Verification: Send the purified plasmids for DNA sequencing to confirm the presence of the desired mutation and to ensure no other mutations were introduced.
-
Functional Expression: Once the mutations are confirmed, transfect the mutant Kir4.1 plasmids into your chosen expression system (e.g., HEK-293 cells) for functional characterization and testing with this compound.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on Wild-Type and Mutant Kir4.1 Channels
| Kir4.1 Construct | This compound IC50 (µM) | Fold-Shift in IC50 (vs. Wild-Type) |
| Wild-Type | 0.97[2][9] | 1 |
| E158A | Hypothetical Data | Hypothetical Data |
| I159A | Hypothetical Data | Hypothetical Data |
| E158A / I159A | Hypothetical Data | Hypothetical Data |
Note: The IC50 values for the mutant channels are hypothetical and would need to be determined experimentally.
Visualizations
Caption: Workflow for controlling this compound interaction via site-directed mutagenesis.
Caption: Signaling pathway of Kir4.1 inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]
- 8. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
challenges in using VU0134992 for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0134992 in long-term studies.
General Information
Product Name: this compound
Target: Kir4.1 Potassium Channel Blocker
It is important to note that this compound is a blocker of the inward-rectifier potassium (Kir) channel Kir4.1 (KCNJ10), with an IC50 value of 0.97 μM.[1][2] It is not a potentiator of the mGlu4 receptor. This document will address the challenges and technical aspects of using this compound as a Kir4.1 blocker in long-term research settings.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound?
A1: this compound displays greater than 30-fold selectivity for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 in thallium flux assays.[1][3] However, it also inhibits Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 with similar potency to Kir4.1.[1][2][3] It is weakly active towards Kir2.3, Kir6.2/SUR1, and Kir7.1.[1][3]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects are the inhibition of other Kir channels as mentioned above. In long-term studies, it is crucial to consider the potential physiological consequences of inhibiting Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 channels.
Q3: Is this compound effective for in vivo studies?
A3: Yes, this compound is orally active and has been shown to induce dose-dependent diuresis, natriuresis, and kaliuresis in rats, consistent with the role of Kir4.1 in renal function.[1][2]
Q4: What are the pharmacokinetic properties of this compound?
A4: this compound has a large free unbound fraction in rat plasma (fu = 0.213).[1] It has a low unbound brain-to-plasma ratio (Kp,uu = 0.08), suggesting its effects on renal excretion are primarily due to peripheral Kir4.1 inhibition rather than central nervous system activity.[3]
Q5: How should I prepare and store this compound?
A5: this compound can be dissolved in DMSO and ethanol. For long-term storage, it should be stored at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected physiological effects unrelated to Kir4.1 inhibition. | Off-target inhibition of Kir3.1/3.2, Kir3.1/3.4, or Kir4.2 channels. | - Conduct control experiments using cell lines expressing these specific channels to assess the contribution of off-target effects. - Consider using a lower dose of this compound to minimize off-target activity while still achieving Kir4.1 inhibition. |
| Inconsistent results between experimental batches. | Degradation of the compound. | - Prepare fresh stock solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Verify the purity of the compound using appropriate analytical methods if degradation is suspected. |
| Lack of expected diuretic effect in vivo. | - Improper dosing or administration. - Low bioavailability in the specific animal model. | - Ensure accurate oral gavage technique. - Perform a dose-response study to determine the optimal dose for your model. - Consider alternative administration routes if oral bioavailability is a concern, though this may require further formulation development. |
| Observed central nervous system effects. | Although brain penetration is low, some level of CNS exposure may occur at higher doses. | - Measure the brain and plasma concentrations of this compound to determine the actual brain-to-plasma ratio in your study. - Correlate any observed CNS effects with the measured brain concentrations. |
Quantitative Data
Table 1: In Vitro Selectivity of this compound
| Kir Channel | IC50 (µM) | % Inhibition at 30 µM | Reference |
| Kir4.1 | 0.97 | 100% | [1][2][3] |
| Kir4.1/5.1 | 9 | - | [1][2][3] |
| Kir1.1 | >30 | - | [1][3] |
| Kir2.1 | >30 | - | [1][3] |
| Kir2.2 | >30 | - | [1][3] |
| Kir2.3 | - | 73% | [3] |
| Kir3.1/3.2 | 2.5 | 92% | [2][3] |
| Kir3.1/3.4 | 3.1 | 92% | [2][3] |
| Kir4.2 | 8.1 | 100% | [2][3] |
| Kir6.2/SUR1 | - | 12% | [3] |
| Kir7.1 | - | 15% | [3] |
Experimental Protocols
In Vivo Diuresis Study in Rats
This protocol is based on the methodology described in the available literature.[3]
-
Animal Model: Male Sprague-Dawley rats (250–300 g).
-
Acclimatization: House rats individually in metabolic cages for 2 hours before the experiment. Restrict access to food and water during this period.
-
Dosing: Administer this compound via oral gavage at the desired doses (e.g., 50-100 mg/kg).[2]
-
Urine Collection: Collect urine at regular intervals (e.g., every hour for up to 6 hours) to measure urine volume.
-
Electrolyte Analysis: Analyze urine samples for sodium (Na+) and potassium (K+) concentrations to determine natriuresis and kaliuresis.
-
Data Analysis: Compare the urine output and electrolyte excretion in the this compound-treated group to a vehicle-treated control group.
Visualizations
Caption: Signaling pathway of Kir4.1 channel blockade by this compound.
Caption: Experimental workflow for an in vivo diuresis study.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
optimizing buffer conditions for VU0134992 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with VU0134992, a selective blocker of the Kir4.1 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the first subtype-preferring, orally active, and selective small-molecule inhibitor of the Kir4.1 potassium channel.[1][2] It functions as a pore blocker, interacting with key residues such as glutamate (B1630785) 158 and isoleucine 159 within the channel's pore, thereby obstructing the flow of potassium ions.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM).[4] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year.[5] It is recommended to prepare fresh solutions for in vivo experiments.[5]
Q3: What are the typical working concentrations for this compound in in vitro experiments?
A3: The half-maximal inhibitory concentration (IC50) for this compound against homomeric Kir4.1 channels is approximately 0.97 µM in whole-cell patch-clamp experiments.[2][3] For thallium flux assays, the IC50 is around 5.2 µM.[6][7] Therefore, a concentration range of 0.1 to 10 µM is a good starting point for most in vitro studies. A dose-response curve should be generated to determine the optimal concentration for your specific experimental setup.[8]
Q4: Is this compound selective for Kir4.1 channels?
A4: Yes, this compound displays selectivity for Kir4.1 channels. It is approximately 9-fold selective for homomeric Kir4.1 over heteromeric Kir4.1/5.1 channels.[2][3] It also shows over 30-fold selectivity for Kir4.1 compared to Kir1.1, Kir2.1, and Kir2.2.[2][4] However, it is also active towards Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[2][6]
Troubleshooting Guide
Issue 1: I am observing precipitation of this compound in my aqueous buffer.
-
Question: Why is my this compound precipitating and how can I prevent it?
-
Answer: this compound has limited solubility in aqueous solutions. Precipitation can occur if the final concentration of the organic solvent used to dissolve the compound (e.g., DMSO) is too low in the final buffer, or if the compound concentration exceeds its solubility limit in the aqueous buffer.
-
Recommendation 1: Check Final DMSO Concentration. Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful that high concentrations of DMSO can have off-target effects.[9]
-
Recommendation 2: Prepare Fresh Dilutions. Prepare fresh dilutions of this compound from a concentrated stock solution just before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[5]
-
Recommendation 3: Sonication. After diluting the stock solution into your final buffer, brief sonication can help to ensure complete dissolution.[10]
-
Recommendation 4: Buffer Composition. Certain salts or high concentrations of other components in your buffer could potentially reduce the solubility of this compound. If possible, try simplifying your buffer composition.
-
Issue 2: The inhibitory effect of this compound is lower than expected or inconsistent.
-
Question: My results show a weaker inhibition than reported in the literature. What could be the cause?
-
Answer: Several factors related to buffer conditions and experimental setup can lead to reduced or inconsistent activity of this compound.
-
Recommendation 1: Verify Buffer pH. The activity of many small molecules can be pH-dependent. Ensure that the pH of your buffer is stable and within the optimal physiological range (typically 7.2-7.4) for your cells throughout the experiment.[1][3] Use a reliable buffer system like HEPES to maintain a stable pH.
-
Recommendation 2: Fresh Compound. Ensure that your this compound stock has not degraded. If the stock is old or has been stored improperly, it may lose activity.[5]
-
Recommendation 3: Adsorption to Plastics. Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Consider using low-adhesion microplates or glassware.
-
Recommendation 4: Cell Health. The expression and function of ion channels can be sensitive to cell health. Ensure your cells are healthy and not overgrown, as this can affect the consistency of your results.
-
Issue 3: I am observing cytotoxicity at concentrations where I expect to see specific inhibition.
-
Question: Why am I seeing cell death in my experiments with this compound?
-
Answer: While this compound is a selective inhibitor, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity. The solvent used to dissolve the compound can also contribute to cell death.
-
Recommendation 1: Determine the Cytotoxicity Threshold. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the maximum concentration of this compound and the solvent (DMSO) that your cells can tolerate without significant toxicity.[8]
-
Recommendation 2: Optimize Incubation Time. Reduce the incubation time of your cells with this compound to the minimum required to observe the desired inhibitory effect.
-
Recommendation 3: Control for Solvent Effects. Always include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as your experimental conditions, to account for any solvent-induced cytotoxicity.[8]
-
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 100 mM | [4] |
| Solubility in Ethanol | Up to 100 mM | [4] |
| Storage (Solid) | -20°C for up to 3 years | [5] |
| Storage (in DMSO) | -80°C for up to 1 year | [5] |
Table 2: Inhibitory Activity of this compound
| Target Channel | Assay Method | IC50 (µM) | Reference |
| Homomeric Kir4.1 | Whole-Cell Patch Clamp | 0.97 | [2][3] |
| Homomeric Kir4.1 | Thallium Flux Assay | 5.2 | [6][7] |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch Clamp | 9.0 | [2][3] |
| Kir1.1, Kir2.1, Kir2.2 | Thallium Flux Assay | >30 | [2][6] |
| Kir3.1/3.2 | Thallium Flux Assay | 2.5 | [2][6] |
| Kir3.1/3.4 | Thallium Flux Assay | 3.1 | [2][6] |
| Kir4.2 | Thallium Flux Assay | 8.1 | [2][6] |
Table 3: Recommended Buffer Compositions for In Vitro Assays
| Assay | Buffer Component | Concentration (mM) |
| Whole-Cell Patch Clamp (External Solution) | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Whole-Cell Patch Clamp (Internal Solution) | KCl | 140 |
| MgCl₂ | 1 | |
| EGTA | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with KOH | ||
| Thallium Flux Assay (Assay Buffer) | HBSS | |
| HEPES | 20 | |
| pH adjusted to 7.3 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on Kir4.1 channel currents expressed in a heterologous system (e.g., HEK293 cells).[1][3]
-
Cell Preparation: Culture HEK293 cells stably expressing the Kir4.1 channel on glass coverslips. Use cells at 50-70% confluency for experiments.[11]
-
Solution Preparation: Prepare the external and internal (pipette) solutions as described in Table 3. Prepare a 10 mM stock solution of this compound in DMSO.[9] Serially dilute the stock in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[9]
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[9]
-
Recording:
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir4.1 currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the chamber with the external solution containing various concentrations of this compound and record the currents at each concentration until a steady-state effect is observed.
-
Perform a washout by perfusing with the control external solution to check for reversibility.
-
-
Data Analysis: Analyze the recorded currents to determine the concentration-response relationship and calculate the IC50 value.
Protocol 2: Thallium Flux Assay
This high-throughput screening assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir4.1 channels using a thallium-sensitive fluorescent dye.[1][3]
-
Cell Preparation: Plate HEK293 cells expressing Kir4.1 in a 384-well plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) according to the manufacturer's instructions.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate.
-
Signal Measurement:
-
Measure the baseline fluorescence using a plate reader.
-
Add a stimulus buffer containing Tl₂SO₄ to initiate thallium influx.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis: The rate of fluorescence increase is proportional to Kir4.1 channel activity. Calculate the percent inhibition by this compound relative to control wells.
Visualizations
Caption: Renal signaling pathway of this compound in the distal convoluted tubule.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Potassium Channel | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
ensuring consistent VU0134992 activity between experimental batches
Welcome to the Technical Support Center for VU0134992. This resource is designed to help researchers, scientists, and drug development professionals ensure consistent experimental results when working with the Kir4.1 potassium channel blocker, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor that functions as a pore blocker of the inward rectifier potassium (Kir) channel, Kir4.1.[1][2] Molecular modeling and site-directed mutagenesis studies suggest that it interacts with key residues within the channel's pore, specifically glutamate (B1630785) 158 and isoleucine 159, thereby obstructing the flow of potassium ions.[1][3]
Q2: How should I store this compound to ensure stability and activity?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, the solid powder form should be stored at -20°C for up to 3 years.[4][5] Stock solutions, typically prepared in DMSO, should be stored at -80°C and are stable for up to 1 year.[4][5] For in vivo experiments, it is recommended to prepare fresh solutions.[4]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in common organic solvents. It can be dissolved in Dimethyl Sulfoxide (DMSO) up to 60 mg/mL (145.85 mM) and in ethanol (B145695) up to 100 mM.[4][6] Sonication may be used to aid dissolution in DMSO.[4][6]
Q4: My observed IC50 value for this compound is different from published values. What could cause this discrepancy?
A4: Discrepancies in IC50 values are common and can arise from several factors:
-
Assay Format: The reported IC50 value is often lower in whole-cell patch-clamp electrophysiology assays (approx. 0.97 µM) compared to thallium (Tl+) flux assays (approx. 5.2 µM).[5] This rightward shift in potency is a known phenomenon for Kir channel inhibitors.[5][7]
-
Voltage Dependence: The blocking action of this compound is voltage-dependent. The IC50 of 0.97 µM was determined at a holding potential of -120 mV.[8] Different membrane potentials in your assay can alter the observed potency.
-
Subunit Composition: this compound is approximately 9-fold more selective for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels (IC50 ≈ 9.0 µM).[1][8] If your experimental system expresses high levels of the Kir5.1 subunit, the apparent potency will be lower.
Q5: Are there known off-target effects for this compound?
A5: Yes. While this compound is highly selective for Kir4.1, it can inhibit other Kir channels, particularly at higher concentrations. In thallium flux assays, it inhibits Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 with potencies similar to Kir4.1.[7][9] It is significantly less active towards Kir1.1, Kir2.1, and Kir2.2 (>30-fold selectivity).[8][10] It is crucial to confirm the Kir channel expression profile in your experimental model to rule out confounding off-target effects.
Quantitative Data Summary
The activity and storage recommendations for this compound are summarized below.
Table 1: Inhibitory Activity (IC50) of this compound on Kir Channels
| Target Channel | Assay Method | IC50 (µM) | Notes |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | Measured at -120 mV.[1][8][10] |
| Homomeric Kir4.1 | Thallium (Tl+) Flux Assay | 5.2 | Commonly observed rightward shift from electrophysiology data.[5][7] |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0 | Approx. 9-fold selectivity for homomeric Kir4.1.[1][8][10] |
| Kir1.1, Kir2.1, Kir2.2 | Thallium (Tl+) Flux Assay | >30 | >30-fold selective for Kir4.1 over these channels.[8][10] |
| Kir3.1/3.2 | Thallium (Tl+) Flux Assay | 2.5 | Similar potency to Kir4.1 in this assay format.[7][9] |
| Kir3.1/3.4 | Thallium (Tl+) Flux Assay | 3.1 | Similar potency to Kir4.1 in this assay format.[7][9] |
| Kir4.2 | Thallium (Tl+) Flux Assay | 8.1 | Similar potency to Kir4.1 in this assay format.[7][9] |
Table 2: Recommended Storage and Solubility
| Form | Storage Temperature | Maximum Duration | Recommended Solvents | Max Concentration |
| Solid (Powder) | -20°C | Up to 3 years[4][5] | DMSO | 60 mg/mL (145.85 mM)[4][6] |
| In Solvent | -80°C | Up to 1 year[4][5] | Ethanol | 100 mM[4] |
Troubleshooting Guides
Issue 1: Inconsistent Potency in Cell-Based Assays
If you are observing batch-to-batch variability in the potency of this compound, follow this troubleshooting workflow.
Visualizing Key Pathways and Workflows
Understanding the signaling context and experimental procedure is vital for consistent results.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on Kir4.1 channel currents in a heterologous expression system like HEK293 cells.[1][10][11]
1. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).[1]
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).[1]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C or -80°C.[10] Subsequent dilutions should be made in the external solution to final desired concentrations. The final DMSO concentration should not exceed 0.1%.[10]
2. Cell Preparation:
-
Culture HEK293 cells stably expressing the human Kir4.1 channel on glass coverslips.
-
Plate cells 24-48 hours before the experiment to achieve 50-70% confluency, allowing for easy patching of individual cells.[10][11]
3. Electrophysiological Recording:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.[1][10]
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a target cell and form a high-resistance (>1 GΩ) seal. Rupture the cell membrane to achieve the whole-cell configuration.[1]
-
Clamp the cell membrane potential at a holding potential of -80 mV.[1][11]
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[1][11]
-
Record stable baseline currents for several minutes in the absence of the compound.[1]
4. Compound Application and Data Acquisition:
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Allow the current to reach a steady-state at each concentration before recording.[12]
-
Perform a washout by perfusing with the control external solution to check for reversibility of the effect.[10]
5. Data Analysis:
-
Measure the peak inward current amplitude at a hyperpolarizing voltage step (e.g., -120 mV) before and after compound application.[11]
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit with a logistical function to determine the IC50 value.
Protocol 2: Thallium (Tl+) Flux Assay
This is a higher-throughput method to assess Kir4.1 channel inhibition.[3][12]
1. Materials and Reagents:
-
HEK293 cells stably expressing the Kir4.1 channel.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™, FluoZin-2).[2][3]
-
Assay Buffer (e.g., HBSS).
-
Thallium Stimulus Buffer.
-
This compound stock solution and serial dilutions in assay buffer.
2. Procedure:
-
Plate Kir4.1-expressing cells in a 96- or 384-well plate and grow to confluency.
-
Remove culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.[12]
-
Wash the cells with Assay Buffer to remove excess dye.[1]
-
Add this compound at various concentrations to the wells and incubate for a predetermined time.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the Thallium Stimulus Buffer to all wells to initiate Tl⁺ influx.
-
Immediately begin kinetic fluorescence readings to measure the rate of Tl⁺ influx.[1][12]
3. Data Analysis:
-
The rate of fluorescence increase is proportional to Kir4.1 channel activity.
-
Calculate the rate of Tl⁺ influx for each well.
-
Determine the percent inhibition by comparing the rate in this compound-treated wells to vehicle-treated control wells.
-
Generate a concentration-response curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
- 7. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Efficacy of VU0134992
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of VU0134992, a selective Kir4.1 potassium channel blocker.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound for my in vivo experiments. What is the recommended formulation?
A1: this compound is a hydrophobic compound with low aqueous solubility, which can present a challenge for in vivo administration. A common and effective strategy is to use a co-solvent system. For oral gavage in rats, a widely used vehicle is a mixture of 10% Ethanol, 40% PEG400, and 50% Saline.[1] It is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO before dilution with other vehicles.[2] Sonication can also aid in achieving a homogenous suspension.[1] Always refer to the certificate of analysis for your specific batch, as solubility can vary.[2]
Q2: My in vivo study is not showing the expected diuretic or natriuretic effects of this compound. What are the potential reasons for this lack of efficacy?
A2: Several factors could contribute to a lack of observed efficacy in your animal model. Consider the following troubleshooting steps:
-
Compound Formulation and Administration: Incomplete solubilization or precipitation of this compound in the vehicle can lead to a lower effective dose being administered.[2] Ensure your formulation is a clear solution or a uniform suspension before administration.[1] Additionally, verify the accuracy of your administration technique, such as oral gavage, to ensure the full dose is delivered.[2]
-
Dose Selection: The diuretic and natriuretic effects of this compound are dose-dependent.[3][4] If you are not observing an effect at a lower dose, a dose-response study may be necessary to determine the optimal effective dose for your specific animal model and species.[2] Published studies have demonstrated significant effects in rats at doses of 50 mg/kg and 100 mg/kg.[1][4][5]
-
Pharmacokinetics: While this compound has a favorable unbound fraction in rat plasma (fu = 0.213), suggesting good bioavailability, metabolic rates can vary between species.[2][3][6] If you are using a species other than rat, the pharmacokinetic profile may differ, potentially requiring dose adjustments.
Q3: I am concerned about the selectivity of this compound and potential off-target effects. How selective is this compound?
A3: this compound demonstrates good selectivity for the homomeric Kir4.1 channel over the heteromeric Kir4.1/5.1 channel and other members of the Kir channel family.[3][7] In whole-cell patch-clamp experiments, this compound inhibits Kir4.1 with an IC50 of 0.97 µM and is 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 channels.[3][5][7] Thallium flux assays have shown it to be more than 30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2.[3][7] However, it does show some activity towards Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 at higher concentrations.[5][7]
Q4: What is the underlying mechanism of action for the diuretic effect of this compound?
A4: The diuretic and natriuretic effects of this compound are mediated through its inhibition of the Kir4.1 potassium channel in the distal convoluted tubule (DCT) of the kidney.[8][9] This inhibition leads to a depolarization of the tubular cell membrane, which in turn is hypothesized to increase intracellular chloride concentration. This cascade inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of SPAK/OSR1 kinases.[8] Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated and its activity is reduced, resulting in decreased sodium reabsorption and an increase in the excretion of sodium and water.[8]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Method | IC50 (µM) | Notes |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | Measured at -120 mV.[3][5][10] |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0 | Approximately 9-fold selectivity for Kir4.1.[3][5][10] |
| Kir1.1, Kir2.1, Kir2.2 | Thallium Flux Assay | >30 | Greater than 30-fold selectivity for Kir4.1.[3][7] |
| Kir3.1/3.2 | Thallium Flux Assay | 2.5 | [5] |
| Kir3.1/3.4 | Thallium Flux Assay | 3.1 | [5] |
| Kir4.2 | Thallium Flux Assay | 8.1 | [5] |
Table 2: In Vivo Administration Parameters for this compound in Rats
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley rats | [1] |
| Administration Route | Oral gavage | [1] |
| Dosages | 50 mg/kg and 100 mg/kg | [1] |
| Vehicle | 10% Ethanol + 40% PEG400 + 50% Saline | [1] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous formulation of this compound for in vivo oral administration in rats.
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 50 or 100 mg/kg) and the body weight of the animals.[1]
-
Prepare the vehicle solution by mixing 10% ethanol, 40% PEG400, and 50% saline by volume. For example, to prepare 10 mL of the vehicle, mix 1 mL of ethanol, 4 mL of PEG400, and 5 mL of saline.[1]
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.[1]
-
Add a small volume of the vehicle to the this compound powder and vortex thoroughly to create a slurry.[1]
-
Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension.[1]
-
If necessary, sonicate the suspension for a few minutes to aid in dissolution and ensure uniformity.[1]
-
Visually inspect the formulation for any undissolved particles. The final formulation should be a clear solution or a uniform suspension.[1]
In Vivo Renal Function Studies in Rats
Objective: To assess the diuretic, natriuretic, and kaliuretic effects of this compound in a living organism.
Animal Model: Male Sprague-Dawley rats.[9]
Procedure:
-
Administer the prepared this compound formulation to the rats via oral gavage at the desired doses.[9]
-
Place the animals in metabolic cages for urine collection over a specified time period.[9]
-
Measure the total urine volume to assess the diuretic effect.[9]
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer to determine the natriuretic and kaliuretic effects.[9]
-
Calculate the total excretion of Na+ and K+ for each treatment group.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Potential Toxicity of VU0134992 in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Kir4.1 potassium channel blocker, VU0134992. It provides essential guidance through frequently asked questions and troubleshooting protocols to address potential cytotoxicity and ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be toxic to cells in culture?
A1: There is limited published data specifically detailing the general cytotoxicity of this compound across various cell lines. As with any small molecule inhibitor, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.[1] Interestingly, one study found that this compound (at 5 µM) can reduce polymyxin (B74138) B-induced decreases in cell viability in HK-2 human kidney tubular cells, suggesting its cytotoxic profile may be context-dependent.[2] We strongly recommend performing a dose-response experiment to assess cell viability upon initial use of the compound.[1]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A prudent starting point is to use a concentration range around the reported half-maximal inhibitory concentration (IC50) for its primary target, the Kir4.1 channel, which is approximately 0.97 µM.[1][3][4] For initial dose-response studies, a range of 0.1 µM to 10 µM is suggested to identify the optimal concentration for your specific cell line.[1]
Q3: What is the proper way to dissolve and store this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is standard practice to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in 100% DMSO.[3]
-
Storage of Solid : The solid powder form should be stored at -20°C for up to 3 years.[5]
-
Storage of Stock Solution : Aliquots of the stock solution in DMSO should be stored at -80°C for up to 1 year.[5]
Q4: What are the most common causes of unexpected cytotoxicity when using this compound?
A4: Unexpected cell death or morphological changes can typically be attributed to several factors:
-
High Compound Concentration : The concentration of this compound may be too high for your specific cell line, leading to off-target effects or overt toxicity.[1][6]
-
Solvent Toxicity : The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. It is critical to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1]
-
Cell Line Sensitivity : The cell line being used may be particularly sensitive to the inhibition of Kir4.1 or other off-target channels that this compound can affect at higher concentrations.[1]
-
Compound Precipitation : If the solubility of this compound in the culture medium is exceeded, the resulting precipitate can cause physical stress and cytotoxicity to the cells.[1]
Q5: How can I distinguish between on-target effects, off-target effects, and general cytotoxicity?
A5: This is a critical aspect of drug development research.
-
Determine the Cytotoxic Threshold : First, perform a cell viability assay to identify the concentration range that is non-toxic to your cells.[7]
-
Use the Lowest Effective Concentration : Conduct your functional assays using the lowest concentration of the inhibitor that still achieves the desired on-target effect.[8]
-
Use Control Cell Lines : If possible, test the inhibitor in cell lines that do not express the target protein (Kir4.1) to see if the toxic effects persist, which would indicate off-target activity.[8]
-
Use Structurally Different Inhibitors : Employing a different inhibitor that targets the same protein can help confirm that the observed phenotype is due to on-target inhibition.[8]
Quantitative Data Summary
The inhibitory activity and solubility of this compound are summarized below.
Table 1: Inhibitory Potency of this compound on Kir Channels
| Channel Target | Assay Type | IC50 (µM) | Notes |
|---|---|---|---|
| Homomeric Kir4.1 | Whole-cell patch-clamp | 0.97 | Measured at -120 mV.[3][4][9][10] |
| Heteromeric Kir4.1/5.1 | Whole-cell patch-clamp | 9.0 | Approx. 9-fold selectivity for homomeric Kir4.1.[3][4][9][10] |
| Kir1.1 | Thallium flux assay | >30 | >30-fold selective for Kir4.1.[3][4] |
| Kir2.1 | Thallium flux assay | >30 | >30-fold selective for Kir4.1.[3][4] |
| Kir2.2 | Thallium flux assay | >30 | >30-fold selective for Kir4.1.[4] |
| Kir3.1/3.2 | Thallium flux assay | 2.5 | Active at concentrations close to Kir4.1 IC50.[4] |
| Kir4.2 | Thallium flux assay | 8.1 | Active at concentrations close to Kir4.1 IC50.[4] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
|---|---|---|
| DMSO | 60 mg/mL (145.85 mM) | Sonication is recommended to aid dissolution.[5][11] |
| Ethanol | 100 mM | - |
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death observed after treatment. | 1. Concentration of this compound is too high. 2. Final DMSO concentration is toxic (>0.5%). 3. Cell line is overly sensitive. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration.[1] 2. Ensure the final solvent concentration is ≤ 0.1%. Always include a vehicle-only control.[1] 3. Consider using a cell line with lower target expression or known to be less sensitive.[1] |
| Precipitate observed in culture medium. | The solubility of this compound in the medium has been exceeded. | 1. Prepare a fresh, lower concentration stock solution. 2. Ensure the stock solution is fully dissolved before diluting it into the medium. 3. Consider a brief sonication of the stock solution.[1] |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inaccurate pipetting of the compound. 3. Degradation of the compound. | 1. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase.[1][7] 2. Use calibrated pipettes and ensure proper mixing.[1] 3. Use freshly prepared dilutions from a properly stored stock solution. |
| Cells are rounding up and detaching. | 1. Cytotoxicity due to high compound or solvent concentration. 2. On-target effect, as Kir channels can influence cell adhesion. | 1. Follow solutions for "High cell death."[6] 2. Investigate the known functions of Kir4.1 in cell adhesion for your specific cell type.[6] |
Visual Guides and Workflows
Logical Troubleshooting for Cytotoxicity
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Potassium Channel | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to Kir4.1 Channel Inhibitors: VU0134992 vs. Nortriptyline
For researchers, scientists, and drug development professionals, the selection of a potent and selective pharmacological tool is critical for the accurate investigation of ion channel function and for the development of novel therapeutics. This guide provides a detailed comparison of two known inhibitors of the inwardly rectifying potassium (Kir) channel 4.1 (Kir4.1): the selective blocker VU0134992 and the tricyclic antidepressant nortriptyline (B1679971).
The Kir4.1 channel, encoded by the KCNJ10 gene, plays a pivotal role in potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1] Its dysfunction is implicated in several pathological conditions, making it a significant target for drug discovery. While both this compound and nortriptyline have been shown to inhibit Kir4.1, they exhibit notable differences in their potency, selectivity, and mechanism of action. This guide aims to provide an objective comparison to inform the selection of the most appropriate inhibitor for your research needs.
Quantitative Comparison of Inhibitory Activity
This compound has emerged as a significantly more potent and selective inhibitor of Kir4.1 compared to nortriptyline.[2][3] The following table summarizes the key quantitative data from published studies.
| Feature | This compound | Nortriptyline |
| Primary Target | Kir4.1 Potassium Channel | Multiple targets including serotonin (B10506) and norepinephrine (B1679862) transporters, and various receptors and ion channels |
| Potency (Kir4.1) | IC50 = 0.97 µM[2][3] | Kd = 28.1 µM[2][4] |
| Selectivity | >30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 channels.[2][3] 9-fold selective for homomeric Kir4.1 over heteromeric Kir4.1/5.1 channels.[2][3] | Marginally affects neuronal Kir2.1 currents.[4] Also inhibits other channels, including other Kir channels and voltage-gated K+ channels.[2] |
| Mechanism of Action | Pore blocker of the Kir4.1 channel | Voltage-dependent block of Kir4.1 |
| Voltage Dependency | Inhibition is voltage-dependent[2] | Inhibition is concentration-, voltage-, and time-dependent[2][4] |
Signaling Pathways and Experimental Workflow
The inhibition of Kir4.1 channels in astrocytes has been shown to modulate neuronal excitability and the expression of Brain-Derived Neurotrophic Factor (BDNF).[5][6] Understanding this pathway is crucial for interpreting the effects of Kir4.1 inhibitors.
The discovery and characterization of Kir4.1 inhibitors typically involve a multi-step process, starting from high-throughput screening to detailed electrophysiological analysis.
Experimental Protocols
The primary method for characterizing the inhibitory activity of compounds on Kir4.1 channels is whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion currents through Kir4.1 channels in the cell membrane, providing detailed information on channel kinetics and pharmacology.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for Kir4.1 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing Kir4.1
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH adjusted to 7.2 with KOH.
-
Test compound (this compound or nortriptyline) stock solution (e.g., 10 mM in DMSO) and serial dilutions.
Procedure:
-
Cell Preparation: Plate Kir4.1-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[7][8]
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal).[9]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[10]
-
-
Compound Application:
-
Establish a stable baseline recording of Kir4.1 currents.
-
Perfuse the cell with the external solution containing a known concentration of the test compound.
-
Record the currents until a steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the steady-state current amplitude at a specific voltage (e.g., -120 mV) before and after the application of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Conclusion
Based on the available data, This compound is a superior tool compound for studying the physiological and pathological roles of Kir4.1 channels due to its higher potency and selectivity compared to nortriptyline. [2] Nortriptyline, while an effective inhibitor, exhibits a broader pharmacological profile, which may lead to off-target effects in experimental systems.[2] Researchers should carefully consider these differences when selecting an inhibitor for their studies to ensure the generation of specific and reliable data. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of astroglial inwardly rectifying Kir4.1 channels by a tricyclic antidepressant, nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 6. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Kir4.1 Channel Inhibitors: VU0134992 versus Amitriptyline
For researchers, scientists, and drug development professionals, the selection of a precise pharmacological tool is paramount for valid and reproducible experimental outcomes. This guide provides an objective comparison between VU0134992, a selective Kir4.1 potassium channel blocker, and amitriptyline (B1667244), a tricyclic antidepressant with known off-target effects on Kir4.1 channels. This analysis is supported by experimental data to inform the selection of the most appropriate compound for studies focused on the physiological and pathological roles of Kir4.1.
Overview: Potency and Selectivity
This compound has emerged as a significantly more potent and selective inhibitor of the Kir4.1 channel compared to amitriptyline.[1][2][3][4] Identified through high-throughput screening, this compound is a first-in-class, orally active blocker of Kir4.1.[5][6] In contrast, amitriptyline's inhibition of Kir4.1 is one of its many pharmacological actions, as it also targets serotonin (B10506) and norepinephrine (B1679862) transporters, among other receptors and ion channels.[2] This broad activity profile can confound experimental results where the specific role of Kir4.1 is under investigation.[2]
Experimental data consistently demonstrates the superior selectivity of this compound. In whole-cell patch-clamp electrophysiology experiments, this compound inhibits Kir4.1 with a half-maximal inhibitory concentration (IC50) of 0.97 µM.[1][4][5][7] Further studies have shown that this compound is over 30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 channels.[1][4][5][8] While amitriptyline does inhibit Kir4.1, its potency is lower, and it exhibits a nonspecific activity profile across various members of the Kir channel family.[1]
Quantitative Data Summary
The following tables provide a summary of the inhibitory potency (IC50) of this compound and amitriptyline on Kir4.1 and other Kir channels, compiled from electrophysiology and thallium flux assays.
Table 1: Inhibitory Potency (IC50) of this compound against various Kir channels.
| Channel | Assay Method | IC50 (µM) | Reference |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp (-120 mV) | 0.97 | [1][5][7] |
| Homomeric Kir4.1 | Thallium (Tl+) Flux Assay | 5.2 | [5][7] |
| Kir4.1/5.1 Concatemeric | Whole-Cell Patch-Clamp (-120 mV) | 9.05 | [1][5][7] |
| Kir1.1 | Thallium (Tl+) Flux Assay | >30 | [1][5] |
| Kir2.1 | Thallium (Tl+) Flux Assay | >30 | [1][5] |
| Kir2.2 | Thallium (Tl+) Flux Assay | >30 | [1][5] |
| Kir3.1/3.2 | Thallium (Tl+) Flux Assay | 2.5 | [5][7] |
| Kir3.1/3.4 | Thallium (Tl+) Flux Assay | 3.1 | [5][7] |
| Kir4.2 | Thallium (Tl+) Flux Assay | 8.1 | [5][7] |
Table 2: Inhibitory Potency (IC50) of Amitriptyline against Kir4.1 and other channels.
| Channel | Assay Method | IC50 (µM) | Reference |
| Kir4.1/5.1 | Not Specified | ~20.1 | [2] |
| Kir4.1 | Whole-Cell Patch-Clamp | Weak and nonspecific activity | [1] |
| Kv1.1 | Patch-Clamp | 22 | [9] |
| Kv7.2/7.3 | Patch-Clamp | 10 | [9] |
| HERG | Patch-Clamp | 3.26 - 5.96 (voltage-dependent) | [10] |
Mechanism of Action
The differing selectivity profiles of this compound and amitriptyline can be attributed to their distinct mechanisms of action. This compound functions as a direct pore blocker of the Kir4.1 channel.[2][3][6] Molecular modeling and site-directed mutagenesis studies have pinpointed key interactions with pore-lining residues, specifically glutamate (B1630785) 158 and isoleucine 159, which are critical for its inhibitory activity.[1][6]
Amitriptyline and other tricyclic antidepressants, on the other hand, induce a voltage- and time-dependent inhibition of Kir4.1 channels.[11][12] The blockade by these compounds is more pronounced at more positive potentials.[12] This less specific interaction contributes to its broader pharmacological effects.
Experimental Protocols
The determination of the inhibitory potency and selectivity of these compounds relies on established experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" method directly measures the ionic current flowing through Kir4.1 channels in the membrane of a single cell.[7]
-
Objective: To determine the concentration-dependent inhibition of Kir4.1 currents by a test compound.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Kir4.1 channel are commonly used.[3]
-
Procedure:
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane.
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
A series of voltage steps are applied to elicit Kir4.1 currents.
-
A stable baseline current is recorded.
-
Varying concentrations of the test compound (this compound or amitriptyline) are perfused over the cell.
-
The resulting inhibition of the Kir4.1 current is measured, and the data is fitted to a concentration-response curve to calculate the IC50 value.[7]
-
Thallium Flux Assay
This is a fluorescence-based, high-throughput screening method used to measure the activity of potassium channels.[13]
-
Objective: To indirectly measure the activity of Kir channels by measuring the influx of thallium (Tl+), a surrogate for K+.
-
Procedure:
-
Cells expressing the Kir channel of interest are plated in multi-well plates (e.g., 384-well).
-
The cells are loaded with a thallium-sensitive fluorescent dye.
-
The test compound is added to the wells.
-
A solution containing Tl+ is added, which enters the cells through open Kir channels.
-
The influx of Tl+ causes an increase in fluorescence, which is measured by a plate reader.
-
The degree of channel inhibition by the test compound is determined by the reduction in the fluorescence signal.[13]
-
Logical Comparison of Selectivity
Caption: Logical comparison of this compound and amitriptyline selectivity.
Conclusion
For researchers aiming to specifically investigate the role of the Kir4.1 channel, this compound is the superior pharmacological tool. Its high potency and selectivity for Kir4.1 over other Kir channels and unrelated targets ensure that experimental findings can be more confidently attributed to the modulation of Kir4.1.[2] While amitriptyline is a known inhibitor of Kir4.1, its polypharmacology and lower potency make it a less suitable choice for studies requiring precise targeting of this channel. The use of amitriptyline in such contexts necessitates extensive control experiments to account for its numerous off-target effects.[2]
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 9. Amitriptyline is a potent blocker of human Kv1.1 and Kv7.2/7.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade of the HERG human cardiac K(+) channel by the antidepressant drug amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of astroglial inwardly rectifying Kir4.1 channels by a tricyclic antidepressant, nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating VU0134992's On-Target Effects: A Comparative Analysis with Kir4.1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological inhibitor VU0134992 and genetic Kir4.1 knockout models. The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is critical for potassium homeostasis in the central nervous system (CNS) and epithelial tissues like the kidney.[1] Dysfunction of Kir4.1 is linked to severe conditions such as EAST/SeSAME syndrome, which involves epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[1][2]
This compound is a first-in-class, orally active small-molecule blocker of the Kir4.1 channel.[1] Validating that the physiological effects of this compound are due to its interaction with Kir4.1 is crucial. The gold standard for such validation is to compare the outcomes of pharmacological blockade with the phenotype of a genetic knockout model, where the target protein is absent. This guide presents quantitative data, detailed experimental protocols, and pathway diagrams to objectively compare these two methodologies.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize and compare key quantitative data from studies using this compound and Kir4.1 knockout (KO) mice. The congruence between the effects of the pharmacological blocker and the genetic model strongly supports the on-target activity of this compound.
Table 1: In Vitro Inhibitory Profile of this compound
This table outlines the potency and selectivity of this compound against various Kir channels, establishing its preference for Kir4.1.
| Target | Assay Method | IC₅₀ (µM) | Selectivity vs. Homomeric Kir4.1 | Reference |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | - | [3][4][5] |
| Homomeric Kir4.1 | Thallium Flux Assay | 5.2 | - | [3][6] |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.05 | 9-fold | [3][4][7] |
| Kir1.1 (ROMK) | Thallium Flux Assay | >30 | >30-fold | [3][4][6] |
| Kir2.1 | Thallium Flux Assay | >30 | >30-fold | [3][4][6] |
| Kir2.2 | Thallium Flux Assay | >30 | >30-fold | [3][4][6] |
| Kir3.1/3.2 | Thallium Flux Assay | 2.5 | ~0.5-fold | [3][6] |
| Kir4.2 | Thallium Flux Assay | 8.1 | ~1.6-fold | [3][6] |
Table 2: Comparison of Electrophysiological Phenotypes in Glial Cells
This table compares the electrophysiological properties of glial cells from wild-type (WT) animals with those from Kir4.1 KO mice, highlighting the fundamental role of Kir4.1 in maintaining the glial resting membrane potential.
| Cell Type | Animal Model | Resting Membrane Potential (mV) | Input Resistance | Key Finding | Reference |
| Müller Glia | Wild-Type Mouse | -85 to -88 | Normal | Hyperpolarized resting potential | [8] |
| Kir4.1 KO Mouse | -13 | 10-fold Increase | Massive depolarization and increased resistance | [8] | |
| Oligodendrocytes | Wild-Type Mouse | Normal | Normal | Normal physiological characteristics | [9] |
| Kir4.1 KO Mouse | Depolarized | - | Depolarized and morphologically immature | [10][9] | |
| Astrocytes | Wild-Type Mouse | -76 | 132 MΩ | Pronounced inward K+ currents | [11][12] |
| Kir4.1 KO Mouse | Depolarized | ~5-fold Increase | Absence of inward K+ currents | [11][12] |
Table 3: Systemic Effects: this compound Administration vs. Kir4.1 Genetic Deficiency
This table compares the systemic, physiological outcomes of administering this compound to wild-type animals with the characteristic phenotypes of Kir4.1 genetic deficiency in mice and humans. The parallel effects on renal function provide strong in vivo validation.
| System / Function | Pharmacological Model (this compound in Rats) | Genetic Model (Kir4.1 KO / Human Mutation) | Overlapping Phenotype | Reference |
| Renal Function | Dose-dependent diuresis, natriuresis, and kaliuresis | Renal salt wasting (EAST/SeSAME Syndrome) | Increased excretion of salt and water | [1][2][4][13] |
| Motor Control | Not explicitly reported as a primary effect | Ataxia and marked motor impairment in KO mice | - | [8][10][9] |
| CNS Excitability | Predicted to increase neuronal excitability by impairing K+ clearance | Seizures are a key feature of EAST/SeSAME and Kir4.1 cKO mice | Increased neuronal hyperexcitability | [1][11][14] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings.
1. Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing ion channel function and pharmacology.
-
Cell Preparation: Use HEK-293 cells stably expressing the Kir channel of interest or primary glial cells cultured from wild-type and knockout animals.
-
Recording:
-
Approach a target cell with a glass micropipette (3-5 MΩ resistance) filled with an appropriate internal solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.[15]
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir currents.[2][15]
-
Record baseline currents in the extracellular solution.
-
Perfuse the chamber with solutions containing various concentrations of this compound to record the inhibitory effect.
-
-
Data Analysis: Analyze the current-voltage relationship and calculate the IC₅₀ value by fitting the concentration-response data to a logistical equation.
2. Thallium Flux Assay
This is a high-throughput screening method used to identify and characterize potassium channel modulators.
-
Principle: The assay uses the flux of thallium (Tl⁺), a potassium ion surrogate, through the channel. Tl⁺ flux is detected by an intracellular fluorescent dye that is sensitive to its presence.
-
Procedure:
-
Plate HEK-293 cells stably expressing the Kir channel in 96- or 384-well plates.
-
Load cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[2]
-
Add this compound or other test compounds at various concentrations.
-
Add a stimulus buffer containing Tl⁺ to initiate ion flux.
-
Measure the change in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the channel activity.
-
-
Data Analysis: Calculate the percent inhibition of the Tl⁺ flux for each compound concentration relative to controls to determine IC₅₀ values.
3. In Vivo Renal Function Assessment (Rat Model)
This protocol assesses the diuretic, natriuretic, and kaliuretic effects of orally administered this compound.
-
Animal Model: Use male Sprague-Dawley rats.
-
Procedure:
-
Fast animals overnight but allow access to water.
-
Administer this compound via oral gavage at desired doses (e.g., 50-100 mg/kg).[6] The vehicle can be a solution like 0.5% methylcellulose.
-
Place animals in individual metabolic cages for urine collection over a specified period (e.g., 4-8 hours).
-
Measure the total urine volume for each animal to determine diuresis.
-
Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the total excretion of Na⁺ and K⁺ for each treatment group and compare with the vehicle control group using appropriate statistical tests (e.g., ANOVA).[3]
Visualizations: Pathways and Workflows
Mechanism of Action
This compound functions as a direct pore blocker of the Kir4.1 channel. Molecular modeling and mutagenesis studies have identified key residues in the channel's pore, glutamate (B1630785) 158 and isoleucine 159, as critical for the binding and blocking action of the compound.[3][13][15]
Caption: this compound physically obstructs the Kir4.1 channel pore.
Comparative Validation Workflow
A dual approach using both pharmacological and genetic tools provides the most robust validation of a drug's on-target effects.
Caption: Workflow for validating on-target effects.
Renal Signaling Pathway
In the kidney's distal convoluted tubule (DCT), Kir4.1 is a key regulator of the Na-Cl cotransporter (NCC), which is critical for sodium reabsorption.
Caption: Renal signaling cascade affected by Kir4.1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Inactivation of an Inwardly Rectifying Potassium Channel (Kir4.1 Subunit) in Mice: Phenotypic Impact in Retina | Journal of Neuroscience [jneurosci.org]
- 9. Kir4.1 Potassium Channel Subunit Is Crucial for Oligodendrocyte Development and In Vivo Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kir4.1 potassium channel subunit is crucial for oligodendrocyte development and in vivo myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditional Knock-Out of Kir4.1 Leads to Glial Membrane Depolarization, Inhibition of Potassium and Glutamate Uptake, and Enhanced Short-Term Synaptic Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional implications for Kir4.1 channels in glial biology: from K+ buffering to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conditional Knock-Out of Kir4.1 Leads to Glial Membrane Depolarization, Inhibition of Potassium and Glutamate Uptake, and Enhanced Short-Term Synaptic Potentiation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Kir4.1 Channel Inhibitors: VU0134992 vs. Quinacrine and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis and membrane potential in various tissues, including the central nervous system and the kidneys. Its dysfunction is implicated in several pathologies, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of VU0134992, a potent and selective Kir4.1 inhibitor, with the historical inhibitor quinacrine (B1676205) and other notable blocking agents. The comparison is supported by quantitative experimental data to aid in the selection of the most suitable pharmacological tool for research and drug development.
Overview of Kir4.1 Inhibitors
Pharmacological modulation of Kir4.1 has evolved from the use of compounds with broad activity profiles to the development of more selective agents. Early studies utilized drugs like the antimalarial quinacrine and tricyclic antidepressants such as nortriptyline (B1679971) and fluoxetine , which were later found to inhibit Kir4.1.[1] While these compounds served as initial tools, their limited potency and off-target effects necessitated the discovery of more specific inhibitors. This compound emerged from a high-throughput screen as a first-in-class, subtype-preferring small-molecule blocker of the Kir4.1 channel, offering superior potency and selectivity.[2] Other compounds like the antimalarial chloroquine (B1663885) and the antiprotozoal agent pentamidine have also been characterized as Kir4.1 inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency and selectivity of these compounds have been primarily characterized using two key experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target | Assay Method | IC50 (µM) | Key Selectivity Information | Interacting Residues |
| This compound | Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | >30-fold selective over Kir1.1, Kir2.1, and Kir2.2. 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 heteromers. | E158, I159 |
| Homomeric Kir4.1 | Thallium Flux Assay | 5.2 | Weakly active or inactive against Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir6.2/SUR1, and Kir7.1. | ||
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0 | |||
| Quinacrine | Homomeric Kir4.1 | Inside-Out Patch-Clamp | 1.8 ± 0.3 | Differentially inhibits Kir channels, with potency order Kir6.2 ~ Kir2.3 > Kir2.1.[3] | T128, E158 |
| Nortriptyline | Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 28.1 (Kd) | Marginally affects neuronal Kir2.1 currents. Also inhibits other Kir channels and voltage-gated K+ channels.[4][5] | T128, E158 |
| Fluoxetine | Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 15.2 | Little to no effect on Kir1.1 or Kir2.1 channels.[6] | T128, E158 |
| Chloroquine | Homomeric Kir4.1 | Whole-Cell Patch-Clamp | ≈7 (at +60 mV) | Inhibits Kir2.1 and Kir6.2 channels.[7] | T128, E158 |
| Homomeric Kir4.1 | Inside-Out Patch-Clamp | ≈0.5 (at +50 mV) | |||
| Pentamidine | Homomeric Kir4.1 | Inside-Out Patch-Clamp | 0.097 | Also blocks Kir2.x channels. | T127, T128, E158 |
Mechanism of Action: Pore Blockade
The primary mechanism of action for this compound, quinacrine, and the other compared inhibitors is the blockade of the Kir4.1 channel pore, thereby preventing the flux of potassium ions.[8] Molecular modeling and site-directed mutagenesis studies have identified key amino acid residues within the channel's pore that are critical for inhibitor binding.
For this compound, the pore-lining residues glutamate (B1630785) 158 (E158) and isoleucine 159 (I159) have been identified as crucial for its blocking activity. In contrast, quinacrine, nortriptyline, fluoxetine, and chloroquine all appear to interact with a common set of residues, primarily threonine 128 (T128) and glutamate 158 (E158).[9] Pentamidine also interacts with T128 and E158, in addition to T127.[10]
References
- 1. Basolateral Kir4.1 activity in the distal convoluted tubule regulates K secretion by determining NCC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mechanisms for Kir channel inhibition by quinacrine: acute pore block of Kir2.x channels and interference in PIP2 interaction with Kir2.x and Kir6.2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of astroglial inwardly rectifying Kir4.1 channels by a tricyclic antidepressant, nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Roles of Astrocyte Kir4.1 Channels in the Pathogenesis and Treatment of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine blocks the Kir4.1 channels by an open-pore blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Kir4.1 potassium channels by quinacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Kir4.1 potassium channels by quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-potency block of Kir4.1 channels by pentamidine: Molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Diuretic Effects of VU0134992 and Thiazide Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel diuretic agent VU0134992 and the well-established class of thiazide diuretics. We will explore their distinct mechanisms of action, present available preclinical data on their diuretic efficacy, and outline the experimental protocols used to validate these effects.
Executive Summary
This compound, a selective inhibitor of the Kir4.1 potassium channel, represents a novel mechanism for inducing diuresis.[1] Unlike thiazide diuretics, which directly target the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT), this compound modulates an upstream regulatory element of NCC activity.[1][2] Both agents lead to increased urine output (diuresis), as well as increased sodium (natriuresis) and potassium (kaliuresis) excretion.[3][4] This guide will delve into the quantitative differences and mechanistic underpinnings of these two diuretic classes.
Data Presentation: A Quantitative Comparison
The following tables summarize the diuretic effects of this compound and the commonly used thiazide diuretic, hydrochlorothiazide (B1673439) (HCTZ), as observed in rat models. It is important to note that the data presented are compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vivo Diuretic Effect of this compound in Rats
| Treatment Group (Oral Gavage) | Urine Output (mL/6h) | Urinary Na+ Excretion (µmol/6h) | Urinary K+ Excretion (µmol/6h) |
| Vehicle | ~ 5 | ~ 500 | ~ 400 |
| This compound (30 mg/kg) | ~ 10 | ~ 1200 | ~ 800 |
| This compound (100 mg/kg) | ~ 15 | ~ 1800 | ~ 1200 |
Data are approximated from graphical representations in the cited literature and intended for comparative purposes.[5]
Table 2: In Vivo Diuretic Effect of Hydrochlorothiazide (HCTZ) in Rats
| Treatment Group (Oral Gavage) | Urine Output (mL/5h) | Urinary Na+ Excretion (mEq/L) | Urinary K+ Excretion (mEq/L) |
| Control (Saline) | 2.83 ± 0.30 | 95.33 ± 4.67 | 45.17 ± 3.11 |
| HCTZ (10 mg/kg) | 5.33 ± 0.33 | 120.50 ± 3.51 | 58.67 ± 2.42 |
Data presented as mean ± SEM.[6]
Signaling Pathways and Mechanisms of Action
The diuretic effects of this compound and thiazide diuretics are initiated by distinct molecular interactions within the renal tubules.
This compound: This compound acts as a pore blocker of the Kir4.1 inwardly rectifying potassium channel, which is located on the basolateral membrane of renal tubule cells.[1] By inhibiting Kir4.1, this compound disrupts potassium recycling, leading to membrane depolarization. This depolarization is thought to increase intracellular chloride concentration, which in turn inhibits the WNK/SPAK kinase pathway, leading to decreased phosphorylation and activity of the Na-Cl cotransporter (NCC).[1]
Thiazide Diuretics: Thiazides directly bind to and inhibit the Na-Cl cotransporter (NCC) on the apical membrane of the distal convoluted tubule.[2] This direct inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to their increased excretion in the urine, along with water.[2] The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway, which promotes its phosphorylation and activation.[7][8]
Experimental Protocols
The following outlines a general in vivo protocol for assessing the diuretic activity of compounds like this compound and thiazide diuretics in a rat model.
1. Animal Acclimatization and Preparation:
-
Male Sprague-Dawley or Wistar rats are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum for at least 3 days to acclimatize.
-
Prior to the experiment, animals are fasted overnight with free access to water.
2. Dosing and Administration:
-
Rats are divided into control and treatment groups.
-
A saline load (e.g., 25 mL/kg) is administered orally to ensure adequate hydration and a baseline urine flow.
-
The test compound (this compound or a thiazide diuretic) or vehicle is administered orally via gavage.
3. Urine Collection and Analysis:
-
Immediately after dosing, each rat is placed in an individual metabolic cage designed for the separation and collection of urine and feces.
-
Urine is collected at predetermined intervals (e.g., every hour for 5-6 hours).
-
The total urine volume for each collection period is measured.
-
Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
4. Data Analysis:
-
The diuretic action is calculated as the ratio of the mean urine volume of the treated group to the mean urine volume of the control group.
-
Natriuretic and kaliuretic effects are determined by comparing the electrolyte excretion in the treated groups to the control group.
Conclusion
This compound presents a promising novel diuretic with a distinct mechanism of action compared to thiazide diuretics. While both induce diuresis, natriuresis, and kaliuresis, the upstream modulation of the WNK-SPAK-NCC pathway by this compound may offer a different pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic advantages of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazide Diuretics - almostadoctor [almostadoctor.co.uk]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. Comparative diuretic activity of delta9-tetrahydrocannabinol, cannabidiol, cannabinol and hydrochlorothiazide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. njppp.com [njppp.com]
- 7. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of VU0134992 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activity of VU0134992, a selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1, across different expression systems. The data presented herein facilitates a comprehensive understanding of its pharmacological profile, from heterologous expression systems to more physiologically relevant primary cell cultures and in vivo models.
This compound has been identified as a potent and selective blocker of the Kir4.1 potassium channel, a key regulator of potassium homeostasis in various tissues, including the brain and kidneys.[1] This guide synthesizes experimental data to cross-validate its activity, offering insights into its mechanism of action and functional consequences in different biological contexts.
Quantitative Data Summary
The inhibitory activity of this compound has been primarily characterized in Human Embryonic Kidney 293 (HEK-293) cells, a widely used heterologous expression system, and its functional effects have been explored in primary astrocyte cultures. The following tables summarize the key quantitative findings from these studies.
Table 1: Inhibitory Potency of this compound in HEK-293 Cells
| Target Channel | Assay Method | IC50 (µM) | Selectivity Highlights |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp (-120 mV) | 0.97 | >30-fold selective over Kir1.1, Kir2.1, and Kir2.2.[2][3] |
| Thallium Flux Assay | 5.2 | Weakly active towards Kir2.3, Kir6.2/SUR1, and Kir7.1.[2][4] | |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp (-120 mV) | 9.0 | Approximately 9-fold selective for homomeric Kir4.1.[2][3] |
| Other Kir Channels | Thallium Flux Assay | ||
| Kir3.1/3.2 | 2.5 | ||
| Kir3.1/3.4 | 3.1 | ||
| Kir4.2 | 8.1 |
Table 2: Functional Effects of this compound in Primary Astrocyte Cultures
| Experimental Model | Measured Effect | Effective Concentration | Key Observation |
| Primary Mouse Astrocytes | Glutamate (B1630785) Uptake | Concentration-dependent | Inhibition of glutamate uptake.[5][6] |
| Glutamate Transporter Currents | 30 µM | Enhancement of glutamate-evoked transporter currents.[5][6] | |
| Rat Hypothalamic Brain Slices | Hypotonicity-induced Neuronal Activity | 2 µmol/l | Blockade of the rebound increase in vasopressin neuronal activity.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Whole-Cell Patch-Clamp Electrophysiology (HEK-293 Cells)
This technique is employed to directly measure the ion currents through Kir4.1 channels and quantify the inhibitory effect of this compound.
-
Cell Culture: HEK-293 cells stably expressing human Kir4.1 are cultured on glass coverslips. For inducible expression systems like T-REx-HEK293, expression is induced with tetracycline (B611298) (1 µg/mL) for at least 24 hours prior to recording.[8][9]
-
Solutions:
-
Recording:
-
Borosilicate glass micropipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
A giga-ohm seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
The cell membrane potential is held at -75 mV.
-
Kir4.1 currents are elicited by applying a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments).
-
Baseline currents are recorded, after which various concentrations of this compound are perfused into the bath to determine the concentration-response relationship and calculate the IC50 value.[8]
-
Thallium Flux Assay (HEK-293 Cells)
This is a fluorescence-based, high-throughput assay used to screen for and characterize modulators of potassium channels.
-
Cell Plating: T-REx-HEK293 cells with inducible Kir4.1 expression are plated in 384-well plates, and expression is induced with tetracycline.[9]
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for approximately 60 minutes at room temperature.[5]
-
Compound Addition: After washing to remove excess dye, various concentrations of this compound are added to the wells and incubated for 20 minutes.[5]
-
Thallium Flux Measurement:
-
A baseline fluorescence is measured using a kinetic plate reader.
-
A thallium-containing stimulus buffer is added to initiate Tl⁺ influx through the Kir4.1 channels.
-
The increase in fluorescence, which is proportional to channel activity, is measured kinetically. The rate of fluorescence increase is used to determine the level of inhibition by this compound and to calculate the IC50.[5][9]
-
Glutamate Uptake Assay (Primary Astrocytes)
This assay measures the functional consequence of Kir4.1 inhibition on one of the key roles of astrocytes: glutamate clearance.
-
Cell Culture: Primary astrocyte cultures are grown to confluence in 24-well plates.[5]
-
Procedure:
-
Cells are pre-incubated with Krebs-Ringer-HEPES (KRH) buffer with or without this compound for 15-30 minutes.[5]
-
Uptake is initiated by adding KRH buffer containing a known concentration of ³H-L-glutamate.
-
After a short incubation period (5-10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.
-
Cells are lysed, and the amount of radioactivity in the lysates is measured using a scintillation counter to determine the amount of glutamate taken up.[5]
-
Conclusion
The cross-validation of this compound activity demonstrates a consistent inhibitory profile against Kir4.1 channels. The potent and selective blockade observed in the heterologous HEK-293 expression system translates to predictable functional consequences in primary astrocytes, namely the disruption of potassium and glutamate homeostasis. These in vitro findings are further substantiated by the diuretic and natriuretic effects observed in vivo, which are consistent with the known role of Kir4.1 in renal function. This body of evidence validates this compound as a reliable pharmacological tool for investigating the multifaceted roles of the Kir4.1 channel in health and disease.
References
- 1. Regulation of Kir4.1 expression in astrocytes and astrocytic tumors: a role for interleukin-1 β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
validating the in vivo efficacy of VU0134992 in different animal strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of VU0134992, a selective inhibitor of the Kir4.1 potassium channel. The primary focus of this document is to summarize the available experimental data on its performance, compare it with alternative compounds, and provide detailed methodologies for the key experiments cited.
Executive Summary
This compound has emerged as a potent and selective tool for investigating the physiological roles of the Kir4.1 potassium channel. In vivo studies have predominantly been conducted in Male Sprague-Dawley rats , where this compound has demonstrated significant diuretic, natriuretic, and kaliuretic effects. This positions it as a potential novel diuretic agent.[1][2][3] However, a critical gap in the current research is the lack of in vivo efficacy data in other animal strains, limiting a broader understanding of its effects across different species. This guide synthesizes the existing data, offering a clear perspective on its demonstrated capabilities and areas requiring further investigation.
Performance Comparison of this compound and Alternatives
The primary alternatives to this compound for modulating Kir4.1 activity in vivo are older, less selective inhibitors and conventional diuretics that act on different targets within the renal system.
In Vitro Potency and Selectivity
This compound exhibits superior potency and selectivity for the Kir4.1 channel compared to previously identified inhibitors.[2][4]
| Compound | Kir4.1 IC50 (µM) | Kir4.1/5.1 IC50 (µM) | Selectivity for Kir4.1 over Kir4.1/5.1 | Other Notable Kir Channel Activity (IC50 in µM) | Reference |
| This compound | 0.97 | 9 | 9-fold | >30-fold selective over Kir1.1, Kir2.1, and Kir2.2. Weakly active towards Kir2.3, Kir6.2/SUR1, and Kir7.1. | [1][2] |
| Amitriptyline | - | - | - | Non-selective | [2] |
| Nortriptyline | - | - | - | Non-selective | [2] |
| Fluoxetine | - | - | - | Non-selective | [2] |
In Vivo Efficacy in Rats (Sprague-Dawley)
Oral administration of this compound in rats leads to a dose-dependent increase in urine and electrolyte excretion.[2]
| Treatment Group | Dose (mg/kg) | Urine Volume | Urinary Na+ Excretion | Urinary K+ Excretion | Reference |
| Vehicle | - | Baseline | Baseline | Baseline | |
| This compound | 50 | Statistically significant increase | Statistically significant increase | Statistically significant increase | [5] |
| This compound | 100 | Statistically significant increase | Statistically significant increase | Statistically significant increase |
Signaling Pathway and Experimental Workflows
Mechanism of Action in the Kidney
This compound acts as a pore blocker of the Kir4.1 channel in the basolateral membrane of the distal convoluted tubule (DCT) in the kidney.[3][6] This inhibition disrupts potassium recycling, leading to membrane depolarization. This, in turn, is hypothesized to inhibit the WNK-SPAK-NCC signaling cascade, reducing sodium and chloride reabsorption and resulting in diuresis and natriuresis.[3]
In Vivo Experimental Workflow
The typical workflow for assessing the in vivo efficacy of this compound in rats is as follows:
Experimental Protocols
In Vivo Administration of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Administration Route: Oral gavage.
-
Dosages: 50 mg/kg and 100 mg/kg.
-
Vehicle: A common vehicle is a mixture of 10% Ethanol, 40% PEG400, and 50% Saline.
-
Procedure:
-
Rats are acclimated to metabolic cages.
-
This compound is formulated in the vehicle at the desired concentration.
-
The formulation is administered via oral gavage.
-
Urine is collected over a specified period (e.g., 24 hours).
-
Urine volume is measured, and samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To determine the inhibitory concentration (IC50) of this compound on Kir4.1 channels.
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells transfected with the Kir4.1 channel subunits.
-
Procedure:
-
Whole-cell recordings are obtained from transfected cells using a patch-clamp amplifier.
-
Kir currents are evoked by voltage steps.
-
This compound is applied to the bath solution at varying concentrations to determine the dose-dependent inhibition of the Kir currents.
-
Thallium Flux Assay
-
Objective: To screen for modulators of Kir channels and determine the selectivity profile of this compound.
-
Principle: This fluorescence-based assay utilizes the permeability of Kir channels to Thallium (Tl+) ions. Tl+ influx is detected by a Tl+-sensitive fluorescent dye.
-
Procedure:
-
HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well plates.
-
Cells are loaded with a Tl+-sensitive fluorescent dye.
-
A baseline fluorescence is measured before and after the addition of this compound and a Tl+-containing stimulus buffer.
-
Conclusion and Future Directions
The available data robustly support the in vivo efficacy of this compound as a diuretic and natriuretic agent in Sprague-Dawley rats. Its high potency and selectivity for the Kir4.1 channel make it a valuable research tool for dissecting the roles of this channel in renal and potentially other physiological systems.
The most significant limitation of the current body of research is the absence of in vivo data in other animal strains. Future studies should aim to validate the efficacy of this compound in different rodent strains (e.g., mice) and larger animal models to strengthen its translational potential. Furthermore, long-term efficacy and safety studies are necessary to fully evaluate its therapeutic promise. Direct comparative studies with clinically established diuretics would also provide a clearer picture of its potential advantages and disadvantages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Kir Channel Blockers: VU0134992 vs. Barium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inward rectifier potassium (Kir) channel blockers: the selective small molecule VU0134992 and the classical non-selective blocker, barium chloride. This document aims to be an objective resource, presenting experimental data, detailed protocols, and mechanistic insights to aid in the selection of the appropriate tool compound for research and drug discovery endeavors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency (IC50) and dissociation constants (Kd) of this compound and barium chloride against a panel of Kir channel subtypes. The data highlights the subtype-preferring nature of this compound in contrast to the broad-spectrum activity of barium chloride.
| Target Channel | This compound IC50 (µM) | Barium Chloride (BaCl2) IC50/Kd (µM) | Assay Type |
| Kir4.1 (Homomeric) | 0.97 [1][2] | 500 (for significant block)[3] | Whole-Cell Patch-Clamp |
| 5.2 [1] | - | Thallium Flux | |
| Kir4.1/5.1 (Heteromeric) | 9.0[1][2] | - | Whole-Cell Patch-Clamp |
| Kir1.1 (ROMK) | >30 (inactive)[1] | - | Thallium Flux |
| Kir2.1 | >30 (inactive)[1] | 2.7 (Kd)[4], 16 (IC50)[5] | Whole-Cell Patch-Clamp |
| Kir2.2 | >30 (inactive)[1] | 9 (Kd)[6], 2.3 (IC50)[5] | - |
| Kir2.3 | Weakly active (73% inhibition at 30 µM)[1] | 70 (Kd)[6] | Thallium Flux / - |
| Kir3.1/3.2 | 2.5[1] | - | Thallium Flux |
| Kir3.1/3.4 | 3.1[1] | - | Thallium Flux |
| Kir4.2 | 8.1[1] | - | Thallium Flux |
| Kir6.2/SUR1 (KATP) | Weakly active (12% inhibition at 30 µM)[1] | 100 (IC50)[6], 37.4 (IC50)[7] | - / Inside-out patch |
| Kir7.1 | Weakly active (15% inhibition at 30 µM)[1] | Low sensitivity[8][9] | Thallium Flux / - |
Note: IC50 and Kd values can vary depending on experimental conditions such as membrane potential and external potassium concentration. The data presented is for comparative purposes.
Mechanism of Action
Both this compound and barium chloride act as pore blockers of Kir channels. They physically occlude the ion conduction pathway, thereby preventing the flow of potassium ions. The binding site for this compound on Kir4.1 has been identified to involve residues within the channel pore.[1] Barium ions are also known to bind within the pore of Kir channels, with their blocking action being voltage-dependent.[4][6]
Experimental Protocols
A fundamental technique for characterizing the inhibitory effects of compounds on Kir channels is whole-cell patch-clamp electrophysiology .
Whole-Cell Patch-Clamp Electrophysiology Protocol
Objective: To measure the inhibitory effect of a compound on Kir channel currents in a whole-cell configuration.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the Kir channel of interest.
Reagents:
-
Internal Solution (Pipette Solution): e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2, adjusted to pH 7.2 with KOH.
-
External Solution (Bath Solution): e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, adjusted to pH 7.4 with NaOH.
-
Test Compounds: this compound and Barium Chloride dissolved in an appropriate vehicle (e.g., DMSO for this compound, water for BaCl2).
Procedure:
-
Cell Preparation: Plate HEK-293 cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply a series of voltage steps or ramps to elicit Kir channel currents.
-
Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record the steady-state current at each compound concentration.
-
Data Analysis: Measure the reduction in current amplitude to determine the compound's potency (IC50) by fitting the concentration-response data to the Hill equation. A final application of a saturating concentration of a known blocker (like barium) can be used to determine the leak current.[1][10]
Visualizing Experimental Workflow and Signaling Pathways
To illustrate the experimental process and the compounds' effects on cellular signaling, the following diagrams are provided.
Concluding Remarks
This compound represents a significant advancement in the pharmacological toolkit for studying Kir channels, offering high potency and a clear preference for Kir4.1-containing channels.[1][2] Its utility in dissecting the role of these specific channels in physiological and pathophysiological processes, such as renal salt handling, is well-established.
Barium chloride, in contrast, remains a valuable, albeit non-selective, tool for establishing the general involvement of Kir channels in a biological process. Its broad-spectrum inhibitory activity makes it a useful positive control and a tool for initial exploratory studies.[6][11] However, its lack of specificity necessitates cautious interpretation of results and often requires follow-up studies with more selective agents like this compound to identify the specific Kir channel subtypes involved. The choice between these two blockers will ultimately depend on the specific research question and the level of selectivity required.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. Modulation of the inwardly rectifying potassium channel Kir4.1 by the pro-invasive miR-5096 in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Ba2+ block of a mouse inwardly rectifying K+ channel: differential contribution by two discrete residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inward Rectifier Potassium Channels: Membrane Lipid-Dependent Mechanosensitive Gates in Brain Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting the signal: Endothelial inward rectifier K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 8. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical role for the inward rectifying potassium channel Kir7.1 in oligodendrocytes of the mouse optic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of VU0134992 Against a Panel of Ion Channels: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0134992's performance against a panel of ion channels, supported by experimental data. This compound is a potent and selective inhibitor of the Kir4.1 potassium channel, a target of interest for various neurological and renal conditions. [1] Understanding its selectivity and potential off-target effects is crucial for its development as a therapeutic agent.[1]
This compound was identified through a high-throughput screen of 76,575 compounds and emerged as a potent inhibitor of the Kir4.1 inwardly rectifier potassium (Kir) channel.[2][3] It has been characterized as a pore blocker of the Kir4.1 channel, with its binding site involving the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[2][4] This guide details the compound's selectivity profile, the experimental protocols used for its characterization, and its effects on relevant signaling pathways.
Quantitative Comparison of this compound Activity
The inhibitory activity of this compound has been evaluated against a panel of Kir channels using two primary methods: whole-cell patch-clamp electrophysiology and thallium flux assays. The data reveals a preferential, though not exclusive, inhibition of Kir4.1.
Table 1: Inhibitory Potency of this compound on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)
| Ion Channel | IC50 (µM) | Notes |
| Homomeric Kir4.1 | 0.97 | Potent inhibition at a test potential of -120 mV.[1][2][3][5] |
| Kir4.1/5.1 | 9.0 - 9.05 | Approximately 9-fold selectivity for homomeric Kir4.1 over the heteromeric channel at -120 mV.[1][2][3] At +120 mV, the IC50 for Kir4.1/5.1 was 26.8 µM, indicating 22-fold selectivity.[2] |
Table 2: Selectivity Profile of this compound Against a Kir Channel Panel (Thallium Flux Assays)
| Ion Channel | IC50 (µM) | % Inhibition at 30 µM | Notes |
| Kir4.1 | 5.2 | 100% | Potent inhibition observed.[2][6] |
| Kir1.1 | >30 | Inactive | Greater than 30-fold selectivity over Kir1.1.[1][2][6] |
| Kir2.1 | >30 | Inactive | Greater than 30-fold selectivity over Kir2.1.[1][2][6] |
| Kir2.2 | >30 | Inactive | Greater than 30-fold selectivity over Kir2.2.[1][2][6] |
| Kir2.3 | Weakly Active | 73% | Weak activity observed.[2] |
| Kir3.1/3.2 | 2.5 | 92% | Similar potency and efficacy to Kir4.1.[2] |
| Kir3.1/3.4 | 3.1 | 92% | Similar potency and efficacy to Kir4.1.[2] |
| Kir4.2 | 8.1 | 100% | Similar potency and efficacy to Kir4.1.[2] |
| Kir6.2/SUR1 | Weakly Active | 12% | Weak activity observed.[2] |
| Kir7.1 | Weakly Active | 15% | Weak activity observed.[2] |
Note: The rightward shift in Kir4.1 IC50 values from thallium flux experiments compared to electrophysiology is a commonly observed phenomenon with other Kir channels.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.[7]
-
Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the Kir channel of interest (e.g., Kir4.1 or Kir4.1/5.1) are cultured on glass coverslips.[4][6]
-
Electrode and Solutions: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ.[6] The intracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, and 2 MgCl2, adjusted to pH 7.2. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4.[6]
-
Recording: A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[1][6]
-
Data Acquisition: The cell membrane potential is clamped, and voltage steps (e.g., from -120 mV to +60 mV) are applied to elicit whole-cell currents.[4] this compound is perfused at various concentrations to determine its effect on the channel currents.[4][6]
-
Data Analysis: The percentage of current inhibition at each concentration is used to calculate the IC50 value from a concentration-response curve.[1]
2. Thallium Flux Assay
This is a high-throughput, fluorescence-based assay used to screen for and characterize modulators of potassium channels.[4][7]
-
Cell Culture: HEK-293 cells stably expressing the specific Kir channel subtype are plated in 384-well microplates.[1][6]
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye, such as FluoZin-2, which increases in fluorescence upon binding to thallium.[1][4]
-
Compound Application: this compound is added to the wells at various concentrations.[1][6]
-
Thallium Stimulation and Measurement: A solution containing thallium (Tl+) is added to the wells. Tl+ enters the cells through open potassium channels, causing an increase in the fluorescence of the dye, which is measured by a fluorescence plate reader.[6]
-
Data Analysis: The rate of fluorescence increase is proportional to Kir channel activity. The IC50 values are calculated by fitting the concentration-response data.[1]
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Specificity Screening
The following diagram illustrates the general workflow for assessing the specificity of a compound like this compound against a panel of ion channels.
Proposed Signaling Pathway for this compound-Mediated Diuresis
In the distal convoluted tubule (DCT) of the kidney, Kir4.1 plays a crucial role in regulating sodium and potassium balance.[4] The diuretic and natriuretic effects of this compound are mediated through its influence on the WNK-SPAK-NCC signaling cascade.[4]
Inhibition of the basolateral Kir4.1 channel by this compound is thought to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration.[4] This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases.[4] Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated, and its activity is reduced, resulting in decreased sodium reabsorption and increased excretion of sodium and water.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the Molecular Modeling of VU0134992 Binding Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the molecular modeling of the VU0134992 binding site on the Kir4.1 potassium channel. We will delve into the performance of this compound against other alternatives, supported by experimental data, and provide detailed methodologies for the key experiments cited.
Unveiling the Interaction: this compound and the Kir4.1 Channel
This compound is a first-in-class, orally active, and selective inhibitor of the Kir4.1 potassium channel, an important target in diuretic therapy.[1][2] Molecular modeling and subsequent experimental validation have been crucial in elucidating its mechanism of action. These studies have revealed that this compound acts as a pore blocker of the Kir4.1 channel.[1][3][4] The binding site has been pinpointed to the pore-lining residues glutamate (B1630785) 158 (E158) and isoleucine 159 (I159), a finding confirmed through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis.[1][4][5][6][7] This interaction physically obstructs the ion conduction pathway, thereby inhibiting the flow of potassium ions.[4]
Performance Comparison of Kir4.1 Channel Inhibitors
The potency and selectivity of this compound have been rigorously quantified and compared to other known Kir4.1 inhibitors. The data clearly indicates the superior profile of this compound.
Table 1: In Vitro Potency and Selectivity of Kir4.1 Inhibitors
| Compound | Kir4.1 IC50 (µM) | Kir4.1/5.1 IC50 (µM) | Selectivity (Kir4.1 vs Kir4.1/5.1) | Other Notable Kir Channel Activity (IC50 in µM) | Reference(s) |
| This compound | 0.97 (Patch-clamp) [5][6][7][8] | 9.0 (Patch-clamp) [5][6][7] | ~9-fold [5][6][7] | Kir3.1/3.2 (2.5), Kir3.1/3.4 (3.1), Kir4.2 (8.1)[2][6] | [2][5][6][7][8] |
| This compound | 5.2 (Thallium flux) [9] | - | - | Weakly active towards Kir2.3, Kir6.2/SUR1, and Kir7.1.[5][6] | [5][6][9] |
| Amitriptyline | Weak and non-specific | - | - | Inhibits multiple Kir channels.[10] | [10] |
| Nortriptyline | Weak and non-specific | - | - | Inhibits multiple Kir channels.[10] | [10] |
| Fluoxetine | 15.2 | - | - | Inhibits multiple Kir channels.[10] | [10] |
| Quinacrine | 1.8 | - | - | Binds to T128 and E158.[10] | [10] |
Experimental Protocols for Binding Site Validation
The validation of the this compound binding site has been primarily achieved through two key experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion currents through the Kir4.1 channel and the effect of this compound.[10][11]
-
Objective: To measure the inhibitory effect of this compound on Kir4.1 channel currents and determine its IC50 value.[9]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kir4.1 channel.[1][9][11]
-
Procedure:
-
HEK-293 cells expressing Kir4.1 are cultured on glass coverslips.[9]
-
A glass micropipette with a resistance of 3.0–3.5 MΩ is used to form a high-resistance seal with the cell membrane.[4][10]
-
The membrane patch is ruptured to achieve a whole-cell configuration.[4]
-
Voltage steps are applied (e.g., from -120 mV to +60 mV) to elicit whole-cell currents.[1]
-
This compound is perfused at various concentrations to determine the dose-dependent inhibition of the Kir currents and calculate the IC50 value.[1][4]
-
Thallium Flux Assay
This high-throughput screening method is used to assess the activity of potassium channels by measuring the influx of thallium ions (Tl+), a surrogate for K+.[11][12]
-
Objective: To screen for modulators of Kir channels and determine the selectivity profile of this compound.[13]
-
Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of the target Kir channel.[11]
-
Reagents:
-
Procedure:
-
Cells are plated in 384-well plates and loaded with the thallium-sensitive dye.[11][13]
-
A baseline fluorescence is measured.[13]
-
This compound at various concentrations is added to the wells.[13]
-
A thallium-containing solution is added to initiate influx.[13]
-
The change in fluorescence, which is proportional to channel activity, is measured over time.[13]
-
Visualizing the Molecular and Cellular Impact
The following diagrams illustrate the validated binding interaction and the resulting signaling pathway affected by this compound.
Caption: Molecular modeling of this compound binding to Kir4.1 pore residues.
Caption: Signaling pathway of this compound-mediated diuresis.
Caption: Experimental workflow for this compound validation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Potassium Channel | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of VU0134992's Inhibitory Effects on Homomeric Kir4.1 and Heteromeric Kir4.1/5.1 Channels
For Immediate Release
This guide provides a detailed comparison of the pharmacological effects of VU0134992, a selective inhibitor of the inwardly rectifying potassium channel Kir4.1. The focus is on its differential activity on homomeric Kir4.1 channels versus heteromeric Kir4.1/5.1 channels. This document is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting these specific ion channels.
Quantitative Analysis of Inhibitory Potency
The inhibitory effects of this compound on homomeric Kir4.1 and heteromeric Kir4.1/5.1 channels have been quantified using two primary experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays. The data consistently demonstrates that this compound is a potent and selective inhibitor of homomeric Kir4.1 channels.
| Experimental Assay | Channel Type | Inhibitor | IC50 | Selectivity (Kir4.1 vs. Kir4.1/5.1) | Reference |
| Whole-Cell Patch-Clamp Electrophysiology | Homomeric Kir4.1 | This compound | 0.97 µM (at -120 mV) | 9-fold | [1][2][3][4] |
| Heteromeric Kir4.1/5.1 | This compound | 9.0 µM (at -120 mV) | [1][2][3][4] | ||
| Homomeric Kir4.1 | This compound | 1.2 µM (at +120 mV) | 22-fold | [1][2] | |
| Heteromeric Kir4.1/5.1 | This compound | 26.8 µM (at +120 mV) | [1][2] | ||
| Thallium Flux Assay | Homomeric Kir4.1 | This compound | 5.2 µM | ~1.7-fold | [1][3] |
| Heteromeric Kir4.1/5.1 | This compound | ~9 µM (estimated from electrophysiology data) | [1][3] |
Key Findings:
-
This compound demonstrates a clear selectivity for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels.[1][2][3][4]
-
In whole-cell patch-clamp experiments, this compound is approximately 9-fold more potent at inhibiting Kir4.1 at a membrane potential of -120 mV.[1][2][3][4] This voltage-dependent selectivity increases to 22-fold at +120 mV.[1][2]
-
Thallium flux assays also confirm the selectivity of this compound for Kir4.1, although the observed potency is lower compared to electrophysiological measurements, a common phenomenon for Kir channel inhibitors.[1]
Experimental Methodologies
The following sections detail the protocols for the key experiments used to characterize the inhibitory activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents flowing through the channels in the membrane of a single cell.
Cell Preparation: Human Embryonic Kidney (HEK-293) cells are stably transfected to express either homomeric Kir4.1 or a concatemer of Kir4.1/5.1 to ensure the formation of heteromeric channels.[1]
Recording Procedure:
-
Cells are voltage-clamped at a holding potential, typically -75 mV or -80 mV.[5][6]
-
A series of voltage steps or ramps are applied to elicit inward and outward currents through the Kir channels. For instance, 200-millisecond steps between -120 mV and +120 mV.[5]
-
Baseline currents are recorded in the absence of the inhibitor.
-
This compound is then applied to the bath solution at various concentrations to determine the dose-dependent inhibition of the Kir currents.[2]
-
The current amplitudes at each concentration are measured and used to construct a concentration-response curve to calculate the IC50 value.[5]
Thallium Flux Assay
This is a high-throughput screening method that provides an indirect measure of potassium channel activity by monitoring the influx of thallium ions (Tl+), which are permeable through K+ channels.[7][8][9]
Assay Principle: Cells expressing the Kir channel of interest are loaded with a thallium-sensitive fluorescent dye. When thallium is added to the extracellular solution, it flows into the cells through open potassium channels, causing an increase in fluorescence. The rate of this fluorescence increase is proportional to the channel activity.[9][10]
Procedure:
-
HEK-293 cells stably expressing either Kir4.1 or Kir4.1/5.1 are plated in 384-well microplates.[2][4]
-
The cells are loaded with a thallium-sensitive fluorescent dye, such as Thallos-AM or FluxOR™.[5][9]
-
A baseline fluorescence reading is taken.
-
This compound or other test compounds are added to the wells.[2]
-
A solution containing thallium is added to initiate the influx.[2]
-
The change in fluorescence is measured over time using a fluorescence plate reader.[10]
-
The degree of channel inhibition by this compound is determined by the reduction in the fluorescence signal.[11]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of Kir channel inhibition by this compound and the general workflow for evaluating its effects.
Caption: Mechanism of this compound inhibition on Kir4.1 and Kir4.1/5.1 channels.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Independent Verification of VU0134992's Potency: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0134992's inhibitory activity against the Kir4.1 potassium channel and other related channels. The information presented is supported by experimental data and detailed protocols to aid in the independent verification of its IC50 value.
This compound has emerged as the first subtype-preferring, orally active, and selective pore blocker of the Kir4.1 potassium channel, a key regulator of potassium homeostasis in various tissues, including the brain, inner ear, and kidneys.[1][2][3] Its potency and selectivity make it a valuable tool for studying the physiological and pathological roles of Kir4.1 and a potential therapeutic agent for conditions like hypertension.[4][5] This guide summarizes the quantitative data on this compound's activity, outlines the experimental procedures for its characterization, and illustrates its mechanism of action within the relevant signaling pathway.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values of this compound against Kir4.1 and other members of the inward-rectifier potassium (Kir) channel family.
| Target Channel | Assay Method | IC50 (µM) | Selectivity Notes |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp (-120 mV) | 0.97 | High potency [1][2][5][6][7][8] |
| Homomeric Kir4.1 | Thallium Flux Assay | 5.2 | A rightward shift in IC50 from electrophysiology is common for Kir channel inhibitors.[7][9] |
| Kir4.1/5.1 (concatemeric) | Whole-Cell Patch-Clamp (-120 mV) | 9.0 | 9-fold selective for homomeric Kir4.1.[1][6][7][8] |
| Kir3.1/3.2 | Thallium Flux Assay | 2.5 | [1][7] |
| Kir3.1/3.4 | Thallium Flux Assay | 3.1 | [1][7] |
| Kir4.2 | Thallium Flux Assay | 8.1 | [1][7] |
| Kir1.1, Kir2.1, Kir2.2 | Thallium Flux Assay | >30 | >30-fold selective for Kir4.1.[1][2][6][7] |
| Kir2.3, Kir6.2/SUR1, Kir7.1 | Thallium Flux Assay | Weakly active | [1][6][7] |
Experimental Protocols for IC50 Determination
The IC50 values for this compound are primarily determined by two methods: whole-cell patch-clamp electrophysiology and fluorescence-based thallium flux assays.[10][11]
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the flow of ions through Kir4.1 channels in the cell membrane, providing precise data on the inhibitory effect of this compound.[11]
Objective: To determine the IC50 of this compound on Kir4.1 channels expressed in a heterologous system (e.g., HEK-293 cells).
Materials:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[4]
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.[4]
-
This compound stock solution in DMSO.
Procedure:
-
Cell Preparation: HEK-293 cells expressing Kir4.1 are plated on glass coverslips 24-48 hours prior to the experiment.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.[12]
-
Recording: A high-resistance (>1 GΩ) seal is formed between the patch pipette and a single cell. The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential of -80 mV. Voltage steps are applied (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[4][5]
-
Compound Application: Baseline currents are recorded. The external solution containing various concentrations of this compound is then perfused over the cell until a steady-state inhibition is observed.
-
Data Analysis: The peak inward current amplitude (e.g., at -120 mV) is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.[10][11]
Workflow for whole-cell patch-clamp electrophysiology.
Thallium Flux Assay
This high-throughput screening method indirectly measures Kir channel activity by monitoring the influx of thallium ions (Tl+), a surrogate for K+, into the cells using a thallium-sensitive fluorescent dye.[3][10]
Objective: To determine the IC50 of this compound on Kir4.1 channels in a high-throughput format.
Materials:
-
HEK-293 cells stably expressing human Kir4.1.[9]
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™).[9][10]
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., HBSS) and stimulus buffer containing Tl₂SO₄.[9]
Procedure:
-
Cell Plating: Kir4.1-expressing HEK-293 cells are plated in 384-well plates.[10]
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Incubation: A serial dilution of this compound is added to the wells.
-
Thallium Flux Measurement: A fluorescence plate reader measures baseline fluorescence. A stimulus solution containing Tl+ is added to initiate influx through the Kir4.1 channels, and the change in fluorescence is monitored kinetically.[10]
-
Data Analysis: The rate of Tl+ influx is calculated for each this compound concentration. The data is then normalized and fitted to a concentration-response curve to determine the IC50 value.[10]
Workflow for the thallium flux assay.
Signaling Pathway of Kir4.1 Inhibition in the Kidney
In the distal convoluted tubule (DCT) of the kidney, Kir4.1 plays a vital role in regulating sodium and potassium balance.[4] this compound's diuretic and natriuretic effects are mediated through its influence on the WNK-SPAK-NCC signaling cascade.[4][5]
Inhibition of the basolateral Kir4.1 channel by this compound leads to depolarization of the tubular cell membrane. This depolarization is thought to increase intracellular chloride concentration, which in turn inhibits the WNK (With-No-Lysine) kinase. The subsequent reduction in the phosphorylation and activity of SPAK/OSR1 kinases leads to the dephosphorylation and inactivation of the Na-Cl cotransporter (NCC). The reduced NCC activity results in decreased sodium reabsorption, leading to increased excretion of sodium and water.[4][8]
Renal Kir4.1 signaling pathway in the distal convoluted tubule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to VU0134992 and Novel Kir4.1 Blockers for Researchers
For researchers, scientists, and drug development professionals investigating the multifaceted roles of the inwardly rectifying potassium channel Kir4.1, the selection of a potent and selective pharmacological tool is paramount. This guide provides an objective comparison of the first-in-class Kir4.1 blocker, VU0134992, with recently developed novel inhibitors, offering a comprehensive overview of their performance supported by experimental data to inform experimental design and drug discovery efforts.
The Kir4.1 potassium channel, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis and membrane potential in various tissues, including the brain, kidney, and inner ear.[1][2] Its dysfunction is implicated in several pathologies, making it a compelling target for therapeutic intervention. This compound has been a foundational tool for probing Kir4.1 function; however, the emergence of new blockers with distinct selectivity profiles necessitates a comparative analysis to guide researchers in choosing the most appropriate compound for their specific research questions.
Performance Comparison of Kir4.1 Blockers
This section presents a quantitative comparison of this compound with two novel Kir4.1 channel blockers: VU6036720, a selective inhibitor of the heteromeric Kir4.1/5.1 channel, and Lys05, a potent blocker of homomeric Kir4.1 with demonstrated in vivo efficacy in a different therapeutic area.[3][4]
In Vitro Potency and Selectivity
The inhibitory activity of these compounds has been primarily characterized using whole-cell patch-clamp electrophysiology and thallium flux assays. The following table summarizes their half-maximal inhibitory concentrations (IC50) against various Kir channel subtypes, providing a clear overview of their potency and selectivity.
| Target Channel | Assay Type | This compound IC50 (µM) | VU6036720 IC50 (µM) | Lys05 IC50 (µM) |
| Kir4.1 (homomeric) | Whole-Cell Patch-Clamp | 0.97[2][5][6] | >10 (>40-fold selective for Kir4.1/5.1)[3] | ~0.1[4][7] |
| Kir4.1/5.1 (heteromeric) | Whole-Cell Patch-Clamp | 9.0[2][5] | 0.24[3] | ~1[7] |
| Kir1.1 (ROMK) | Thallium Flux | >30[2][5][6] | >10[3] | >10[7] |
| Kir2.1 | Thallium Flux | >30[2][5][6] | >10[3] | >10[7] |
| Kir2.2 | Thallium Flux | >30[2][5][6] | >10[3] | >10[7] |
| Kir2.3 | Thallium Flux | Weakly active[5] | >10[3] | >10[7] |
| Kir3.1/3.2 | Thallium Flux | 2.5[2][5] | >10[3] | >10[7] |
| Kir3.1/3.4 | Thallium Flux | 3.1[2][5] | >10[3] | - |
| Kir4.2 | Thallium Flux | 8.1[2][5] | >10[3] | >10[7] |
| Kir6.2/SUR1 | Thallium Flux | Weakly active[5] | >10[3] | - |
| Kir7.1 | Thallium Flux | Weakly active[5] | >10[3] | - |
Data compiled from multiple sources.[2][3][4][5][6][7]
In Vivo Effects
The in vivo activities of these compounds highlight their distinct therapeutic potentials.
-
This compound: Oral administration of this compound in rats leads to a dose-dependent increase in urine output (diuresis) and sodium excretion (natriuresis), positioning it as a potential novel diuretic for hypertension.[6]
-
VU6036720: In contrast, renal clearance studies in mice showed no diuretic response following administration of VU6036720. This is attributed to high clearance and plasma protein binding, which may prevent sufficient target engagement in the kidney in vivo.[3]
-
Lys05: A single dose of Lys05 has been shown to exert rapid-onset antidepressant effects in multiple rodent models of depression, suggesting a distinct therapeutic application for Kir4.1 inhibition in the central nervous system.[4][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway affected by Kir4.1 inhibition and a typical experimental workflow for characterizing Kir4.1 blockers.
Renal Kir4.1 signaling pathway.
Experimental workflow for Kir4.1 blocker characterization.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through Kir4.1 channels, providing detailed information on the potency and mechanism of action of channel blockers.
Objective: To determine the IC50 value of a test compound for Kir4.1 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Kir4.1.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate Kir4.1-expressing HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir4.1 currents.
-
-
Compound Application:
-
Establish a stable baseline recording of Kir4.1 currents.
-
Perfuse the cell with the external solution containing various concentrations of the test compound.
-
Record currents at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Thallium Flux Assay
This is a fluorescence-based, high-throughput screening method used to identify and characterize modulators of potassium channels. Thallium (Tl+) ions can pass through K+ channels and are detected by a specific fluorescent dye inside the cells.
Objective: To determine the inhibitory activity of test compounds on Kir4.1 channels in a high-throughput format.
Materials:
-
HEK293 cells stably expressing Kir4.1.
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.3).
-
Stimulus Buffer: Assay Buffer containing a final concentration of 2 mM thallium sulfate.
-
Test compounds.
Procedure:
-
Cell Plating: Plate Kir4.1-expressing HEK293 cells in a 384-well plate.
-
Dye Loading: Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add test compounds at various concentrations to the wells.
-
Fluorescence Reading:
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the Stimulus Buffer to all wells to initiate thallium influx.
-
Immediately begin kinetic fluorescence readings.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to Kir4.1 channel activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells.
-
Determine the IC50 value from the concentration-response curve.
-
Conclusion
The development of novel Kir4.1 blockers has significantly expanded the toolkit available to researchers. This compound remains a valuable tool, particularly for studying the role of homomeric Kir4.1 channels in renal physiology due to its demonstrated in vivo diuretic effects. For researchers focused on the heteromeric Kir4.1/5.1 channel, VU6036720 offers superior potency and selectivity. The emergence of Lys05 opens new avenues for investigating the role of Kir4.1 in the central nervous system and its potential as a target for rapid-acting antidepressants. The choice of inhibitor will ultimately depend on the specific research question, the Kir4.1 channel subtype of interest, and the desired experimental system (in vitro vs. in vivo). This guide provides the necessary comparative data and experimental context to facilitate an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of Kir4.1 evokes rapid-onset antidepressant responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for VU0134992
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible disposal of chemical waste is critical for ensuring a safe environment and regulatory compliance. This guide provides detailed procedures for the proper disposal of VU0134992, a Kir4.1 potassium channel blocker. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a brominated organic compound dictates that disposal should follow established protocols for this chemical class.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| IUPAC Name | 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
| Molecular Formula | C₂₀H₃₁BrN₂O₂[2][3] |
| Molecular Weight | 411.38 g/mol [2][3] |
| CAS Number | 755002-90-5[2][3] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol.[3] |
| Storage | Store at -20°C.[3] |
| Purity | ≥98%[3] |
Pre-Disposal and Handling Considerations
Before initiating any experiment involving this compound, a comprehensive waste disposal plan must be established.[1] Adherence to the following handling procedures is essential to minimize exposure and prevent contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound.[1]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1]
-
Spill Management: In the event of a spill, the area should be isolated immediately. Follow your institution's established spill cleanup procedures for hazardous organic compounds.[1]
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is a crucial step for safe and compliant disposal.[1] The following protocol outlines the steps for segregating and collecting this compound waste.
-
Designated Waste Container: Collect all this compound waste in a designated, properly labeled hazardous waste container.[1]
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your Environmental Health and Safety (EHS) department. Halogenated organic compounds must be kept separate from non-halogenated solvents.[1]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound, 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide". Include any other information required by your institution.[1]
-
Secure Sealing: Ensure the waste container is kept tightly sealed when not in use to prevent the release of vapors.[1]
The table below summarizes the key aspects of waste segregation for different forms of this compound waste.[1]
| Waste Type | Container | Labeling Requirements |
| Solid this compound | Labeled, sealed, and compatible solid waste container. | "Hazardous Waste," "this compound," and full chemical name. |
| Solutions of this compound | Labeled, sealed, and compatible liquid waste container. | "Hazardous Waste," "this compound," full chemical name, and solvent composition. |
| Contaminated Labware | Labeled, sealed solid waste container. | "Hazardous Waste," "this compound Contaminated Debris." |
Final Disposal Procedures
The ultimate disposal of this compound waste will be managed by your institution's EHS department or a licensed hazardous waste disposal contractor. The most prevalent disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[1] This process is engineered to completely destroy the organic molecule and capture any hazardous byproducts.
Important: Never dispose of this compound down the drain or in regular trash.[1] Empty containers that previously held this compound are also to be treated as hazardous waste. Federal regulations may necessitate triple rinsing the container with a suitable solvent, with the rinsate collected and disposed of as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling VU0134992
Essential Safety and Handling Guide for VU0134992
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The following information is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times. Use chemical safety goggles when there is a risk of splashing. |
| Hand Protection | Gloves | Wear protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn. Ensure it is buttoned to provide maximum coverage. |
| Respiratory Protection | Dust Mask/Respirator | Use a dust mask or respirator if handling large quantities or if there is a risk of aerosolization. |
Health and Safety Information
This compound is a potent and selective Kir4.1 potassium channel blocker.[1][2] While specific toxicology data is limited, it is crucial to handle the compound with care. In case of exposure, follow these first aid measures:
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage and Disposal
Proper storage and disposal of this compound are critical to maintain its stability and to prevent environmental contamination.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures are -20°C for one month or -80°C for six months for stock solutions.[3]
-
Disposal: Dispose of waste product and contaminated materials in accordance with local, state, and federal regulations. Do not allow product to reach sewage system.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below to ensure reproducibility and adherence to safety standards.
Thallium Flux Assay for Kir4.1 Inhibition
This assay is used to determine the inhibitory activity of this compound on the Kir4.1 potassium channel by measuring the influx of thallium ions.[1][2]
Materials:
-
HEK293 cells expressing Kir4.1
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.3)
-
Stimulus Buffer (Assay Buffer containing thallium sulfate)
-
This compound compound
Procedure:
-
Plate the Kir4.1-expressing HEK293 cells in a 384-well plate.
-
Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with Assay Buffer to remove any excess dye.
-
Add this compound at various concentrations to the wells and incubate.
-
Measure the baseline fluorescence using a plate reader.
-
Add the Thallium Stimulus Buffer to initiate the influx of thallium ions.
-
Immediately begin kinetic fluorescence readings to measure the rate of thallium influx.
-
Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.
Western Blotting for WNK/SPAK/NCC Signaling Pathway
This protocol investigates the effect of this compound on the phosphorylation of key proteins in the WNK/SPAK/NCC signaling cascade in renal cells.[1]
Materials:
-
Mouse distal convoluted tubule (mDCT) cell line or primary renal tubule cells
-
This compound compound
-
Lysis buffer
-
Primary antibodies for phosphorylated and total WNK1, SPAK/OSR1, and NCC
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
Procedure:
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of WNK1, SPAK/OSR1, and NCC.
-
Use corresponding primary antibodies for the total protein levels as loading controls.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using chemiluminescence and quantify the band intensities to determine the change in phosphorylation.
Visualizations
The following diagrams illustrate key workflows and signaling pathways related to the handling and mechanism of action of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Proposed Signaling Pathway of this compound in Renal Tubules.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
